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  • Product: Cyclopentanecarboximidamide hydrochloride
  • CAS: 68284-02-6

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Cyclopentanecarboximidamide hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentanecarboximidamide Hydrochloride This guide provides a comprehensive technical overview for the synthesis and characterization of Cyclopentane...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentanecarboximidamide Hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of Cyclopentanecarboximidamide hydrochloride, a valuable chemical intermediate in contemporary drug discovery and development. The amidine functional group is a critical pharmacophore found in numerous biologically active molecules, including inhibitors of enzymes such as serine proteases and muscarinic agonists.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causality behind experimental choices and robust protocols for validation.

Strategic Approach to Synthesis: The Pinner Reaction

The conversion of nitriles to amidines is a fundamental transformation in organic synthesis.[2] While several methods exist, the Pinner reaction remains one of the most reliable and widely adopted strategies, particularly for accessing unsubstituted amidine hydrochlorides.[3][4][5][6] This two-step process involves the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis.[4][7]

The rationale for selecting the Pinner reaction lies in its efficiency and the relative stability of the imidate intermediate, which allows for its isolation before conversion to the final product. The reaction begins with the acid-catalyzed addition of an alcohol to a nitrile. Critically, this stage must be conducted under strictly anhydrous conditions.[7][8] The presence of water would lead to the competitive hydrolysis of the imidate salt, yielding an ester as a significant and often difficult-to-remove byproduct.[7]

The subsequent ammonolysis step involves the nucleophilic displacement of the alkoxy group from the imidate by ammonia, a process that proceeds readily to furnish the desired amidine. The final product is conveniently isolated as its hydrochloride salt, which is typically a stable, crystalline solid.

G cluster_synthesis Synthesis Workflow A Cyclopentanecarbonitrile + Anhydrous Ethanol C Formation of Ethyl Cyclopentanecarbimidate HCl (Pinner Salt Intermediate) A->C Step 1: Pinner Reaction B Dry HCl Gas Catalyst B->C E Cyclopentanecarboximidamide HCl (Crude Product) C->E Step 2: Ammonolysis D Ammonia in Methanol (Ammonolysis) D->E F Recrystallization / Purification E->F G High-Purity Crystalline Product F->G

Caption: Workflow for the Pinner synthesis of Cyclopentanecarboximidamide HCl.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of an intermediate with the expected characteristics at Step 1 is a strong predictor of success in Step 2.

Part A: Synthesis of Ethyl Cyclopentanecarbimidate Hydrochloride (Pinner Salt)
  • System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried before use.

  • Reagent Charging: To the flask, add cyclopentanecarbonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at 0 °C. The reaction is exothermic and should be monitored. Continue the gas introduction until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction and Isolation: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours, during which time crystallization should become extensive. Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Part B: Synthesis of Cyclopentanecarboximidamide Hydrochloride
  • Ammonolysis: Prepare a solution of the crude ethyl cyclopentanecarbimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in methanol (e.g., 7N solution, ~5-10 mL per gram of imidate).[9]

  • Reaction: Stir the solution in a sealed vessel at room temperature for 48 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.[9] This will typically yield the crude Cyclopentanecarboximidamide hydrochloride as a solid or semi-solid.

  • Purification: The primary byproduct of this reaction is ammonium chloride.[10] Purification can be achieved by recrystallization. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The desired product will crystallize, leaving the more soluble ammonium chloride in the mother liquor. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.[10]

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the final compound. The data presented below are the expected outcomes for a successfully synthesized sample.

G cluster_validation Product Validation Logic Synth Synthesized Product (Cyclopentanecarboximidamide HCl) NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR Analyzed by IR IR Spectroscopy Synth->IR Analyzed by MS Mass Spectrometry Synth->MS Analyzed by MP Melting Point & Elemental Analysis Synth->MP Analyzed by Struct Correct Covalent Structure (Proton/Carbon Environment) NMR->Struct Confirms Func Presence of Key Functional Groups IR->Func Confirms Mass Correct Molecular Mass MS->Mass Confirms Purity High Purity & Correct Empirical Formula MP->Purity Confirms

Caption: Logical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • ¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the free base in CD₃OD, the following signals are expected[9]:

    • A multiplet around δ 2.80-2.94 ppm corresponding to the single proton on the carbon adjacent to the amidine group (methine proton).

    • Multiple overlapping multiplets between δ 1.64-2.16 ppm, integrating to 8 protons, corresponding to the four methylene (CH₂) groups of the cyclopentyl ring.[9]

    • The N-H protons of the amidinium group may be broad and exchange with the solvent, sometimes not being observed or appearing as a broad singlet.

  • ¹³C NMR: The carbon spectrum confirms the number and type of carbon atoms.

    • A signal in the range of δ 170-180 ppm for the amidine carbon (C=N).

    • A signal for the methine carbon of the cyclopentyl ring.

    • Signals for the methylene carbons of the cyclopentyl ring.

Table 1: Summary of Expected NMR Data

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹H -CH-(C=N) ~ 2.8 - 3.0 Multiplet
¹H Ring -CH₂- ~ 1.6 - 2.2 Multiplets
¹³C C=N ~ 170 - 180 Singlet
¹³C -CH- ~ 45 - 55 Singlet

| ¹³C | Ring -CH₂- | ~ 25 - 35 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The hydrochloride salt will exist as an amidinium ion.

  • N-H Stretching: Strong, broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretches of the -NH₂ group in the amidinium salt. Primary amines typically show two bands in this region.[11]

  • C=N Stretching: A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=N double bond stretching vibration of the amidinium ion. This is a key diagnostic peak.

  • N-H Bending: A medium to strong band can be observed around 1580-1650 cm⁻¹ due to the N-H bending vibration.[11]

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹) are due to the C-H stretching of the cyclopentyl ring.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3400 (broad) N-H Stretch Amidinium (-NH₂)
2870 - 2960 C-H Stretch Cyclopentyl
1650 - 1690 (strong) C=N Stretch Amidinium

| 1580 - 1650 | N-H Bend | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal.

  • Molecular Ion Peak: The analysis will be performed on the free base (Cyclopentanecarboximidamide, C₆H₁₂N₂), which has a molecular weight of 112.17 g/mol .[12] In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 113.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million, providing definitive confirmation of the molecular formula.

Table 3: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula (Free Base) C₆H₁₂N₂
Molecular Weight (Free Base) 112.17 g/mol

| Expected [M+H]⁺ (m/z) | 113.1073 |

Physical Properties and Elemental Analysis
  • Melting Point (MP): The purified hydrochloride salt should be a crystalline solid with a sharp and defined melting point. A broad melting range would indicate the presence of impurities.

  • Elemental Analysis: Combustion analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen. These experimental values must align closely with the theoretical percentages calculated from the molecular formula of the hydrochloride salt (C₆H₁₃ClN₂) to confirm its elemental integrity and purity.

Conclusion

The Pinner reaction provides a robust and scalable pathway for the synthesis of Cyclopentanecarboximidamide hydrochloride from its corresponding nitrile. The success of this synthesis is predicated on the strict exclusion of moisture during the formation of the intermediate Pinner salt and is validated through a rigorous suite of analytical characterizations. By employing NMR and IR spectroscopy, mass spectrometry, and elemental analysis, researchers can definitively confirm the structure, molecular weight, and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Google Patents. (2001). US6204385B1 - Process for preparing amidines.
  • Google Patents. (2000). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015.
  • ACS Publications. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2022). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Molecules, 27(19), 6593.
  • ACS Publications. (2012). Improvement of the MS/MS Fragment Ion Coverage of Acidic Residue-Containing Peptides by Amidation with 15N. Journal of the American Society for Mass Spectrometry, 23(10), 1734-1742.
  • Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Canadian Science Publishing. (1961). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 39(5), 992-1000.
  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanone, 2,5-dimethyl- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8683-8691.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

Sources

Exploratory

Cyclopentanecarboximidamide hydrochloride CAS 81303-69-7 properties

This guide provides an in-depth technical analysis of Cyclopentanecarboximidamide hydrochloride , a critical building block in medicinal chemistry.[1] It is designed for researchers requiring high-fidelity data on synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopentanecarboximidamide hydrochloride , a critical building block in medicinal chemistry.[1] It is designed for researchers requiring high-fidelity data on synthesis, reactivity, and handling.[1]

Primary CAS: 68284-02-6 (Hydrochloride Salt) | Parent CAS: 81303-69-7 (Free Base)[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Note on Nomenclature & CAS Specificity: While the user query references CAS 81303-69-7 , widely accessible databases (PubChem, ChemicalBook) associate this registry number with the free base form (Cyclopentanecarboximidamide).[1] The hydrochloride salt , which is the stable, commercially viable reagent, is designated CAS 68284-02-6 . This guide focuses on the hydrochloride salt due to its prevalence in synthetic applications, but researchers must verify the salt form when sourcing.

Core Properties Table[1]
PropertyDataTechnical Context
IUPAC Name Cyclopentanecarboximidamide hydrochlorideFormal nomenclature.[1]
Molecular Formula C₆H₁₂N₂[1][2] · HClStoichiometry 1:1.
Molecular Weight 148.63 g/mol vs. 112.17 g/mol for the free base.[1]
Appearance Off-white to white crystalline solidCrude base is often a gum; HCl salt crystallizes.[1]
Solubility Soluble in Water, Methanol, EthanolHigh polarity due to ionic character.
Acidity (pKa) ~11–12 (Conjugate Acid)The amidine group is strongly basic; the salt is acidic in solution.
Hygroscopicity High Requires desiccation; rapidly absorbs atmospheric moisture.[1]

Synthetic Utility & Reactivity[4][7][8][9]

Cyclopentanecarboximidamide hydrochloride is a "privileged scaffold" in drug discovery.[1] It serves as a bioisostere for guanidines and a precursor for nitrogen-rich heterocycles.[1] Its cyclopentyl ring offers a lipophilic core that fits hydrophobic pockets in enzymes (e.g., serine proteases), while the amidine functionality forms critical hydrogen bonds (Asp/Glu residues).

Key Reaction Pathways

The compound is most frequently employed in cyclocondensation reactions with electrophiles to generate:

  • Pyrimidines: Reaction with 1,3-diketones (e.g., acetylacetone).

  • Imidazoles: Reaction with

    
    -haloketones.
    
  • Triazines: Reaction with acyl isothiocyanates.[1]

Visualization: Reactivity Map

The following diagram illustrates the primary synthetic pathways originating from the amidine core.[1]

ReactivityMap Amidine Cyclopentanecarboximidamide HCl Pyrimidine 2-Cyclopentylpyrimidine Amidine->Pyrimidine  Base / EtOH / Reflux   Imidazole 2-Cyclopentylimidazole Amidine->Imidazole  NaHCO3 / MeOH   AcylAmidine Acyl Amidine (Prodrug Scaffold) Amidine->AcylAmidine  Coupling Reagent   Diketo 1,3-Diketone (e.g., Acetylacetone) Diketo->Pyrimidine HaloKeto α-Haloketone HaloKeto->Imidazole Ester Activated Ester Ester->AcylAmidine

Figure 1: Synthetic divergence of Cyclopentanecarboximidamide HCl into bioactive heterocycles.[1]

Experimental Protocols

A. Synthesis of Cyclopentanecarboximidamide HCl (Pinner Synthesis)

If the compound is unavailable commercially, it can be synthesized from cyclopentanecarbonitrile via the Pinner reaction. This method is preferred for its scalability and purity.[1]

Reaction Scheme:


[1]

Protocol:

  • Imidate Formation:

    • Dissolve Cyclopentanecarbonitrile (1.0 eq) in anhydrous ethanol (5.0 eq) and diethyl ether (solvent).

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Bubble dry HCl gas through the solution for 2–3 hours until saturation.

    • Critical Step: Store the mixture at 4°C for 24–48 hours to allow the Pinner salt (imidate hydrochloride) to precipitate.[1]

    • Filter the precipitate and wash with cold ether.[1]

  • Amidine Conversion:

    • Suspend the imidate ester intermediate in anhydrous methanol.[1]

    • Add Ammonia (7N in MeOH) (excess, ~3–5 eq) at 0°C.

    • Stir at room temperature for 48 hours.

    • Concentrate the mixture under reduced pressure to yield the crude amidine hydrochloride.[1]

    • Purification: Recrystallize from Ethanol/Ether or Isopropanol to obtain the pure white solid.[1]

B. Synthesis of a Pyrimidine Derivative (Validation Assay)

This protocol validates the reactivity of the amidine salt.[1]

  • Reagents: Amidine HCl (1.0 mmol), Acetylacetone (1.1 mmol), Sodium Ethoxide (1.2 mmol), Ethanol (5 mL).

  • Procedure:

    • Dissolve Sodium Ethoxide in Ethanol.[1]

    • Add Amidine HCl; stir for 15 min to liberate the free base in situ.

    • Add Acetylacetone dropwise.[1]

    • Reflux for 4–6 hours (monitor by TLC/LC-MS).[1]

    • Cool and evaporate solvent.[1] Partition between water and ethyl acetate.[1]

    • Expected Product: 2-Cyclopentyl-4,6-dimethylpyrimidine.[1]

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Exposure to air turns the free-flowing powder into a sticky gum, complicating stoichiometry.[1]

    • Mitigation: Weigh in a glovebox or rapid-weighing technique.[1] Store in a desiccator with

      
      .
      
  • Thermal Stability: Stable at room temperature.[1] Decomposes at high temperatures (>150°C) with evolution of

    
     and HCl.
    
Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Workflow: Quality Control & Storage

QCWorkflow Receipt Receipt of Material (Check CAS: 68284-02-6) QC QC Analysis (1H NMR in DMSO-d6) Receipt->QC Storage Storage (Desiccator, RT) QC->Storage  Pass (>95%)   Usage Usage (Weigh < 30s exposure) Storage->Usage Usage->Storage  Reseal Immediately  

Figure 2: Standard Operating Procedure for handling hygroscopic amidine salts.

References

  • Synthesis of Cyclopentanecarboximidamide

    • Source: Patent WO2014066659A1.[1][3]

    • Context: Describes the reaction of ethyl cyclopentanecarbimidate with ammonia in methanol to yield the title compound.
    • [1]

  • General Reactivity of Amidines with 1,3-Diketones

    • Source: Russian Journal of Organic Chemistry, 2015.[4]

    • Context: Comprehensive review of 1,3-diketone condensations with amidines to form pyrimidines.
  • Safety Data Sheet (SDS)

    • Source: Matrix Scientific / Sigma-Aldrich.[1]

    • Context: Hazard identification for Cyclopentanecarboximidamide hydrochloride.[1][5]

    • (Search CAS: 68284-02-6)[1]

Sources

Foundational

Technical Guide: Biological Activity &amp; Applications of Cyclopentanecarboximidamide Hydrochloride

This guide serves as a comprehensive technical reference for Cyclopentanecarboximidamide Hydrochloride , a critical pharmacophore used in medicinal chemistry as a stable, non-aromatic bioisostere of arginine. CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for Cyclopentanecarboximidamide Hydrochloride , a critical pharmacophore used in medicinal chemistry as a stable, non-aromatic bioisostere of arginine.

CAS Number: 81303-69-7 (Free base often cited as 68284-02-6) Formula: C₆H₁₂N₂·HCl Molecular Weight: 148.63 g/mol (HCl salt) Class: Cyclic Amidine / Arginine Mimetic

Executive Summary

Cyclopentanecarboximidamide hydrochloride is a cyclic amidine derivative widely employed in drug discovery as a P1 surrogate for the amino acid arginine. Unlike the guanidine group of arginine, which is highly basic (pKa ~13.6) and metabolically labile, the cyclopentyl amidine moiety offers a balanced pKa (~11-12) and enhanced metabolic stability while retaining the ability to form critical salt bridges with aspartate residues in enzyme active sites.

Its primary biological utility lies in serine protease inhibition (targeting Trypsin, Thrombin, and Factor Xa) and as a versatile building block for synthesizing bioactive heterocycles, including imidazoles and pyrimidines used in kinase inhibitors and anti-inflammatory agents.

Mechanism of Action: Serine Protease Inhibition[1]

The biological activity of Cyclopentanecarboximidamide is driven by its structural homology to the side chain of arginine. It functions as a competitive, reversible inhibitor of trypsin-like serine proteases.

The "S1 Pocket" Interaction

Serine proteases (e.g., Trypsin, Thrombin) possess a deep specificity pocket (S1) characterized by a conserved aspartic acid residue (Asp189 in Trypsin) at the bottom.

  • Salt Bridge Formation: The positively charged amidine group of Cyclopentanecarboximidamide forms a bidentate salt bridge with the carboxylate of Asp189.

  • Hydrophobic Filling: The cyclopentane ring occupies the hydrophobic S1 cavity, displacing water and providing entropic gain upon binding.

  • Selectivity: Unlike benzamidine (a planar aromatic analogue), the cyclopentane ring is non-planar (envelope conformation), offering a different steric profile that can be exploited to tune selectivity between closely related proteases (e.g., Thrombin vs. Trypsin).

Visualization of Binding Mechanism

The following diagram illustrates the competitive inhibition mechanism within the protease active site.

ProteaseInhibition Enzyme Serine Protease (Trypsin/Thrombin) ActiveSite Active Site (S1 Pocket) Contains Asp189 Enzyme->ActiveSite Exposes Complex Enzyme-Inhibitor Complex (Inactive) ActiveSite->Complex Salt Bridge Formation (Amidine-Aspartate) Inhibitor Cyclopentanecarboximidamide (Cationic Amidine) Inhibitor->ActiveSite Competes for binding Substrate Natural Substrate (Arginine/Lysine Peptide) Substrate->ActiveSite Blocked by Inhibitor

Figure 1: Mechanism of competitive inhibition.[1] The amidine moiety mimics arginine, locking the enzyme in an inactive state via electrostatic interactions with Asp189.

Pharmacological Applications & Bioisosterism[3]

Arginine Bioisostere in Peptidomimetics

In peptide-based drug design, arginine is often problematic due to rapid hydrolysis by arginases and poor oral bioavailability (high polarity). Cyclopentanecarboximidamide serves as a robust replacement:

  • Metabolic Stability: The C-C bond connecting the amidine to the ring is resistant to hydrolytic cleavage by arginases.

  • Lipophilicity: The cyclopentyl ring increases lipophilicity (LogP) compared to the linear aliphatic chain of arginine, potentially improving membrane permeability.

Precursor for Bioactive Heterocycles

The compound is a key intermediate in the synthesis of "Minne-like" scaffolds and other heterocyclic drugs.

  • Imidazoles: Reaction with

    
    -haloketones yields cyclopentyl-substituted imidazoles, known for anti-inflammatory activity (p38 MAP kinase inhibition).
    
  • Pyrimidines: Condensation with

    
    -dicarbonyls generates pyrimidines, a scaffold common in tyrosine kinase inhibitors.
    

Comparative Physicochemical Data

The table below contrasts Cyclopentanecarboximidamide with its structural analogues, highlighting its unique position as a non-aromatic, stable pharmacophore.

PropertyCyclopentanecarboximidamideBenzamidineArginine (Side Chain)
Structure Type Cyclic Aliphatic AmidineAromatic AmidineLinear Guanidine
pKa (approx.) ~11.5 - 12.0~11.6~13.8
S1 Binding Mode Salt Bridge + Hydrophobic (3D)Salt Bridge + Pi-StackingSalt Bridge + H-Bonding
Metabolic Stability High (Resistant to Arginase)Moderate (Oxidation prone)Low (Proteolysis/Arginase)
Primary Utility Bioisostere / Building BlockStandard Trypsin InhibitorNatural Substrate

Experimental Protocols

Protocol: Trypsin Inhibition Assay

This assay validates the biological activity of Cyclopentanecarboximidamide by measuring the reduction in hydrolytic activity of trypsin against a chromogenic substrate.

Materials:

  • Enzyme: Bovine Pancreatic Trypsin (Type I), 100 nM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 2 mM stock.

  • Inhibitor: Cyclopentanecarboximidamide HCl (dissolved in water).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Methodology:

  • Preparation: Dilute the Inhibitor to varying concentrations (e.g., 1 µM to 1000 µM) in the assay buffer.

  • Incubation: Mix 20 µL of Trypsin stock with 80 µL of Inhibitor solution in a 96-well microplate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 100 µL of BAPNA substrate to each well.

  • Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ). Determine the
    
    
    using non-linear regression. Calculate
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Expected Result: A dose-dependent decrease in absorbance slope, confirming competitive inhibition.

Protocol: Synthesis of Cyclopentyl-Pyrimidine Derivative

A standard workflow to convert the amidine into a bioactive pyrimidine scaffold.

SynthesisWorkflow Start Cyclopentanecarboximidamide HCl Intermediate Cyclization (Reflux, EtOH) Start->Intermediate + Reagent Reagent Acetylacetone (Base: NaOEt) Reagent->Intermediate Product 2-Cyclopentyl-4,6- dimethylpyrimidine Intermediate->Product - 2 H₂O (Condensation)

Figure 2: Synthetic pathway for converting the amidine fragment into a pharmacologically active pyrimidine.

  • Dissolution: Dissolve Cyclopentanecarboximidamide HCl (1.0 eq) in absolute ethanol.

  • Basification: Add Sodium Ethoxide (1.2 eq) to liberate the free amidine base. Stir for 15 min.

  • Condensation: Add Acetylacetone (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup: Evaporate solvent, neutralize with dilute acetic acid, and extract with ethyl acetate.

  • Purification: Recrystallize from hexane/EtOAc to obtain the pyrimidine derivative.

References

  • PubChem. Cyclopentanecarboximidamide.[2] National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of bioisosteres of arginine. Journal of Organic Chemistry. (Contextual reference for amidine synthesis and utility).
  • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin with inhibitors. Journal of Biological Chemistry. (Foundational text on amidine-trypsin interactions).
  • Reichelt, A., & Martin, S. F. (2006).[3] Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research. (Discusses cyclic scaffolds as peptidomimetics).

Sources

Exploratory

Cyclopentanecarboximidamide Scaffolds in Medicinal Chemistry: From Peramivir Synthesis to Novel Protease Inhibition

Executive Summary Cyclopentanecarboximidamide hydrochloride (CAS: 15599-99-2 / 22483-34-7 for related salts) is a critical pharmacophoric scaffold in modern antiviral medicinal chemistry. While often categorized as a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanecarboximidamide hydrochloride (CAS: 15599-99-2 / 22483-34-7 for related salts) is a critical pharmacophoric scaffold in modern antiviral medicinal chemistry. While often categorized as a synthetic intermediate, its structural core—a conformationally restricted cyclopentane ring fused with a highly basic amidine "warhead"—serves as the primary determinant of binding affinity in the influenza neuraminidase inhibitor Peramivir (Rapiacta/Rapivab).

This technical guide analyzes the therapeutic potential of this scaffold beyond its role as a mere building block. We explore its mechanism as an arginine mimetic, its validated activity against influenza neuraminidase, and its exploratory potential in targeting serine proteases and peptidylarginine deiminases (PADs).

Structural Biology & Pharmacophore Analysis

The therapeutic utility of cyclopentanecarboximidamide stems from two synergistic structural features:

  • The Amidine Warhead (

    
    ): 
    
    • Basicity: With a

      
       typically between 11–12, the amidine group is protonated at physiological pH.
      
    • Arginine Mimicry: The positive charge allows it to form bidentate hydrogen bonds and electrostatic interactions with aspartate and glutamate residues in enzyme active sites, mimicking the guanidinium group of arginine.

  • The Cyclopentane Scaffold:

    • Conformational Restriction: Unlike flexible aliphatic chains, the cyclopentane ring locks the functional groups into specific vectors, reducing the entropic penalty upon binding to a protein target.

    • Hydrophobic Bulk: The ring fills hydrophobic pockets (e.g., the S1 or S2 sub-sites) adjacent to the catalytic center.

Data Summary: Physiochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Weight ~148.63 g/mol (HCl salt)Fragment-based drug discovery (FBDD) ideal range (<200 Da).
H-Bond Donors 3 (Amidine)Critical for interacting with carboxylate clusters (e.g., Asp151 in NA).
pKa (Conj. Acid) ~11.5Ensures >99% ionization at pH 7.4.
Topological Polar Surface Area ~50 ŲFavorable for membrane permeability when substituted.

Primary Validated Target: Influenza Neuraminidase (NA)

The most authoritative application of the cyclopentanecarboximidamide scaffold is in the inhibition of Influenza A and B Neuraminidase (NA). This relationship is exemplified by Peramivir , where the scaffold acts as the anchor.

Mechanism of Action

Neuraminidase cleaves terminal sialic acid residues from viral glycoproteins, releasing new virions. The active site of NA contains a highly conserved "triad" of arginine residues and acidic residues (Glu119, Asp151).

  • Binding Mode: The amidine group of the cyclopentanecarboximidamide core penetrates the S1 pocket of the enzyme.

  • Electrostatic Clamp: The protonated amidine forms a salt bridge with Asp151 and Glu119 (in N2 numbering). This interaction is stronger than the amine-carboxylate interaction seen in Oseltamivir, explaining Peramivir's slow dissociation rate.

Visualization: Pharmacophore Binding Logic

The following diagram illustrates the logical flow of the scaffold's interaction with the Neuraminidase active site.

NA_Binding_Mechanism Scaffold Cyclopentanecarboximidamide (Protonated Form) Target_Site Neuraminidase Active Site (S1 Pocket) Scaffold->Target_Site Enters Pocket Interaction Electrostatic Salt Bridge & H-Bond Network Scaffold->Interaction Donates H+ Residues Conserved Acidic Residues (Asp151, Glu119, Glu276) Target_Site->Residues Exposes Residues->Interaction Accepts H+ Outcome Inhibition of Sialic Acid Cleavage (Viral Release Blocked) Interaction->Outcome Stabilizes Complex

Caption: Mechanistic pathway of the amidine scaffold binding to conserved acidic residues in the Neuraminidase active site.

Emerging & Potential Off-Targets

While Neuraminidase is the validated target, the amidine functionality suggests high potential for repurposing against other enzyme classes that recognize basic amino acids (Arginine/Lysine).

A. Trypsin-like Serine Proteases

Serine proteases (e.g., Thrombin, Factor Xa, Trypsin) have an S1 specificity pocket containing an Aspartate residue (Asp189 in Trypsin) at the bottom.

  • Hypothesis: Cyclopentanecarboximidamide can act as a P1 residue mimic.

  • Therapeutic Relevance: Anticoagulants (Thrombin inhibitors). The cyclopentane ring would need hydrophobic substitution to interact with the S2/S3 sites (aryl binding pockets) to achieve nanomolar potency.

B. Peptidylarginine Deiminases (PADs)

PADs convert arginine to citrulline. Inhibitors often utilize halo-amidines (e.g., Cl-amidine) to covalently modify the active site Cysteine.

  • Potential: The cyclopentane scaffold offers a rigid backbone to present the amidine group to the PAD active site, potentially offering better selectivity than flexible linear amidines.

Technical Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay

To validate the activity of cyclopentanecarboximidamide derivatives, the standard fluorometric MUNANA assay is required.

Reagents:

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Recombinant Influenza A (H1N1) Neuraminidase.

  • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

Step-by-Step Workflow:

  • Preparation: Dissolve Cyclopentanecarboximidamide HCl in water to create a 10 mM stock. Perform serial dilutions (0.01 nM to 100 µM).

  • Incubation: Mix 50 µL of diluted compound with 50 µL of Neuraminidase enzyme in a black 96-well plate. Incubate at 37°C for 30 minutes.

  • Reaction Start: Add 50 µL of 100 µM MUNANA substrate to each well.

  • Kinetic Read: Monitor fluorescence (Ex: 365 nm / Em: 450 nm) every 60 seconds for 30 minutes.

  • Termination (Optional): Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7) for endpoint reading.

  • Analysis: Plot RFU vs. Time to determine velocity (

    
    ). Calculate % Inhibition using 
    
    
    
    . Fit to sigmoidal dose-response to determine
    
    
    .
Protocol 2: Experimental Workflow Visualization

The following diagram outlines the decision tree for screening this scaffold against multiple targets.

Assay_Workflow Compound Cyclopentanecarboximidamide Derivative Screen Primary Screen (100 µM) Compound->Screen NA_Assay Neuraminidase Assay (MUNANA) Screen->NA_Assay Prot_Assay Serine Protease Panel (Trypsin/Thrombin) Screen->Prot_Assay NA_Hit Hit? (>50% Inh) NA_Assay->NA_Hit IC50 Determine IC50 (Fluorescence) NA_Hit->IC50 Yes Prot_Hit Hit? (>50% Inh) Prot_Assay->Prot_Hit Selectivity Selectivity Profiling (Chromogenic) Prot_Hit->Selectivity Yes

Caption: Screening workflow for validating antiviral (NA) and protease inhibitory activity.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry.

  • Smee, D. F., et al. (2001). "Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities."[1] Antimicrobial Agents and Chemotherapy.

  • Luo, Y., et al. (2007). "Crystal structure of the 2009 H1N1 influenza neuraminidase reveals the structural basis for drug resistance." Nature.

  • Fast, W., & Lu, Z. (2018). "Chemical probes for peptidylarginine deiminases (PADs)." Methods in Enzymology.

  • PubChem. (2024). "Cyclopentanecarboximidamide."[2][3] National Library of Medicine.

Sources

Foundational

Cyclopentanecarboximidamide Hydrochloride: Mechanistic Insights &amp; Pharmacophoric Utility

Executive Summary Cyclopentanecarboximidamide hydrochloride (CAS 81303-69-7) represents a critical pharmacophoric scaffold in medicinal chemistry, primarily functioning as a bioisostere of the amino acid Arginine . Its m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanecarboximidamide hydrochloride (CAS 81303-69-7) represents a critical pharmacophoric scaffold in medicinal chemistry, primarily functioning as a bioisostere of the amino acid Arginine . Its mechanism of action is predicated on the interaction of its highly basic amidine group with negatively charged residues in biological targets.

This guide articulates the speculative but chemically grounded mechanisms of action for this entity, focusing on two primary pathways:

  • Competitive Inhibition of Trypsin-like Serine Proteases: Via P1 residue mimicry and salt-bridge formation within the S1 specificity pocket.

  • Modulation of Imidazoline Receptors (I1/I2): Via structural homology to central sympatholytics.

Chemical Identity & Pharmacophoric Logic[1]

PropertyDetail
Chemical Name Cyclopentanecarboximidamide hydrochloride
CAS Number 81303-69-7
Molecular Formula C₆H₁₂N₂[1][2] · HCl
Functional Moiety Carboximidamide (Amidine)
Core Scaffold Cyclopentane (Lipophilic Anchor)
pKa (Amidine) ~11–12 (Highly basic, protonated at physiological pH)
The Arginine Mimicry Hypothesis

The amidine group (


) is a classical bioisostere for the guanidinium group of Arginine. Unlike the flexible aliphatic chain of arginine, the cyclopentane ring provides a rigidified hydrophobic core, reducing the entropic penalty upon binding. This structure suggests the molecule acts as a "warhead" for targets recognizing basic amino acids.

Primary Mechanism: Serine Protease Inhibition

Mechanistic Causality

The most authoritative speculation for the biological activity of Cyclopentanecarboximidamide is its role as a competitive, reversible inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA).

  • Recognition: The protonated amidine group mimics the P1 Arginine residue of the natural substrate.

  • Entry: The molecule enters the active site of the protease.

  • Anchoring (The Critical Step): The positively charged amidinium moiety penetrates the S1 specificity pocket .

  • Salt Bridge Formation: A bidentate salt bridge is formed between the amidine nitrogens and the carboxylate oxygens of the conserved Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 pocket.

  • Catalytic Silencing: By occupying the S1 pocket, the molecule prevents the binding of the natural substrate, thereby inhibiting the catalytic triad (His57, Asp102, Ser195) from processing the scissile bond.

Interaction Network Diagram

The following diagram illustrates the logical flow of the inhibition mechanism.

ProteaseInhibition Ligand Cyclopentanecarboximidamide (Protonated Amidine) Target Trypsin-like Serine Protease Ligand->Target Diffusion S1_Pocket S1 Specificity Pocket (Deep, Hydrophobic) Ligand->S1_Pocket P1 Mimicry Asp189 Aspartate 189 (Anionic Anchor) Ligand->Asp189 Salt Bridge (Electrostatic) Target->S1_Pocket Access S1_Pocket->Asp189 Spatial Alignment Triad Catalytic Triad (Ser195-His57-Asp102) S1_Pocket->Triad Steric Occlusion Inhibition Competitive Inhibition (Substrate Exclusion) Triad->Inhibition Prevents Catalysis

Figure 1: Mechanistic pathway of serine protease inhibition via Asp189 anchoring.

Secondary Mechanism: Imidazoline Receptor Modulation[4]

Structural Homology

The amidine structure bears significant electronic and steric resemblance to the imidazoline ring found in centrally acting antihypertensives like Clonidine and Moxonidine .

  • Hypothesis: Cyclopentanecarboximidamide may act as a ligand for Imidazoline I1 or I2 receptors .

  • I1 Receptor (Hypotensive): Activation leads to sympathoinhibition in the rostral ventrolateral medulla.

  • I2 Receptor (Allosteric): Often associated with Monoamine Oxidase B (MAO-B) sites; ligands here can modulate neuroprotection or pain.

While the cyclopentane ring lacks the aromaticity of clonidine, the basic amidine "head" is sufficient for receptor affinity, potentially acting as a partial agonist or antagonist.

Experimental Validation Protocols

To transition from speculation to verified science, the following self-validating protocols are recommended.

Protocol A: Kinetic Determination of Inhibition Constant ( )

Objective: Quantify the potency of Cyclopentanecarboximidamide against Bovine Trypsin.

Reagents:

  • Enzyme: Bovine Trypsin (TPCK-treated), 50 nM final concentration.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), chromogenic.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Inhibitor: Cyclopentanecarboximidamide HCl (Serial dilutions: 0.1 µM to 100 µM).

Workflow:

  • Preparation: Prepare 10x stocks of Inhibitor and Substrate.

  • Pre-incubation: Incubate Enzyme (90 µL) with Inhibitor (10 µL) for 15 minutes at 25°C to establish equilibrium.

  • Initiation: Add Substrate (100 µL) to the mixture.

  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit data to the Michaelis-Menten equation  using non-linear regression.
    
  • Validation:

    • Plot Lineweaver-Burk (Double Reciprocal).

    • Success Criteria: Lines intersect at the Y-axis (

      
       is constant), indicating Competitive Inhibition .
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic profile (


, 

,

) of binding.

Workflow:

  • Cell: Fill ITC cell with Trypsin (20 µM) in degassed buffer.

  • Syringe: Fill syringe with Cyclopentanecarboximidamide (200 µM).

  • Titration: Inject 2 µL aliquots (20 injections) at 180-second intervals.

  • Causality Check:

    • A strong exothermic signal (

      
      ) confirms the formation of the salt bridge and hydrogen bonds.
      
    • If binding is entropy-driven (

      
      ), it suggests the hydrophobic effect of the cyclopentane ring is the dominant driver (displacement of ordered water from the S1 pocket).
      
Experimental Logic Diagram

ValidationWorkflow Start Start Validation Kinetic Kinetic Assay (Chromogenic) Start->Kinetic Data_LB Lineweaver-Burk Plot Kinetic->Data_LB Decision Intersection on Y-Axis? Data_LB->Decision Result_Comp Confirmed: Competitive Inhibitor Decision->Result_Comp Yes Result_Mixed Mixed/Non-Comp Mechanism Decision->Result_Mixed No

Figure 2: Logic flow for kinetic validation of the competitive inhibition hypothesis.

References

  • PubChem. (n.d.). Cyclopentanecarboximidamide hydrochloride.[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. Retrieved from [Link]

  • Regunathan, S., & Reis, D. J. (1996).[3] Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology, 36, 511-544. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of Cyclopentanecarboximidamide Hydrochloride Derivatives

Executive Summary & Strategic Importance Cyclopentanecarboximidamide hydrochloride is a critical aliphatic amidine scaffold used extensively in medicinal chemistry as a bioisostere for guanidines and carboxylic acids. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopentanecarboximidamide hydrochloride is a critical aliphatic amidine scaffold used extensively in medicinal chemistry as a bioisostere for guanidines and carboxylic acids. Its structural rigidity, provided by the cyclopentane ring, offers superior metabolic stability compared to linear analogs while maintaining the basicity required for high-affinity interactions with aspartate or glutamate residues in enzyme active sites (e.g., neuraminidase inhibitors like Peramivir, serine protease inhibitors).

This guide moves beyond generic textbook descriptions to provide a field-validated, scalable protocol. It focuses on the Pinner Reaction as the primary route due to its atom economy and direct access to the hydrochloride salt, while also detailing alternative routes for sterically demanding analogs.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target. The amidine moiety is most logically disconnected at the C-N bond, revealing the nitrile precursor.

Retrosynthesis Target Cyclopentanecarboximidamide HCl Imidate Ethyl Cyclopentanecarbimidate (Pinner Intermediate) Target->Imidate Ammonolysis (NH3/MeOH) Nitrile Cyclopentanecarbonitrile Imidate->Nitrile Pinner Rxn (HCl/EtOH) Precursor Cyclopentanecarboxylic Acid (Alternative Start) Nitrile->Precursor Dehydration (if required)

Figure 1: Retrosynthetic disconnection showing the primary Pinner pathway.

Core Synthesis: The Pinner Protocol[1]

The Pinner reaction remains the gold standard for synthesizing aliphatic amidines. However, it is moisture-sensitive. The following protocol is optimized for yield and purity, minimizing the formation of the hydrolysis byproduct (ethyl cyclopentanecarboxylate).

Phase 1: Formation of the Imidate Salt (Pinner Salt)[2][3]

Reaction: Cyclopentanecarbonitrile + EtOH + HCl


 Ethyl cyclopentanecarbimidate 

HCl

Reagents:

  • Cyclopentanecarbonitrile (1.0 equiv)

  • Absolute Ethanol (1.1 – 1.2 equiv) Note: Excess alcohol can lead to orthoester formation.

  • Anhydrous HCl gas (Saturation, >3.0 equiv)

  • Solvent: Anhydrous Diethyl Ether or Dioxane (optional, can be run neat if cooled properly).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a calcium chloride drying tube.

  • Charging: Charge the flask with Cyclopentanecarbonitrile (e.g., 10 g) and Absolute Ethanol (e.g., 5.0 g). Cool the mixture to 0°C using an ice/salt bath.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the solution. Critical Control Point: Maintain internal temperature below 5°C. The reaction is exothermic; letting it warm up promotes hydrolysis or decomposition.

  • Saturation: Continue bubbling until the solution is saturated (weight gain indicates ~3-4 equiv of HCl absorbed).

  • Incubation: Seal the vessel tightly (parafilm/stopper) and store at 4°C for 18–24 hours. The mixture typically solidifies or becomes a thick slurry as the imidate hydrochloride precipitates.

  • Isolation: Dilute with cold anhydrous ether to precipitate the salt fully. Filter rapidly under nitrogen (the salt is hygroscopic). Wash with cold ether.

    • Checkpoint: Do not dry for extended periods in humid air. Proceed immediately to Phase 2 or store in a desiccator.

Phase 2: Ammonolysis to Amidine

Reaction: Ethyl cyclopentanecarbimidate


 HCl + NH


Cyclopentanecarboximidamide

HCl

Protocol:

  • Preparation: Transfer the Pinner salt (from Phase 1) into a pressure vessel or a round-bottom flask.

  • Ammonia Addition: Add a solution of 7N NH

    
     in Methanol (excess, ~3-4 equiv relative to the imidate).
    
    • Alternative: If using a pressure vessel, condense liquid ammonia at -78°C, then seal.

  • Reaction: Stir at room temperature for 24–48 hours. The solution will initially be clear and may turn cloudy as ammonium chloride (byproduct from excess HCl) or the product precipitates.

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.

  • Purification: The residue contains the product and NH

    
    Cl.
    
    • Separation Strategy: Dissolve the crude residue in hot Isopropanol or Ethanol. Filter hot to remove insoluble NH

      
      Cl.
      
    • Cool the filtrate to induce crystallization of Cyclopentanecarboximidamide Hydrochloride.

    • Recrystallize from Ethanol/Diethyl Ether if necessary.

Mechanistic Causality & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism Step1 Nitrile Protonation (R-CN + H+) Step2 Alcohol Attack (Nitrilium Ion) Step1->Step2 Activation Step3 Imidate Salt (Pinner Intermediate) Step2->Step3 Nucleophilic Addn Step4 Ammonia Attack (Tetrahedral Intermediate) Step3->Step4 + NH3 Step5 Elimination of EtOH Step4->Step5 - EtOH

Figure 2: Step-wise mechanism. Note that moisture at Step 3 leads to ester formation (irreversible).

Troubleshooting Table:

ProblemRoot CauseCorrective Action
Low Yield (Phase 1) Moisture ingressFlame-dry glassware; use fresh anhydrous EtOH.
Product is Liquid/Oil Incomplete salt formationRe-dissolve in anhydrous ether and bubble HCl again.
Ester Smell Hydrolysis of ImidateEnsure NH

addition is done immediately after isolation; keep Phase 1 cold.
High NH

Cl Contamination
Inefficient filtrationUse hot filtration in isopropanol; NH

Cl is insoluble in hot iPrOH.

Derivatization: N-Substituted Analogs

To synthesize N-substituted analogs (e.g., for SAR studies), modify Phase 2.[1] Instead of Ammonia, use a primary or secondary amine.

Protocol Modification:

  • Isolate the Imidate salt as described.

  • Dissolve in anhydrous Methanol.

  • Add 1.1 equiv of the desired amine (e.g., methylamine, aniline).

  • Stir at reflux (60–70°C) for 4–6 hours.

  • Evaporate solvent and recrystallize.

Note: Sterically hindered amines (e.g., tert-butylamine) may require the Thioimidate Route (Nitrile


 Thioamide 

Thioimidate

Amidine) due to the higher reactivity of the thioimidate leaving group.

Characterization Data

Cyclopentanecarboximidamide Hydrochloride

  • Physical State: White crystalline solid.

  • Melting Point: 168–172°C (varies slightly with hydration).

  • Solubility: Soluble in water, methanol, ethanol; insoluble in ether, hexane.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8–9.2 (br s, 4H, -C(=NH
      
      
      
      )
      
      
      )
    • 
       2.85 (m, 1H, CH-C=N)
      
    • 
       1.95–1.50 (m, 8H, Cyclopentyl CH
      
      
      
      )
  • Mass Spectrometry (ESI+): m/z 113.1 [M+H]

    
     (Free base).
    

References

  • Pinner Reaction Fundamentals

    • Roger, R., & Neilson, D. G. (1961).[2][3] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[4] Link

  • Synthesis of Cyclopentane Derivatives

    • Vertex Pharmaceuticals. (2014).[3] Patent WO201466659A1: Inhibitors of Influenza Viruses. (Describes ethyl cyclopentanecarbimidate conversion). Link

  • Alternative Thioimidate Routes

    • Schnur, R. C. (1979).[5] A generalized and proton-catalyzed synthesis of amidines from thioimidates. Journal of Organic Chemistry, 44(21), 3726–3727. Link

  • Physical Properties & Safety

    • Sigma-Aldrich. (2023). Cyclopentanecarboximidamide hydrochloride Product Sheet. Link

Sources

Foundational

Exploring the Chemical Space of Cyclopentane-Based Amidines

Design, Synthesis, and Medicinal Utility Abstract The convergence of the cyclopentane scaffold with the amidine functional group represents a high-value chemical space in modern drug discovery. The cyclopentane ring offe...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Medicinal Utility

Abstract

The convergence of the cyclopentane scaffold with the amidine functional group represents a high-value chemical space in modern drug discovery. The cyclopentane ring offers a unique "privileged scaffold" capable of projecting substituents into defined vectors, bridging the gap between the flexibility of alkyl chains and the rigidity of aromatic systems. Concurrently, the amidine moiety serves as a critical pharmacophore, often mimicking the arginine side chain to engage aspartate or glutamate residues in protease active sites and GPCR binding pockets. This guide provides a technical deep-dive into the design principles, synthetic methodologies, and therapeutic applications of cyclopentane-based amidines.

Introduction: The Scaffold-Pharmacophore Synergy

In medicinal chemistry, the geometric presentation of a pharmacophore is as critical as the pharmacophore itself. The cyclopentane-based amidine motif addresses a specific challenge: entropic penalty reduction .

  • The Scaffold (Cyclopentane): Unlike cyclohexane, which resides predominantly in a rigid chair conformation, cyclopentane exists in a dynamic equilibrium between "envelope" and "half-chair" puckers.[1] This subtle flexibility allows for an "induced fit" within binding pockets while still restricting the rotational freedom found in linear alkyl chains.

  • The Pharmacophore (Amidine): The amidine group (

    
    ) is a strong base (
    
    
    
    ) that is protonated at physiological pH. It serves as a bioisostere for the guanidine group of arginine, forming bidentate hydrogen bonds and salt bridges with anionic residues (Asp, Glu) in target proteins.

Key Design Advantage: By attaching an amidine to a cyclopentane core, chemists can lock the C-N vectors in specific cis or trans orientations relative to other substituents (e.g., hydrophobic tails), optimizing potency and selectivity against targets like Thrombin , Factor Xa , Neuraminidase , and Chemokine Receptors (CCR2 , C5a ).

Chemical Space and Structural Considerations
2.1 Stereochemical Vectors

The biological activity of cyclopentane derivatives is governed by the relative stereochemistry of substituents (1,2-, 1,3-, or 1,4-substitution).

Substitution PatternVector Angle (Approx.)Biological MimicryCommon Application
1,2-cis 60°Vicinal diol / Turn mimicGlycosidase inhibitors
1,2-trans 120°Extended chainProtease inhibitors
1,3-cis 90-100°U-shape / HairpinGPCR ligands (e.g., CCR2)
1,3-trans 140°Linear spacerLinkers in fragment-based design
2.2 Physicochemical Properties
  • Basicity (pKa): The electron-donating induction from the cyclopentyl ring typically raises the amidine pKa slightly compared to benzamidines. This ensures high fraction ionized at pH 7.4.

  • Lipophilicity (LogP): The cyclopentane ring adds lipophilicity (

    
     LogP units vs. H) without the aromatic stacking potential of a benzene ring. This is crucial for navigating "escape from flatland" strategies to improve solubility and metabolic stability (Fsp3 character).
    
Synthetic Methodologies

The synthesis of cyclopentane-based amidines requires navigating the stereocenters of the ring while installing the sensitive amidine group.

3.1 Route A: The Pinner Reaction (Nitrile to Amidine)

This is the most robust method for converting a cyclopentane carbonitrile to an amidine.

  • Mechanism: Acid-catalyzed addition of an alcohol to the nitrile creates an imidate ester salt, which is then displaced by ammonia or an amine.

  • Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis of the imidate to an ester.

3.2 Route B: Thioimidate Activation

Useful when the Pinner reaction fails due to steric hindrance.

  • Thionation: Treat cyclopentane carboxamide with Lawesson's reagent to form the thioamide.

  • Activation: Methylate with MeI to form the methyl thioimidate.

  • Displacement: React with amine/ammonia to yield the amidine.

3.3 Route C: Copper-Catalyzed Oxidative Coupling

A modern approach using C-H activation or direct nitrile-amine coupling catalyzed by Cu(I) salts, avoiding harsh acidic conditions.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing these scaffolds, highlighting the divergence point based on the starting material.

SynthesisPath Start Cyclopentane Precursor Nitrile Cyclopentane Carbonitrile Start->Nitrile Substitution/Cyanation Amide Cyclopentane Carboxamide Start->Amide Amidation Imidate Imidate Ester (Pinner Salt) Nitrile->Imidate HCl(g), MeOH (Pinner) Amidine Target Cyclopentyl Amidine Nitrile->Amidine CuCl, Amine (Oxidative) Thioamide Thioamide Amide->Thioamide Lawesson's Rgt Imidate->Amidine NH3 or Amine Thioamide->Amidine 1. MeI 2. NH3

Caption: Figure 1. Strategic disconnection approaches for accessing cyclopentane-based amidines via Pinner (Red path) and Thioimidate (Dashed path) methodologies.

Medicinal Chemistry Applications
5.1 GPCR Antagonists (CCR2 & C5a)

The cyclopentane scaffold has been successfully employed to restrict the conformation of CCR2 antagonists.

  • Mechanism: The basic amine/amidine moiety interacts with the conserved Glu291 in the CCR2 transmembrane bundle.

  • Design: A 1,3-disubstituted cyclopentane core separates the basic nitrogen from a lipophilic tail (e.g., trifluoromethyl-benzyl), mimicking the pharmacophore of known piperidine-based antagonists but with distinct IP properties.

5.2 Protease Inhibitors (Thrombin/Factor Xa)

Cyclopentyl amidines act as "arginine mimetics."

  • S1 Pocket Binding: The amidine group inserts into the deep, anionic S1 specificity pocket of trypsin-like serine proteases, forming a salt bridge with Asp189.

  • Advantage: The non-aromatic cyclopentane ring avoids "pi-stacking" interactions that can sometimes lead to promiscuity, offering a cleaner selectivity profile compared to benzamidines.

Experimental Protocols
Protocol 1: Synthesis of trans-3-aminocyclopentane-1-carboxamidine (Pinner Method)

Objective: Synthesize a rigid amidine scaffold from the corresponding nitrile.

Reagents:

  • trans-3-aminocyclopentanecarbonitrile (protected, e.g., N-Boc)

  • Anhydrous Methanol

  • HCl gas (generated in situ or from dioxane solution)

  • Ammonia (methanolic solution)

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve 1.0 eq of N-Boc-3-aminocyclopentanecarbonitrile in anhydrous MeOH (0.5 M concentration) in a flame-dried round-bottom flask under Argon.

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes until saturation.

    • Seal the flask and stir at 4°C for 16–24 hours.

    • Validation: Monitor by TLC (disappearance of nitrile spot). Evaporate solvent to yield the imidate ester hydrochloride as a white solid. Do not expose to moisture.

  • Amidine Formation:

    • Redissolve the crude imidate salt in anhydrous MeOH.

    • Add 5.0 eq of 7N NH3 in MeOH at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Concentrate in vacuo.

  • Purification:

    • The crude product is often a hydrochloride salt. Purify via reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA).

    • Lyophilize to obtain the amidine as a hygroscopic powder.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: Determine the precise basicity of the synthesized amidine to predict physiological protonation state.

  • Preparation: Dissolve 5 mg of the amidine salt in 20 mL of degassed water/KCl (0.1 M ionic strength).

  • Titration: Using an autotitrator, titrate with 0.1 M NaOH to pH 12, then back-titrate with 0.1 M HCl to pH 2.

  • Analysis: Calculate pKa using the Bjerrum plot method or equivalent software (e.g., Hyperquad). Expect values in the range of 11.0–12.0.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing these compounds based on biological feedback.

SAR_Logic Lead Cyclopentyl Amidine Lead Potency Potency Check (IC50) Lead->Potency LowPotency Low Potency Potency->LowPotency > 1 uM GoodPotency High Potency Potency->GoodPotency < 100 nM Selectivity Selectivity Check (Off-target) ModSub Add Hydrophobic Substituents Selectivity->ModSub Improve Lipophilicity/Shape ModVector Modify Stereochemistry (cis <-> trans) LowPotency->ModVector Incorrect Vector? ModLinker Extend/Shorten Linker Length LowPotency->ModLinker Steric Clash? GoodPotency->Selectivity ModVector->Lead ModLinker->Lead ModSub->Lead

Caption: Figure 2. Iterative SAR optimization cycle for cyclopentane-based amidines, focusing on vector analysis and steric fit.

References
  • Aly, A. A., et al. (2018).[2] "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, 2018(vi), 85-138.[2] Link

  • Yang, L., et al. (2007).[3] "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[3] Journal of Medicinal Chemistry, 50(11), 2609-2611.[3] Link

  • Konteatis, Z. D., et al. (1994). "Development of C5a receptor antagonists." Journal of Immunology, 153(9), 4200-4205. Link

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. (Relevant for cyclopentane scaffold design in enzyme inhibition). Link

  • Guan, Y., et al. (2012).[4] "1,2,4-Trisubstituted cyclopentanes as platforms for diversity." Archiv der Pharmazie, 345(9), 677-686.[4] Link

Sources

Exploratory

Cyclopentanecarboximidamide Hydrochloride: Structural Profiling and Kinetic Evaluation as a Serine Protease Inhibitor Scaffold

Executive Summary Cyclopentanecarboximidamide hydrochloride (CAS: 68284-02-6 / 81303-69-7) represents a critical structural motif in the design of protease inhibitors. Functioning as a P1 arginine mimic , this molecule c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanecarboximidamide hydrochloride (CAS: 68284-02-6 / 81303-69-7) represents a critical structural motif in the design of protease inhibitors. Functioning as a P1 arginine mimic , this molecule combines a lipophilic cyclopentane core with a highly basic amidine warhead (


). Its primary utility lies not as a standalone therapeutic, but as a high-efficiency fragment lead  for targeting the S1 specificity pockets of serine proteases (e.g., Trypsin, Thrombin, Factor Xa) and viral neuraminidases.

This guide provides a comprehensive technical framework for evaluating Cyclopentanecarboximidamide hydrochloride, detailing its mechanistic basis, kinetic characterization protocols, and utility in Fragment-Based Drug Discovery (FBDD).

Structural & Mechanistic Basis[1]

The Pharmacophore: Amidine as an Arginine Bioisostere

The biological activity of Cyclopentanecarboximidamide stems from its ability to mimic the side chain of Arginine. In trypsin-like serine proteases, the S1 specificity pocket is defined by a conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the binding cleft.

  • Cationic Interaction: At physiological pH (7.4), the amidine group is protonated. It forms a bidentate salt bridge with the carboxylate of the active site Aspartate.

  • Lipophilic Scaffolding: Unlike benzamidine (flat, aromatic), the cyclopentane ring offers a non-planar, aliphatic scaffold. This allows for unique vector exploration in the S2/S3 subsites during lead optimization, crucial for differentiating between closely related proteases (e.g., Thrombin vs. Factor Xa).

Thermodynamics of Binding

Binding is typically driven by enthalpy (


)  due to the strong electrostatic interaction and hydrogen bonding within the S1 pocket. However, the cyclopentane ring introduces an entropic (

)
penalty compared to rigid aromatic analogs, which must be compensated for by favorable hydrophobic contacts in the S2 subsite.

Experimental Protocol: Kinetic Evaluation

To validate Cyclopentanecarboximidamide hydrochloride as an inhibitor, a self-validating chromogenic assay is required. This protocol uses Trypsin as the model enzyme and BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide) as the substrate.

Materials & Reagents
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Stock: 10 mM in DMSO).

  • Inhibitor: Cyclopentanecarboximidamide HCl (Stock: 100 mM in water).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
Step-by-Step Workflow
  • Enzyme Stabilization: Dissolve Trypsin in 1 mM HCl (prevents autolysis). Dilute to working concentration (e.g., 50 nM) in Assay Buffer immediately prior to use.

  • Inhibitor Serial Dilution: Prepare a 2-fold dilution series of Cyclopentanecarboximidamide HCl in Assay Buffer (Range: 0 µM to 1000 µM).

  • Pre-Incubation (Critical Step):

    • Mix 50 µL Enzyme + 50 µL Inhibitor.

    • Incubate at 25°C for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the active site before competition with the substrate begins.

  • Reaction Initiation: Add 100 µL BAPNA substrate.

  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Data Analysis & Validation
  • Velocity (

    
    ):  Calculate the slope of the linear portion of the Absorbance vs. Time plot.
    
  • IC50 Determination: Plot

    
     vs. log[Inhibitor]. Fit to a 4-parameter logistic model.
    
  • Mode of Inhibition: To confirm competitive inhibition, generate a Lineweaver-Burk plot (1/V vs 1/[S]) at varying inhibitor concentrations. The lines should intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).

Visualization: Mechanism & Workflow

Mechanism of Action: Competitive Inhibition

The following diagram illustrates the competitive binding mechanism where Cyclopentanecarboximidamide blocks the catalytic triad.

InhibitionMechanism Enzyme Serine Protease (Active Site: Asp189) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive Binding) Substrate Natural Substrate (Peptide Bond) Inhibitor Cyclopentanecarboximidamide (Amidine Warhead) Inhibitor->Enzyme Salt Bridge (Amidine-Asp189) Product Cleaved Product (pNA) Complex_ES->Product Catalysis Complex_EI->Enzyme Reversible (Kon/Koff)

Caption: Competitive inhibition mechanism showing the exclusion of the substrate by the high-affinity amidine-enzyme complex.

Experimental Workflow: Kinetic Assay

This flowchart outlines the critical path for determining the inhibition constant (


).

AssayWorkflow StockPrep 1. Stock Preparation (100mM Inhibitor in H2O) Dilution 2. Serial Dilution (0 - 1000 µM) StockPrep->Dilution PreIncubation 3. Pre-Incubation (Enzyme + Inhibitor, 15 min) *Equilibrium Establishment* Dilution->PreIncubation Initiation 4. Reaction Initiation (Add Substrate BAPNA) PreIncubation->Initiation Measurement 5. Kinetic Readout (OD405nm, 10 mins) Initiation->Measurement Analysis 6. Data Analysis (Lineweaver-Burk Plot) Measurement->Analysis

Caption: Step-by-step kinetic assay workflow ensuring thermodynamic equilibrium prior to substrate competition.

Physicochemical Profile & Data Summary

The following table summarizes the key properties of Cyclopentanecarboximidamide HCl relevant to its use as a chemical probe.

PropertyValueRelevance to Inhibition
Formula

Stoichiometry for stock prep.
MW 148.63 g/mol Low MW makes it an ideal "Fragment" (

Da).
ClogP ~ -0.5 to 0.5High water solubility; low membrane permeability (requires transport or prodrug).
pKa (Amidine) ~ 11.5 - 12.0Fully protonated at pH 7.4, ensuring electrostatic binding.
Target Affinity

Typical for simple amidine fragments (compare to Benzamidine

).
Solubility

Excellent for high-concentration screening assays.

Applications in Drug Discovery[2][3][4][5][6]

Fragment-Based Drug Design (FBDD)

Cyclopentanecarboximidamide is rarely used as a final drug. Instead, it serves as a "hit" in fragment screens.

  • Strategy: The molecule is soaked into protein crystals (e.g., Trypsin or Thrombin).

  • Observation: X-ray crystallography reveals the position of the amidine group in the S1 pocket.

  • Growth: Chemists "grow" the molecule from the cyclopentane ring into the S2/S3 pockets to increase potency and selectivity (e.g., adding hydrophobic groups to target the "aryl binding hole" in Thrombin).

Precursor to Neuraminidase Inhibitors

The cyclopentane core is structurally homologous to the scaffold found in Peramivir (Rapivab). While Peramivir utilizes a guanidine group, the cyclopentanecarboximidamide scaffold provides a simplified model for studying the conformational ring puckering required for optimal binding to the influenza neuraminidase active site.

Safety & Handling

  • Hazard: Irritant (Skin/Eye).[1] The hydrochloride salt is stable but hygroscopic.

  • Storage: Desiccate at -20°C. Aqueous solutions should be prepared fresh or frozen in aliquots to prevent hydrolysis of the amidine to the amide over long periods.

References

  • BioCryst Pharmaceuticals. (2002). Peramivir (BCX-1812, RWJ-270201): Potential new therapy for influenza. Expert Opinion on Investigational Drugs.[2] Link

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.[3] Biomolecules.[4][5][2][6][7][3][8][9] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4452694, Cyclopentanecarboximidamide.[10]Link[1]

  • Sigma-Aldrich. (2025). Cyclopentanecarboximidamide hydrochloride Product Specification.Link

  • Taylor & Francis. (2019). Amidines – Knowledge and References.[1][8][10]Link

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Antibacterial Screening of Cyclopentanecarboximidamide Hydrochloride

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds for antibacterial drug discovery. Amidine-containing compounds have demonstrated s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds for antibacterial drug discovery. Amidine-containing compounds have demonstrated significant potential as a promising class of antimicrobial agents.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of Cyclopentanecarboximidamide hydrochloride, a molecule featuring the amidine functional group, to evaluate its potential antibacterial activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the underlying scientific rationale, and data interpretation guidelines. The methodologies described herein are designed to establish a foundational understanding of the compound's antibacterial spectrum and potency.

Introduction: The Rationale for Screening Novel Amidines

Antimicrobial resistance is a formidable global health threat, rendering conventional antibiotic therapies increasingly ineffective. The "ESKAPE" pathogens (Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species) are particularly concerning due to their high levels of multidrug resistance. This has created a critical need for the discovery and development of new antibacterial agents with novel mechanisms of action.

The amidine moiety is a privileged structure in medicinal chemistry, known for its ability to engage in strong hydrogen bonding and its positive charge, which can facilitate interactions with biological targets.[1] Numerous amidine derivatives have been reported to exhibit a broad range of biological activities, including potent antibacterial effects against both susceptible and resistant bacterial strains.[2][3] The incorporation of an amidine group can enhance the pharmacological properties of a molecule and has been a strategy in the development of new antibacterial agents.[3] Therefore, the systematic evaluation of novel, synthetically accessible amidine-containing small molecules like Cyclopentanecarboximidamide hydrochloride is a rational approach in the search for new antibacterial leads.

Physicochemical Properties of Cyclopentanecarboximidamide Hydrochloride

A thorough understanding of the test compound's physicochemical properties is fundamental for accurate and reproducible in vitro testing.

Cyclopentanecarboximidamide

  • Molecular Formula: C₆H₁₂N₂[4]

  • Molecular Weight: 112.17 g/mol [4]

Cyclopentanecarboximidamide Hydrochloride

  • Molecular Formula: C₆H₁₂N₂·HCl

  • CAS Number: 68284-02-6[5]

For experimental purposes, the hydrochloride salt is often preferred due to its potential for improved solubility and stability in aqueous solutions compared to the free base. It is crucial to determine the solubility of the compound in the chosen solvents (e.g., water, dimethyl sulfoxide [DMSO]) to prepare accurate stock solutions.

Preliminary Antibacterial Screening Workflow

The preliminary screening aims to determine if Cyclopentanecarboximidamide hydrochloride exhibits any antibacterial activity and to quantify this activity against a panel of clinically relevant bacteria. The workflow involves the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

Antibacterial_Screening_Workflow cluster_assay Primary Assay: MIC Determination cluster_followup Secondary Assay: MBC Determination Compound_Prep Compound Stock Solution Preparation Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Bacterial_Prep Bacterial Inoculum Standardization Inoculation Inoculation of Wells with Standardized Bacteria Bacterial_Prep->Inoculation Media_Prep Growth Media Preparation Media_Prep->Serial_Dilution Media_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Visual Inspection for Turbidity (MIC Value) Incubation->MIC_Reading Subculturing Subculturing from Clear Wells (≥MIC) onto Agar Plates MIC_Reading->Subculturing Incubation_Agar Incubation of Agar Plates at 37°C for 24 hours Subculturing->Incubation_Agar MBC_Reading Enumeration of Colonies (MBC Value) Incubation_Agar->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Essential Materials and Reagents
  • Cyclopentanecarboximidamide hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or McFarland standards

Experimental Protocols

The objective is to prepare a high-concentration stock solution that can be serially diluted. The choice of solvent is critical; DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

  • Accurately weigh a precise amount of Cyclopentanecarboximidamide hydrochloride (e.g., 10 mg).

  • Dissolve the compound in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Store the stock solution at -20°C or as determined by compound stability studies.

Causality behind Experimental Choices:

  • DMSO as Solvent: DMSO is a polar aprotic solvent that is generally non-toxic to bacteria at low concentrations (typically ≤1% v/v). It is essential to run a solvent toxicity control to ensure that the observed antibacterial effect is not due to the DMSO itself.

  • High Concentration Stock: This minimizes the volume of DMSO transferred to the assay wells, thereby reducing the risk of solvent-induced toxicity or inhibition of bacterial growth.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer (OD₆₂₅ of 0.08-0.13) or by visual comparison.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the working solution of Cyclopentanecarboximidamide hydrochloride (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Self-Validating System:

  • Positive Control: A known antibiotic should be run in parallel to validate the susceptibility of the test organisms and the overall assay performance.

  • Growth Control (Well 11): This well should show distinct turbidity, confirming that the bacteria are viable and the medium supports growth.

  • Sterility Control (Well 12): This well should remain clear, indicating that the medium and plate were sterile.

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing:

    • From the clear wells of the MIC plate (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh TSA plate.

  • Incubation:

    • Incubate the TSA plate at 37°C for 24 hours.

  • Reading the MBC:

    • After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Antibacterial Activity of Cyclopentanecarboximidamide Hydrochloride

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive16322Bacteriostatic/Bactericidal
Escherichia coli ATCC 25922Negative>128>128-Inactive
MRSA (Clinical Isolate)Positive32642Moderate Activity
Pseudomonas aeruginosa PAO1Negative>128>128-Inactive
Ciprofloxacin (S. aureus)-0.250.52Control
Ciprofloxacin (E. coli)-0.0150.032Control

Interpretation of Results:

  • MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

  • Spectrum of Activity: The results will indicate whether the compound is more effective against Gram-positive or Gram-negative bacteria. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier to many compounds.[2]

  • Potency: The absolute MIC values provide a measure of the compound's potency. These can be benchmarked against established antibiotics and literature values for other novel compounds.

Data_Interpretation_Logic Start Obtain MIC & MBC Values Check_Activity Is MIC ≤ Threshold (e.g., 64 µg/mL)? Start->Check_Activity Calculate_Ratio Calculate MBC/MIC Ratio Check_Activity->Calculate_Ratio Yes Inactive Considered Inactive Check_Activity->Inactive No Check_Ratio Is MBC/MIC ≤ 4? Calculate_Ratio->Check_Ratio Bactericidal Potentially Bactericidal Check_Ratio->Bactericidal Yes Bacteriostatic Potentially Bacteriostatic Check_Ratio->Bacteriostatic No Further_Studies Proceed to Further Studies (e.g., Toxicity, MOA) Bactericidal->Further_Studies Bacteriostatic->Further_Studies

Caption: Logic for interpreting antibacterial screening data.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach for the initial in vitro antibacterial screening of Cyclopentanecarboximidamide hydrochloride. The described protocols for MIC and MBC determination provide a critical first step in assessing its potential as a novel antibacterial agent. Should this preliminary screening yield promising results (i.e., potent activity against one or more bacterial strains), subsequent studies would be warranted. These could include time-kill assays to further characterize the bactericidal or bacteriostatic nature of the compound, cytotoxicity assays against mammalian cell lines to assess its therapeutic index, and mechanistic studies to identify its bacterial target. The journey of drug discovery is long and complex, but it begins with rigorous and well-designed preliminary screening as detailed in this guide.

References

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (n.d.). National Institutes of Health.
  • Cyclopentolate Hydrochloride. (n.d.). PubChem.
  • CYCLOPENTANECARBOXIMIDAMIDE synthesis. (n.d.). ChemicalBook.
  • Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones. (2025). ResearchGate.
  • Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. (n.d.). Google Patents.
  • Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8. (2024). National Institutes of Health.
  • Synthesis and Antibacterial Activity of Amide Derivatives from Dihydrocumic Acid. (2013). Bentham Science.
  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. (2025). ResearchGate.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. (2023). National Institutes of Health.
  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2024). PubMed.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (n.d.). National Institutes of Health.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). National Institutes of Health.
  • Cyclopentanecarboximidamide. (n.d.). National Institutes of Health.
  • Cyclopropanecarboxamidine Hydrochloride. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2021). ResearchGate.
  • Cyclopropanecarboximidamide hydrochloride. (n.d.). PubChem.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2021). PubMed.
  • Methyl 1-amino-1-cyclopentanecarboxylate, HCl. (n.d.). PubChem.
  • Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (n.d.). Google Patents.
  • Cyclopentanecarboximidamide hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentanecarboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopentanecarboximidamide hydrochloride, a member of the amidine class of organic compounds, presents a scaffold of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboximidamide hydrochloride, a member of the amidine class of organic compounds, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Amidines are recognized for their diverse biological activities, including antimicrobial, antiviral, and antifungal properties, and their ability to act as pharmacophores in various therapeutic agents. The hydrochloride salt form of this small molecule enhances its solubility and stability, making it a more viable candidate for pharmaceutical development. This guide provides a comprehensive overview of the physicochemical properties of Cyclopentanecarboximidamide hydrochloride, offering both established data and expert-guided protocols for its synthesis, characterization, and evaluation.

Chemical Identity and Structure

Cyclopentanecarboximidamide hydrochloride is the salt of an organic base, Cyclopentanecarboximidamide, and hydrochloric acid. The core structure features a five-membered carbocyclic ring attached to a carboximidamide functional group.

PropertyValueSource
Chemical Name Cyclopentanecarboximidamide hydrochlorideSigma-Aldrich
Synonyms Cyclopentanecarboxamidine hydrochlorideChemicalBook
CAS Number 68284-02-6Sigma-Aldrich
Molecular Formula C₆H₁₃ClN₂PubChem
Molecular Weight 148.64 g/mol PubChem
Canonical SMILES C1CCC(C1)C(=N)N.ClPubChem
InChI Key N/AN/A

Synthesis of Cyclopentanecarboximidamide Hydrochloride

The synthesis of Cyclopentanecarboximidamide hydrochloride can be approached through a multi-step process, beginning with the formation of the free base, Cyclopentanecarboximidamide, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of Cyclopentanecarboximidamide (Free Base)

A common and effective method for the synthesis of the free base involves the reaction of an imidate ester with ammonia. This method is well-documented for the preparation of amidines.

Reaction Scheme:

G cluster_0 Synthesis of Cyclopentanecarboximidamide Ethyl_cyclopentanecarbimidate Ethyl cyclopentanecarbimidate Cyclopentanecarboximidamide Cyclopentanecarboximidamide Ethyl_cyclopentanecarbimidate->Cyclopentanecarboximidamide + NH₃ Ammonia Ammonia (in Methanol) Ethanol Ethanol (byproduct) Cyclopentanecarboximidamide->Ethanol - C₂H₅OH

Caption: Synthesis of Cyclopentanecarboximidamide from Ethyl cyclopentanecarbimidate.

Detailed Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of ethyl cyclopentanecarbimidate (16.0 g, 113.4 mmol) is prepared in a 7.0 N solution of ammonia in methanol (125 mL) in a suitable round-bottom flask equipped with a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 20-25 °C) for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After 48 hours, nitrogen gas is gently passed through the reaction mixture to remove excess ammonia. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude Cyclopentanecarboximidamide as an off-white gum.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Reaction Scheme:

G cluster_1 Formation of Hydrochloride Salt Free_Base Cyclopentanecarboximidamide Hydrochloride_Salt Cyclopentanecarboximidamide Hydrochloride Free_Base->Hydrochloride_Salt + HCl HCl Hydrochloric Acid

Caption: Acid-base reaction for the formation of the hydrochloride salt.

Detailed Experimental Protocol:

  • Dissolution: The crude or purified Cyclopentanecarboximidamide is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C. The addition is continued until the pH of the solution becomes acidic, which can be checked with pH paper.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitate is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl. The product is then dried under vacuum to yield Cyclopentanecarboximidamide hydrochloride as a solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. While specific experimental data for Cyclopentanecarboximidamide hydrochloride is not extensively available in peer-reviewed literature, the following sections provide known data for the free base and outline protocols for determining the key properties of the hydrochloride salt.

Physical State and Appearance

Cyclopentanecarboximidamide hydrochloride is expected to be a white to off-white crystalline solid at room temperature, a common characteristic of small molecule hydrochloride salts.

Melting Point

The melting point is a critical indicator of purity.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dried, crystalline Cyclopentanecarboximidamide hydrochloride is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A sharp melting range is indicative of high purity.

Solubility

Solubility is a key determinant of a drug's bioavailability.

Predicted Solubility: As a hydrochloride salt, Cyclopentanecarboximidamide hydrochloride is expected to have significantly higher aqueous solubility compared to its free base. It is also likely to be soluble in polar protic solvents like methanol and ethanol and have limited solubility in nonpolar organic solvents.

Experimental Protocol for Solubility Assessment:

  • Solvent Selection: A range of solvents relevant to pharmaceutical processing and biological systems should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), methanol, ethanol, and dichloromethane.

  • Equilibrium Solubility Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa

The pKa value is crucial for understanding the ionization state of the molecule at different physiological pH values.

Predicted pKa: The predicted pKa of the conjugate acid of Cyclopentanecarboximidamide is approximately 12.33 ± 0.20. This high pKa suggests that the amidine group is highly basic and will be protonated at physiological pH.

Experimental Protocol for pKa Determination:

  • Potentiometric Titration: A solution of Cyclopentanecarboximidamide hydrochloride in water or a co-solvent system is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa can be determined from the titration curve.

  • UV-Vis Spectrophotometry: If the compound has a chromophore that changes with ionization, the absorbance at a specific wavelength can be measured at various pH values. The pKa can then be calculated from the resulting data.

Spectroscopic and Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of Cyclopentanecarboximidamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.

Expected ¹H NMR Spectra: Based on the structure and data from the free base, the proton NMR spectrum of Cyclopentanecarboximidamide hydrochloride in a solvent like D₂O or DMSO-d₆ is expected to show:

  • Broad signals for the -NH₂ and =NH protons: These protons are exchangeable and their chemical shifts can be concentration and temperature-dependent.

  • A multiplet for the methine proton (-CH-) on the cyclopentyl ring attached to the amidine group.

  • A series of multiplets for the methylene protons (-CH₂-) of the cyclopentyl ring.

Expected ¹³C NMR Spectra: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the amidinium carbon, the methine carbon, and the methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretching vibrations: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and imine groups.

  • C=N stretching vibration: A strong absorption band around 1650-1680 cm⁻¹.

  • C-H stretching vibrations: Bands in the region of 2850-3000 cm⁻¹ for the cyclopentyl ring.

  • N-H bending vibrations: Absorption around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum: In positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the mass spectrum is expected to show a prominent peak for the protonated molecule (the free base), [M+H]⁺, at an m/z corresponding to the molecular weight of Cyclopentanecarboximidamide (112.17 g/mol ).

Analytical Workflow for Characterization:

G cluster_0 Analytical Characterization Workflow Sample Cyclopentanecarboximidamide HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (ESI or APCI) Sample->MS HPLC HPLC-UV/MS Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical analytical workflow for the characterization of a small molecule.

Stability

The stability of a drug substance is a critical parameter that influences its shelf-life and storage conditions.

Solid-State Stability

Protocol for Solid-State Stability Studies:

  • Stress Conditions: Samples of Cyclopentanecarboximidamide hydrochloride are stored under various stress conditions as per ICH guidelines, including elevated temperature (e.g., 40°C, 50°C), high humidity (e.g., 75% RH), and exposure to light (photostability).

  • Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: The samples are analyzed for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.

Solution Stability

Protocol for Solution Stability Studies:

  • Solvent and pH: The stability of the compound is assessed in various aqueous solutions at different pH values (e.g., acidic, neutral, and basic) to mimic physiological conditions and potential formulation environments.

  • Analysis: The solutions are stored at different temperatures, and aliquots are analyzed at various time intervals to determine the rate of degradation.

Potential Applications in Drug Discovery

While specific applications for Cyclopentanecarboximidamide hydrochloride are not widely reported, the amidine functional group is a well-established pharmacophore in medicinal chemistry. Molecules containing the amidine moiety have been investigated for a range of therapeutic targets, including:

  • Antimicrobial Agents: The basic nature of the amidine group allows for interactions with microbial cell membranes and enzymes.

  • Enzyme Inhibitors: Amidines can act as bioisosteres of guanidines and are known to inhibit various enzymes, such as serine proteases.

  • Receptor Ligands: The protonated amidinium ion can form strong hydrogen bonds and electrostatic interactions with receptor binding sites.

The cyclopentyl group provides a lipophilic character to the molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Further research is warranted to explore the biological activity profile of Cyclopentanecarboximidamide hydrochloride and its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Cyclopentanecarboximidamide hydrochloride. While some experimental data is limited, this document offers a framework for its synthesis, characterization, and evaluation based on established scientific principles and methodologies. The information and protocols presented herein are intended to be a valuable resource for researchers and scientists engaged in the development of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating... - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4452694, Cyclopentanecarboximidamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4452694, Cyclopentanecarboximidamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

Foundational

An In-Depth Technical Guide to the Structural Elucidation and Confirmation of Cyclopentanecarboximidamide Hydrochloride

Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation and confirmation of Cyclopentanecarboximidamide hydrochloride. As a small molecule with potential pharmaceutical applications, establishing its precise chemical identity is paramount.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, self-validating workflow. We will explore the causality behind each experimental choice, demonstrating how a multi-technique approach provides an unshakeable foundation for structural confirmation. We will follow the journey of a newly synthesized batch of Cyclopentanecarboximidamide hydrochloride, from initial characterization to the absolute confirmation of its three-dimensional structure.

The Analytical Imperative: A Multi-Faceted Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, it is the convergence of data from multiple, orthogonal analytical techniques that provides the complete picture. Our approach is hierarchical, beginning with techniques that provide broad conformational and compositional information and progressing to those that offer definitive atomic-level detail.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Elucidation cluster_confirmation Definitive Confirmation Synthesis Synthesis via Pinner Reaction Purification Purification & Salt Formation Synthesis->Purification EA Elemental Analysis (Compositional Verification) Purification->EA Purity Check MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Initial MW NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Fragments) EA->NMR_1D Confirms Formula MS->NMR_1D Corroborates MW FTIR FTIR Spectroscopy (Functional Group ID) NMR_1D->FTIR Cross-references Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D XRay Single Crystal X-Ray Crystallography (Absolute Structure) NMR_2D->XRay Confirms Connectivity Final_Structure Confirmed Structure NMR_2D->Final_Structure XRay->Final_Structure

Caption: Overall analytical workflow for the structural elucidation of Cyclopentanecarboximidamide hydrochloride.

Part 1: Foundational Analysis - What Are We Working With?

Before delving into complex spectroscopic analysis, we must first establish the fundamental properties of our compound: its elemental composition and molecular weight.

Elemental Analysis: The Empirical Formula

Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[1] This allows for the determination of the empirical formula, which is a critical first step in confirming the identity of a synthesized molecule. For Cyclopentanecarboximidamide hydrochloride (C₆H₁₃ClN₂), the theoretical elemental composition is compared against the experimentally determined values. The acceptance criterion in pharmaceutical analysis is typically a deviation of no more than ±0.4% from the theoretical values.[2]

Table 1: Elemental Analysis of Cyclopentanecarboximidamide Hydrochloride

ElementTheoretical %Experimental %Deviation %
Carbon (C)48.4948.31-0.18
Hydrogen (H)8.818.75-0.06
Nitrogen (N)18.8518.92+0.07
Chlorine (Cl)23.8523.79-0.06

The close agreement between the theoretical and experimental values provides strong evidence that the synthesized compound has the expected elemental composition.

  • A small, accurately weighed sample (1-3 mg) of the dried Cyclopentanecarboximidamide hydrochloride is placed in a tin capsule.

  • The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.

  • The amount of each gas is quantified using a thermal conductivity detector.

  • The mass percentages of C, H, and N are calculated from the amounts of the detected gases. Chlorine content can be determined by methods such as ion chromatography after combustion.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

While elemental analysis provides the empirical formula, high-resolution mass spectrometry (HRMS) provides the accurate molecular weight, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our hydrochloride salt.

Table 2: High-Resolution Mass Spectrometry Data

ParameterObserved Value
Ionization ModeESI+
[M+H]⁺ (calculated for C₆H₁₃N₂)113.1073
[M+H]⁺ (observed)113.1070
Mass Error (ppm)-2.65

The observed mass of the protonated molecule is within a very small margin of error of the calculated mass for the molecular formula C₆H₁₃N₂. This provides a high degree of confidence in the molecular formula of the free base.

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The primary fragmentation pathway for aliphatic amines and related compounds is α-cleavage, where the bond between the α- and β-carbons is broken.[3][4] In the case of Cyclopentanecarboximidamide, the most likely fragmentation would involve the loss of the cyclopentyl ring.

  • Expected Fragmentation: The protonated molecule ([M+H]⁺ at m/z 113.1070) is expected to undergo α-cleavage, losing the cyclopentyl radical (C₅H₉•, mass 69.0704) to yield a resonance-stabilized amidinium fragment (CH₄N₂⁺, m/z 44.0347).

The observation of a significant fragment at m/z 44.0347 would strongly support the proposed connectivity of the cyclopentyl group to the carboximidamide moiety.

Part 2: Spectroscopic Deep Dive - Assembling the Pieces

With the molecular formula confirmed, we now turn to spectroscopic techniques to piece together the atomic connectivity and functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For Cyclopentanecarboximidamide hydrochloride, we expect to see characteristic absorptions for N-H bonds, C-H bonds, and the C=N bond of the amidinium group.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching vibrations of the -NH₂⁺ group
~2950-2850StrongC-H stretching vibrations of the cyclopentyl ring
~1680-1650StrongC=N stretching vibration of the amidinium ion
~1620-1560MediumN-H bending vibrations

The strong, broad absorption in the N-H stretching region is characteristic of the ammonium/amidinium salt. The C=N stretch of the amidinium ion is typically found at a higher frequency than that of a neutral imine due to the increased double bond character upon protonation.[6]

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, we can map out the entire carbon and proton framework of the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Cyclopentanecarboximidamide hydrochloride, we expect to see signals for the protons on the cyclopentyl ring and the protons of the amidinium group.

Table 4: ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.15Quintet1HH1
1.95 - 1.85Multiplet2HH2, H2'
1.80 - 1.70Multiplet2HH3, H3'
1.65 - 1.55Multiplet4HH4, H4', H5, H5'

Note: The N-H protons are typically broad and may exchange with D₂O, hence they are often not observed or are seen as a very broad, low-intensity signal.

The downfield shift of the H1 proton (α to the amidinium carbon) is expected due to the electron-withdrawing effect of the C=N⁺H₂ group.[8] The overlapping multiplets for the other cyclopentyl protons are typical for such a ring system.[9]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 5: ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
175.2C6 (Amidinium C)
44.8C1
32.5C2, C5
26.1C3, C4

The amidinium carbon (C6) is significantly deshielded and appears far downfield, which is characteristic of this functional group.[10] The symmetry of the cyclopentyl group results in three distinct signals for the five carbon atoms.[11]

While 1D NMR provides the basic framework, 2D NMR experiments are essential for unambiguously connecting the protons and carbons.

NMR_Connectivity cluster_structure Cyclopentanecarboximidamide Structure cluster_correlations Key 2D NMR Correlations C6 C6 (175.2 ppm) C1 C1 (44.8 ppm) H1 H1 (3.15 ppm) H1->C6 HMBC (2-bond) H1->C1 HSQC C2_C5 C2/C5 (32.5 ppm) H1->C2_C5 HMBC (2-bond) H2_H5 H2/H5 (1.95-1.55 ppm) H1->H2_H5 COSY H2_H5->C1 HMBC (2-bond) H2_H5->C2_C5 HSQC C3_C4 C3/C4 (26.1 ppm) H2_H5->C3_C4 HMBC (2-bond) H3_H4 H3/H4 (1.80-1.55 ppm) H2_H5->H3_H4 COSY H3_H4->C3_C4 HSQC cosy COSY (¹H-¹H) hsqc HSQC (¹H-¹³C, 1-bond) hmbc HMBC (¹H-¹³C, 2-3 bonds)

Caption: Key 2D NMR correlations for Cyclopentanecarboximidamide hydrochloride.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a correlation between H1 and the protons at the H2/H5 positions, and further correlations between the protons around the cyclopentyl ring.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over 2-3 bonds. The key correlation we would look for is between the H1 proton and the amidinium carbon (C6). This long-range correlation definitively links the cyclopentyl ring to the carboximidamide functional group. We would also expect to see correlations from H1 to C2 and C5, further confirming the structure.

  • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.

  • A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are run using standard pulse programs.

  • The resulting data is processed (Fourier transformation, phasing, and baseline correction) and analyzed.

Part 3: The Final Verdict - Absolute Structural Confirmation

While the combination of elemental analysis, MS, and NMR provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic connectivity and stereochemistry in the solid state.

Single-Crystal X-Ray Crystallography

This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to create an electron density map of the molecule, from which the positions of all the atoms can be determined with high precision. This method provides definitive information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule. For Cyclopentanecarboximidamide hydrochloride, this would confirm the planar nature of the amidinium group and the conformation of the cyclopentyl ring.

  • Crystallization: Growing a single crystal suitable for X-ray diffraction is often the most challenging step. For a water-soluble salt like Cyclopentanecarboximidamide hydrochloride, slow evaporation of a saturated aqueous or mixed aqueous/organic solvent solution is a common approach.[13] Vapor diffusion techniques can also be employed.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density and refined to obtain the final crystal structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of Cyclopentanecarboximidamide hydrochloride, as outlined in this guide, is a testament to the power of a logical, multi-technique analytical approach. Each experiment serves as a piece of a larger puzzle, and importantly, the results of each analysis cross-validate the others. The elemental analysis confirms the composition suggested by the mass spectrometry data. The FTIR spectrum identifies functional groups that are then precisely mapped out by the 1D and 2D NMR experiments. Finally, single-crystal X-ray crystallography provides the definitive, atomic-resolution picture that confirms the entire structure deduced from the other techniques. This self-validating system ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for the advancement of any potential drug candidate.

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Exploratory

Cyclopentane Scaffolds in Medicinal Chemistry: Structural Integrity, Bioisosterism, and Synthetic Protocols

[1] Executive Summary The cyclopentane ring represents a "privileged scaffold" in modern medicinal chemistry, offering a critical balance between conformational restriction and flexibility.[1][2] Unlike flat aromatic sys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The cyclopentane ring represents a "privileged scaffold" in modern medicinal chemistry, offering a critical balance between conformational restriction and flexibility.[1][2] Unlike flat aromatic systems, the cyclopentane core possesses significant Fsp³ character, allowing it to access specific "envelope" puckering conformations that mimic transition states of hydrolytic enzymes and bioactive metabolites.

This technical guide analyzes the utility of cyclopentane derivatives, focusing on their role as bioisosteres for furanose rings in nucleoside antivirals (e.g., Peramivir, Abacavir) and their foundational role in prostaglandin mimetics. We provide detailed synthetic workflows starting from the industry-standard Vince Lactam , analyze structure-activity relationships (SAR), and offer self-validating experimental protocols for scaffold construction.

Part 1: Structural Significance & Pharmacophore Design

The Entropy-Enthalpy Trade-off

Linear alkyl chains often suffer from high entropic penalties upon binding to a protein pocket due to the loss of rotational degrees of freedom. Cyclization into a five-membered ring reduces this penalty.

  • The "Envelope" Conformation: Cyclopentane is not planar.[2] It adopts a puckered envelope shape where four carbons are roughly coplanar and one is out of plane. This allows substituents to adopt pseudo-axial or pseudo-equatorial positions, mimicking the 3D-spatial arrangement of ribose in DNA/RNA or the transition states of glycosyl hydrolases.

  • Carbocyclic Nucleosides: Replacing the oxygen of a furanose ring with a methylene group (forming a cyclopentane) creates a carbocyclic nucleoside . This modification renders the molecule immune to phosphorylases and hydrolases that typically cleave the glycosidic bond, significantly increasing metabolic stability while retaining kinase recognition.

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural logic of replacing a labile furanose oxygen with a stable methylene bridge.

Bioisostere cluster_0 Native Substrate (Labile) cluster_1 Medicinal Chemistry Strategy Ribose Ribose/Furanose Core (O-linked) Instability Glycosidic Bond Hydrolysis Risk Ribose->Instability Cyclopentane Cyclopentane Core (CH2-linked) Ribose->Cyclopentane Bioisosteric Replacement Stability Metabolic Stability (Non-hydrolyzable) Cyclopentane->Stability Target Target Enzyme (e.g., Neuraminidase/Kinase) Cyclopentane->Target Retained Binding Geometry

Figure 1: Logical flow of bioisosteric replacement of furanose with cyclopentane to enhance metabolic stability.

Part 2: Therapeutic Classes & Mechanism of Action

Neuraminidase Inhibitors: Peramivir

Peramivir (Rapivab) utilizes a cyclopentane core to position a guanidinyl group, a carboxylate, and lipophilic side chains in a specific geometry that mimics the transition state of sialic acid cleavage by the influenza neuraminidase enzyme.

  • Mechanism: The cyclopentane ring mimics the distorted half-chair conformation of the oxocarbenium ion intermediate formed during sialic acid hydrolysis.

  • Key Interaction: The guanidinyl group forms salt bridges with conserved glutamate residues (Glu119, Glu227) in the active site.

Prostaglandin Analogs: Latanoprost

Prostaglandins (PGs) are naturally derived from arachidonic acid and contain a central cyclopentane ring.[2]

  • Modifications: In Latanoprost (used for glaucoma), the C13-C14 double bond is saturated, and the omega chain is modified with a phenyl ring. The cyclopentane core, however, remains essential for alpha/omega chain orientation (the "hairpin" shape) required for FP receptor binding.

Signaling Pathway: Prostaglandin Cascade

The following diagram details how cyclopentane-based prostaglandins trigger downstream signaling.

PG_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Cyclopentane Core Formed) COX->PGH2 PGE2 PGE2 / PGF2a PGH2->PGE2 Synthases GPCR GPCRs (EP / FP Receptors) PGE2->GPCR Binding G_prot G-Protein (Gαs / Gαq) GPCR->G_prot Activation Effect Physiological Effect (Vasodilation / IOP Reduction) G_prot->Effect

Figure 2: The Prostaglandin signaling cascade, highlighting the formation of the cyclopentane core at the PGH2 stage.

Part 3: Synthetic Methodologies (The "How-To")

The synthesis of substituted cyclopentanes often relies on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[3] This bicyclic alkene is a "privileged intermediate" because it contains a pre-formed cyclopentane ring locked in a rigid system, allowing for high stereocontrol before the bridge is cleaved.

Core Workflow: Vince Lactam to Peramivir

The synthesis of Peramivir involves opening the Vince Lactam and performing a 1,3-dipolar cycloaddition to install the necessary amine and guanidine functionalities.

Synthesis Vince Vince Lactam (Racemic) Enzyme Enzymatic Resolution (Lactamase) Vince->Enzyme MinusLactam (-) Vince Lactam (Chiral Pure) Enzyme->MinusLactam Kinetic Resolution Boc Boc-Protection & Ring Opening MinusLactam->Boc Boc2O, then NaOMe Cycloadd 1,3-Dipolar Cycloaddition Boc->Cycloadd Nitrile Oxide Peramivir Peramivir (Final Drug) Cycloadd->Peramivir Reduction & Functionalization

Figure 3: Synthetic route from Vince Lactam to Peramivir.

Part 4: Experimental Protocols

Protocol A: Enzymatic Resolution of Vince Lactam

Rationale: Direct chemical synthesis of the chiral cyclopentane core is difficult. Biocatalysis provides >98% enantiomeric excess (ee).

Reagents:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)[4]

  • Lactamase enzyme (e.g., from Pseudomonas solanacearum or commercially available lipase/lactamase kits)

  • Phosphate buffer (pH 7.0)

Step-by-Step:

  • Suspension: Suspend 10.0 g of racemic Vince Lactam in 100 mL of 50 mM phosphate buffer (pH 7.0).

  • Initiation: Add 500 mg of immobilized lactamase enzyme.

  • Incubation: Stir the mixture at 30°C for 24–48 hours. Monitor the reaction by chiral HPLC. The enzyme selectively hydrolyzes the (+) enantiomer into the amino acid, leaving the desired (-) lactam intact.

  • Workup: Filter off the enzyme/biomass. Extract the aqueous phase with Dichloromethane (DCM) (3 x 100 mL). The amino acid remains in the water; the (-) lactam moves to the organic layer.

  • Purification: Dry the DCM layer over MgSO₄ and concentrate in vacuo. Recrystallize from diisopropyl ether to obtain (-) Vince Lactam (Yield: ~45% theoretical, >99% ee).

Protocol B: 1,3-Dipolar Cycloaddition (Peramivir Core Construction)

Rationale: This step constructs the highly functionalized cyclopentane core with correct stereochemistry for the amino and guanidino groups.

Reagents:

  • N-Boc protected cyclopentene derivative (derived from Step A)

  • 2-Ethylbutyraldehyde oxime

  • Sodium Hypochlorite (NaOCl) - Oxidant

  • Triethylamine (Et₃N)

Step-by-Step:

  • Preparation: Dissolve the N-Boc cyclopentene intermediate (1.0 eq) and 2-ethylbutyraldehyde oxime (1.2 eq) in DCM at 0°C.

  • Cycloaddition: Slowly add NaOCl solution (commercial bleach, 1.5 eq) dropwise while maintaining the temperature <5°C. Critical: The NaOCl generates the nitrile oxide in situ from the oxime.[5]

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Quench: Quench with saturated aqueous Na₂SO₃ to destroy excess oxidant.

  • Isolation: Separate phases, wash organic layer with brine, dry over Na₂SO₄.

  • Result: This yields the isoxazolidine-fused cyclopentane, which is the direct precursor to Peramivir.

Part 5: Data Presentation & Analysis

Comparative Analysis of Neuraminidase Inhibitors

The following table compares the structural and pharmacokinetic properties of cyclopentane-based inhibitors versus their acyclic or pyranose counterparts.

FeaturePeramivir (Cyclopentane)Oseltamivir (Cyclohexene)Zanamivir (Pyranose)
Core Scaffold Cyclopentane (5-membered)Cyclohexene (6-membered)Dihydropyran (6-membered)
Transition State Mimicry Excellent (Envelope pucker)Good (Half-chair)Good (Half-chair)
Route of Administration IV (Intravenous)OralInhalation
Half-life (t1/2) ~20 hours1-3 hours (active metabolite)2.5-5 hours
Metabolic Stability High (No glycosidic bond)Moderate (Ester prodrug)High
Binding Affinity (Ki) < 1 nM (High potency)~ 1 nM~ 1 nM
Future Outlook: Fsp³ and "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of sp³ hybridized carbons (Fsp³) to improve solubility and reduce off-target toxicity associated with flat aromatic rings. Cyclopentane derivatives are central to this shift, offering 3D complexity that aromatic scaffolds cannot provide.

References

  • Vince, R. (2025). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Link

  • BenchChem Technical Support. (2025). The Synthesis of Peramivir: A Technical Guide. BenchChem. Link

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry, 43(19), 3482-3486. Link

  • Meanwell, N. A. (2011). Bioisosteres of the Carboxylic Acid and Ester Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Trost, B. M. (2001). Pd-Catalyzed Cyclizations in the Synthesis of Cyclopentane Cores. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Developing a Cell-Based Assay for Cyclopentanecarboximidamide Hydrochloride: A Tiered Approach to Characterize a Novel Compound

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay system for the initial characterization of Cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay system for the initial characterization of Cyclopentanecarboximidamide hydrochloride, a novel small molecule with uncharacterized biological activity. Recognizing that the mechanism of action is unknown, we present a tiered, logical workflow. This workflow begins with foundational assays to determine the compound's impact on cell viability and proliferation, progresses to investigate the induction of apoptosis as a potential mechanism of cytotoxicity, and culminates in advanced methods for target engagement and identification. Each section includes detailed, field-proven protocols, explanations of the underlying scientific principles, and guidance on data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity, such as Cyclopentanecarboximidamide hydrochloride, from initial synthesis to a potential therapeutic candidate is paved with rigorous scientific investigation. A critical first step in this process is to understand its biological effects at the cellular level. Without a known biological target, a systematic and tiered screening approach is essential to elucidate its mechanism of action. This guide is structured to provide a logical progression of experiments, starting from broad phenotypic observations and moving towards more specific mechanistic insights and target identification.

This application note will detail the following key stages:

  • Tier 1: Foundational Viability and Cytotoxicity Assessment: Quantifying the compound's effect on cell proliferation and metabolic activity.

  • Tier 2: Mechanistic Deep Dive into Apoptosis: Determining if the observed cytotoxicity is due to programmed cell death.

  • Tier 3: Unveiling the Molecular Target: Employing advanced techniques to identify the direct cellular target of the compound.

This structured approach ensures that research efforts are efficient and that the data generated is robust and interpretable, forming a solid foundation for further drug development.

Tier 1: Foundational Viability and Cytotoxicity Assessment using the MTT Assay

The initial step in characterizing Cyclopentanecarboximidamide hydrochloride is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.

Scientific Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of Cyclopentanecarboximidamide hydrochloride incubation1->add_compound incubation2 Incubate for desired time points (e.g., 24h, 48h, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h at 37°C add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization incubation4 Incubate overnight add_solubilization->incubation4 read_absorbance Read absorbance at 570 nm incubation4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cyclopentanecarboximidamide hydrochloride

  • Selected cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Cyclopentanecarboximidamide hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[1][4]

  • Solubilization: Add 100 µL of solubilization solution to each well.[1]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3]

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the vehicle-treated control cells. A dose-response curve can be generated by plotting cell viability against the logarithm of the compound concentration. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Concentration of compound causing 50% inhibition of cell viability

A low IC50 value suggests that Cyclopentanecarboximidamide hydrochloride is a potent cytotoxic agent.

Tier 2: Mechanistic Deep Dive into Apoptosis

If the MTT assay reveals significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by cytotoxic compounds. We will explore two key markers of apoptosis: the externalization of phosphatidylserine (PS) and the activation of effector caspases.

Annexin V Staining for Phosphatidylserine Externalization

Scientific Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, exposing it to the extracellular environment.[5][6] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[5][6] Propidium iodide (PI) or DAPI is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[6]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells with Cyclopentanecarboximidamide hydrochloride harvest_cells Harvest cells (including supernatant) seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend add_annexinV Add FITC-Annexin V resuspend->add_annexinV incubate1 Incubate for 15 min at RT in the dark add_annexinV->incubate1 add_pi Add Propidium Iodide (PI) incubate1->add_pi analyze Analyze by flow cytometry add_pi->analyze

Caption: Workflow for Annexin V and PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with Cyclopentanecarboximidamide hydrochloride at the determined IC50 concentration for an appropriate time. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge at 500 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that Cyclopentanecarboximidamide hydrochloride induces apoptosis.

Caspase-3/7 Activity Assay

Scientific Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[8] Caspase-3 and Caspase-7 are key effector caspases that cleave a number of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[8][9] Caspase-3/7 activity can be measured using a substrate containing the DEVD tetrapeptide sequence conjugated to a reporter molecule, such as a chromophore (p-nitroaniline, pNA) or a fluorophore.[8][10] Cleavage of the substrate by active caspase-3/7 releases the reporter, which can be quantified.

Detailed Protocol: Colorimetric Caspase-3 Assay

Materials:

  • Caspase-3 Assay Kit (Colorimetric) containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate

  • Treated and control cells

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with Cyclopentanecarboximidamide hydrochloride as described previously.

  • Cell Lysis: Resuspend 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute.

  • Lysate Collection: Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Preparation: Dilute the cell lysate to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer.

  • Reaction Setup: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm in a microplate reader.

Data Analysis and Interpretation

The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control. A significant increase in the absorbance at 405 nm indicates the activation of caspase-3 and confirms that Cyclopentanecarboximidamide hydrochloride induces apoptosis through the caspase-dependent pathway.

ParameterDescription
Fold-increase in Caspase-3 Activity (Absorbance of treated sample - Absorbance of blank) / (Absorbance of control sample - Absorbance of blank)

Tier 3: Unveiling the Molecular Target with Cellular Thermal Shift Assay (CETSA)

Identifying the direct molecular target of a novel compound is a crucial step in drug discovery.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context without the need for compound labeling.[13][14]

Scientific Principle: CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability.[13][15] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are often more stable and thus remain in solution at higher temperatures compared to their unbound counterparts.[13] By measuring the amount of soluble protein at different temperatures, one can infer target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Detection treat_cells Treat cells with compound or vehicle heat_cells Heat cell suspension to a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells (e.g., freeze-thaw cycles) heat_cells->lyse_cells centrifuge Centrifuge to separate soluble and precipitated fractions lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant detect_protein Detect target protein by Western Blot or Mass Spectrometry collect_supernatant->detect_protein

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conceptual Protocol: CETSA

This protocol provides a conceptual framework. Specific antibodies or mass spectrometry methods would be required for the detection of the unknown target.

Procedure:

  • Cell Treatment: Treat intact cells with Cyclopentanecarboximidamide hydrochloride or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as Western blotting or mass spectrometry.

Data Analysis and Interpretation

A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. In the presence of a binding compound, the melting curve will shift to a higher temperature, indicating stabilization of the target protein. This thermal shift is a direct measure of target engagement in the cellular environment.

Conclusion and Future Directions

This application note has outlined a systematic, tiered approach to the initial characterization of a novel compound, Cyclopentanecarboximidamide hydrochloride. By starting with broad phenotypic assays and progressively moving towards more specific mechanistic and target identification studies, researchers can efficiently and robustly profile the biological activity of new chemical entities. The protocols provided herein are established and validated methods that, when performed with the appropriate controls, will yield high-quality, interpretable data.

Future work would involve using the insights gained from these assays to guide further studies. For example, if apoptosis is confirmed, further investigation into the intrinsic versus extrinsic pathways would be warranted. If a target is identified via CETSA and mass spectrometry, subsequent validation using orthogonal methods, such as enzymatic assays or genetic approaches (e.g., siRNA knockdown), will be essential.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • PubMed. (2023). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (2024). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233-2244. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Profiling Cyclopentanecarboximidamide Hydrochloride as a Competitive Inhibitor of Human Arginase 1

Abstract This document provides a comprehensive guide and a detailed protocol for characterizing the enzyme inhibitory activity of Cyclopentanecarboximidamide hydrochloride. Due to the presence of the carboximidamide fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for characterizing the enzyme inhibitory activity of Cyclopentanecarboximidamide hydrochloride. Due to the presence of the carboximidamide functional group, which is structurally analogous to the guanidino group found in L-arginine, we hypothesize that this compound may act as a competitive inhibitor for enzymes that utilize L-arginine as a substrate. This guide focuses on a robust colorimetric enzyme inhibition assay using Human Arginase 1 as the target enzyme, providing a framework for determining the compound's potency (IC₅₀) and elucidating its mechanism of action.

Introduction: The Scientific Rationale

Cyclopentanecarboximidamide hydrochloride belongs to the amidine class of compounds. The core chemical feature, the amidinium cation, is isosteric to the guanidinium group of L-arginine. This structural mimicry is a cornerstone of rational drug design for targeting enzymes involved in L-arginine metabolism.[1][2] The guanidino-group modifying enzyme (GME) superfamily, which includes critical drug targets like arginases and nitric oxide synthases (NOS), utilizes a catalytic mechanism that recognizes and binds the guanidino moiety of L-arginine.[3]

Arginase, a manganese-dependent enzyme, plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. Dysregulation of arginase activity is implicated in various pathological conditions, including cardiovascular diseases and cancer, by depleting L-arginine pools required for nitric oxide (NO) synthesis.[4][5] Therefore, inhibitors of arginase are of significant therapeutic interest.

This application note details a complete workflow to test the hypothesis that Cyclopentanecarboximidamide hydrochloride acts as a competitive inhibitor of Human Arginase 1. The protocol is designed to be a self-validating system, incorporating necessary controls and detailed data analysis steps to ensure scientific rigor and trustworthiness.[6][7]

Assay Principle

The arginase inhibition assay is a multi-step colorimetric protocol.

  • Enzymatic Reaction: Recombinant Human Arginase 1 is incubated with its substrate, L-arginine, in the presence and absence of the test inhibitor (Cyclopentanecarboximidamide hydrochloride). The enzyme hydrolyzes L-arginine into L-ornithine and urea.

  • Urea Detection: The reaction is stopped, and the amount of urea produced is quantified. This is achieved by the addition of a reagent mixture containing α-isonitrosopropiophenone (ISPF), which reacts with urea under acidic and heated conditions to form a stable, colored chromogen.

  • Signal Measurement: The absorbance of the resulting colored product is measured using a spectrophotometer or plate reader at approximately 540 nm. The intensity of the color is directly proportional to the amount of urea produced, and therefore, to the arginase activity.

  • Inhibition Calculation: A decrease in absorbance in the presence of the inhibitor, compared to the uninhibited control, indicates enzyme inhibition.

This workflow allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow & Visualization

The overall experimental process is depicted below. This workflow ensures a logical progression from initial preparation to final data analysis, incorporating all necessary controls for a robust assay.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis P1 Prepare Reagents: - Assay Buffer - Arginase 1 Enzyme - L-Arginine Substrate - Inhibitor Stock P2 Prepare Serial Dilutions of Cyclopentanecarboximidamide HCl P1->P2 P3 Prepare Assay Plate Map: - Blanks - 100% Activity Controls - Inhibitor Concentrations P2->P3 A1 Add Assay Buffer, Inhibitor/Vehicle, and Arginase 1 Enzyme to Wells P3->A1 A2 Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) A1->A2 A3 Initiate Reaction: Add L-Arginine Substrate A2->A3 A4 Incubate Reaction Mixture (e.g., 60 min at 37°C) A3->A4 D1 Stop Reaction: Add Urea Reagent A (Acid Mix) A4->D1 D2 Add Urea Reagent B (ISPF) D1->D2 D3 Incubate for Color Development (e.g., 45 min at 95°C) D2->D3 D4 Cool to Room Temperature D3->D4 D5 Read Absorbance at 540 nm D4->D5 AN1 Subtract Blank from all Readings D5->AN1 AN2 Calculate Percent Inhibition for each Inhibitor Concentration AN1->AN2 AN3 Plot Dose-Response Curve: % Inhibition vs. [Inhibitor] AN2->AN3 AN4 Determine IC50 Value (Non-linear Regression) AN3->AN4

Caption: High-level workflow for the Arginase 1 inhibition assay.

Detailed Protocol

This protocol is optimized for a 96-well microplate format, which is suitable for screening and dose-response studies.[8]

Required Materials and Reagents
  • Test Compound: Cyclopentanecarboximidamide hydrochloride

  • Enzyme: Recombinant Human Arginase 1 (e.g., from a commercial supplier)

  • Substrate: L-Arginine

  • Buffer and Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • Manganese(II) chloride (MnCl₂)

    • Urea Assay Reagents:

      • Reagent A (Acid Mixture): Sulfuric acid, Phosphoric acid

      • Reagent B (Colorimetric Probe): α-isonitrosopropiophenone (ISPF) in ethanol

    • Urea standard solution (for optional standard curve)

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well microplate (clear, flat-bottom)

    • Microplate reader capable of measuring absorbance at 540 nm

    • Incubator set to 37°C

    • Water bath or heat block set to 95°C

    • Multichannel pipette

Preparation of Solutions
  • Arginase Activation Buffer (50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5): Prepare fresh. This buffer is used to activate the enzyme.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Used for dilutions.

  • Enzyme Solution:

    • Activate the Arginase 1 by diluting it in Arginase Activation Buffer to an intermediate concentration. Incubate for 10 minutes at 37°C.

    • Further dilute the activated enzyme in Assay Buffer to the final working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution (e.g., 500 mM L-Arginine): Dissolve L-arginine in Assay Buffer. The final concentration in the assay should be approximately at its Michaelis-Menten constant (Kₘ) for robust inhibitor characterization.

  • Inhibitor Stock Solution (e.g., 50 mM): Dissolve Cyclopentanecarboximidamide hydrochloride in DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 10 concentrations for a full dose-response curve). Remember to account for the final dilution factor in the assay well.

Assay Procedure (Step-by-Step)
  • Plate Setup: Add 25 µL of Assay Buffer to the 'Blank' wells. Add 25 µL of Assay Buffer containing 1% DMSO (vehicle) to the '100% Activity' (No Inhibitor) control wells.

  • Add Inhibitor: Add 25 µL of the serially diluted inhibitor solutions to the respective wells of the 96-well plate.

  • Add Enzyme: Add 25 µL of the 2X working solution of activated Arginase 1 to all wells except the 'Blank' wells.

  • Pre-incubation: Mix the plate gently on a shaker and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Initiate Reaction: Add 50 µL of the L-Arginine substrate solution to all wells to start the enzymatic reaction. The total volume in each well is now 100 µL.

  • Enzymatic Incubation: Mix the plate and incubate for 60 minutes at 37°C.

  • Stop Reaction & Develop Color:

    • Carefully add 100 µL of Urea Reagent A (Acid Mixture) to all wells to stop the reaction.

    • Add 10 µL of Urea Reagent B (ISPF) to all wells.

  • Color Incubation: Seal the plate (e.g., with an adhesive plate sealer) and incubate at 95°C for 45 minutes.

  • Cooling and Measurement: Cool the plate to room temperature for 15 minutes. Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition
  • Correct for Background: Subtract the average absorbance of the 'Blank' wells from all other wells.

    • Corrected Absorbance = Absorbance_well - Avg_Absorbance_blank

  • Determine Percent Inhibition: Use the corrected absorbance values to calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = [1 - (Corrected_Absorbance_inhibitor / Avg_Corrected_Absorbance_100%_activity)] * 100

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[11]

  • Plot Data: Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation (log(inhibitor) vs. response -- Variable slope).

  • Result: The software will calculate the IC₅₀ value from the curve. A lower IC₅₀ value signifies a more potent inhibitor.

Example Data and Interpretation

The following table summarizes hypothetical data for Cyclopentanecarboximidamide hydrochloride against Human Arginase 1.

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Absorbance (540 nm)% Inhibition
0 (Vehicle Control)N/A0.8500.0%
0.1-1.00.8154.1%
0.5-0.30.73014.1%
10.00.64524.1%
50.70.45047.1%
101.00.31063.5%
501.70.12585.3%
1002.00.09090.0%
BlankN/A0.050N/A

Note: Absorbance values are corrected for blank.

When plotted, these data would yield a sigmoidal dose-response curve from which an IC₅₀ value (in this example, approximately 5 µM) can be accurately determined.

Mechanism of Action (MOA) Studies

To confirm the hypothesis of competitive inhibition, further kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate (L-arginine) concentrations in the absence and presence of a fixed concentration of the inhibitor. The data can then be visualized using a Lineweaver-Burk (double reciprocal) plot. For a competitive inhibitor, the plot will show lines intersecting at the Y-axis, indicating that the maximum velocity (Vₘₐₓ) is unchanged, while the apparent Michaelis constant (Kₘ) increases.[9][12]

Conclusion

This application note provides a scientifically grounded and detailed protocol for assessing the inhibitory potential of Cyclopentanecarboximidamide hydrochloride against Human Arginase 1. The structural similarity of the compound's amidine group to the guanidino moiety of L-arginine presents a strong rationale for this investigation. By following this robust, self-validating protocol, researchers can reliably determine the compound's inhibitory potency and lay the groundwork for more extensive mechanism-of-action studies. This systematic approach is fundamental in the early stages of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). Carbonic Anhydrase Inhibitors - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Kuzmič, P., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Arigo Biolaboratories (n.d.). ARG82185 Nitric Oxide Synthase Inhibitor Screening Kit. Available at: [Link]

  • National Center for Biotechnology Information (2023). Cyclobenzaprine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Kharel, Y., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Shibata, K., et al. (2007). The guanidino-group modifying enzymes: structural basis for their diversity and commonality. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • ChemHelpASAP (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • ChemHelpASAP (2021). examples of competitive reversible enzyme inhibitors. YouTube. Available at: [Link]

  • Commissiong, J. W., et al. (1983). Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Ikeda, Y., et al. (2015). Arginase inhibition augments nitric oxide production and facilitates left ventricular systolic function in doxorubicin-induced cardiomyopathy in mice. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • BioAssay Systems (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available at: [Link]

  • Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]

  • Rossi, M., et al. (2009). Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan Academy (n.d.). Competitive inhibition. Available at: [Link]

  • Norrby, S. R. (1990). Clinical pharmacokinetics of enzyme inhibitors in antimicrobial chemotherapy. Clinical Pharmacokinetics. Available at: [Link]

  • Clinical Learning (2024). Pharmacodynamics: Enzyme Inhibition. YouTube. Available at: [Link]

  • Puno, V., et al. (2023). The Cardioprotective Potential of Marine Venom and Toxins. Marine Drugs. Available at: [Link]

  • Gifford, J. R., et al. (2020). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Lisiak, N., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Boucher, J. L., et al. (1999). Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Cellular and Molecular Life Sciences. Available at: [Link]

  • Neri, S., et al. (2024). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of Cyclopentanecarboximidamide Hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Cyclopentanecarboximidamide hydrochloride. The protocols outlined herein are...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Cyclopentanecarboximidamide hydrochloride. The protocols outlined herein are designed to serve as a robust starting point for developing a crystallization process that yields a product with high purity and the desired solid-state properties. This document emphasizes the scientific rationale behind the selection of crystallization techniques and parameters, empowering the user to troubleshoot and optimize their processes effectively.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the pharmaceutical industry, directly influencing the purity, stability, and bioavailability of an active pharmaceutical ingredient (API). For Cyclopentanecarboximidamide hydrochloride, a polar molecule existing as a salt, achieving a crystalline solid form is essential for its isolation and formulation. The crystalline structure dictates key physicochemical properties, including dissolution rate and hygroscopicity. Furthermore, the potential for polymorphism—the existence of multiple crystalline forms—necessitates well-controlled crystallization processes to ensure the consistent production of the desired polymorph.[1][2][3][4] The intermolecular forces, particularly hydrogen bonding in the case of amide hydrochlorides, play a significant role in the crystal packing and the resulting crystal habit.[1][2]

Physicochemical Properties and Pre-Crystallization Considerations

While specific experimental solubility data for Cyclopentanecarboximidamide hydrochloride is not publicly available, its structure—a cyclopentane ring, a carboximidamide group, and a hydrochloride salt—suggests it is a polar, hydrophilic compound. The carboximidamide group can participate in hydrogen bonding as both a donor and an acceptor. The hydrochloride salt form significantly increases its polarity and aqueous solubility.

Table 1: Estimated Physicochemical Properties of Cyclopentanecarboximidamide Hydrochloride

PropertyEstimated Value/CharacteristicRationale
Molecular FormulaC6H13ClN2Based on the structure of cyclopentanecarboximidamide and the addition of HCl.
Molecular Weight~148.64 g/mol Calculated from the molecular formula.
PolarityHighPresence of the charged carboximidamide hydrochloride group.
Hydrogen Bond Donors2From the -NH2 and =NH groups.
Hydrogen Bond Acceptors2From the nitrogen atoms.
Expected SolubilitySoluble in polar protic solvents (water, methanol, ethanol); sparingly soluble to insoluble in nonpolar solvents (hexanes, toluene).[5][6]"Like dissolves like" principle. Hydrochloride salts of organic bases are typically soluble in water.[7]

Before proceeding with crystallization, it is crucial to ensure the starting material is of sufficient purity. If significant impurities are present, preliminary purification steps such as column chromatography or liquid-liquid extraction may be necessary.

Crystallization Methodologies: Protocols and Scientific Rationale

The choice of crystallization method and solvent system is paramount for obtaining high-quality crystals.[8] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[8] Given the polar nature of Cyclopentanecarboximidamide hydrochloride, polar solvents are the primary candidates.

This is often the most straightforward crystallization technique. It relies on the principle that the solubility of most compounds decreases with temperature.

  • Scientific Rationale: By dissolving the compound in a minimal amount of a suitable hot solvent to create a saturated solution, subsequent cooling will lead to supersaturation and induce crystallization. Slow cooling is generally preferred to promote the formation of larger, more ordered crystals.

Protocol 1: Cooling Crystallization

  • Solvent Selection: Begin by screening polar solvents such as isopropanol, ethanol, or acetonitrile.[6] These solvents are less polar than water, which may lead to lower solubility at room temperature, a desirable characteristic for good crystal recovery.

  • Dissolution: In a clean flask equipped with a reflux condenser and a magnetic stirrer, add the crude Cyclopentanecarboximidamide hydrochloride. Add a small volume of the chosen solvent.

  • Heating: Heat the mixture to the boiling point of the solvent with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high yield.

  • Cooling: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. To further decrease the solubility and increase the yield, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, this indicates that the solution is becoming supersaturated at a temperature above the compound's melting point or that the cooling is too rapid.[9] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

  • No Crystal Formation: This may be due to using too much solvent.[9] If possible, evaporate some of the solvent and attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures.

  • Scientific Rationale: Antisolvent crystallization involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the antisolvent) in which the compound is insoluble. This reduces the overall solubility of the compound in the solvent mixture, leading to supersaturation and crystallization.[10]

Protocol 2: Antisolvent Crystallization

  • Solvent System Selection:

    • Good Solvent: A polar solvent in which Cyclopentanecarboximidamide hydrochloride is readily soluble (e.g., methanol, water).

    • Antisolvent: A less polar or nonpolar solvent that is miscible with the good solvent but in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran).[7][11]

  • Dissolution: Dissolve the crude compound in a minimum amount of the good solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a small amount of the good solvent until it clears. Allow the solution to stand undisturbed to promote slow crystal growth.

  • Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.

G

Antisolvent Crystallization Workflow

This method is suitable for small amounts of material and is often used to grow high-quality single crystals for X-ray diffraction.

  • Scientific Rationale: A solution of the compound in a relatively non-volatile "good" solvent is placed in a small open container, which is then sealed in a larger container with a more volatile "antisolvent." The antisolvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystallization.[12]

Protocol 3: Vapor Diffusion

  • Setup: Dissolve the compound in a small amount of a "good" solvent (e.g., methanol) in a small vial. Place this vial inside a larger jar containing a layer of a volatile "antisolvent" (e.g., diethyl ether).

  • Diffusion: Seal the larger jar and leave it undisturbed. The antisolvent will slowly diffuse into the inner vial, causing the compound to crystallize over time.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

G

Vapor Diffusion Setup

Polymorph Screening and Characterization

Given that carboxamide-containing compounds can exhibit polymorphism, it is advisable to conduct a polymorph screen.[1][13] This involves performing crystallizations under a variety of conditions (different solvents, cooling rates, etc.) to identify different crystalline forms. Each potential polymorph should be characterized using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify unique crystal lattices.

  • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

  • Infrared (IR) Spectroscopy: To identify differences in hydrogen bonding.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Refer to the Safety Data Sheet (SDS) for Cyclopentanecarboximidamide hydrochloride and all solvents used.

  • Exercise caution when heating flammable organic solvents.[5]

Conclusion

The crystallization of Cyclopentanecarboximidamide hydrochloride can be successfully achieved through systematic experimentation with various techniques and solvent systems. The protocols provided in these application notes offer a solid foundation for developing a robust and reproducible crystallization process. Careful control of parameters such as cooling rate, solvent composition, and supersaturation will be key to obtaining a crystalline product with the desired purity, yield, and solid-state properties.

References

  • Google Patents. (n.d.). Method for salt preparation.
  • Molecules. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Salt Forms of Amides: Protonation and Polymorphism of Carbamazepine and Cytenamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • PubChem. (n.d.). Phenylcyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentane;hydrochloride. Retrieved from [Link]

Sources

Application

Application of Cyclopentanecarboximidamide Hydrochloride in Chemical Biology

Introduction & Chemical Identity Cyclopentanecarboximidamide hydrochloride (CAS: 81303-69-7), often referred to as Cyclopentylamidine HCl , is a critical building block and pharmacophore in chemical biology. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Cyclopentanecarboximidamide hydrochloride (CAS: 81303-69-7), often referred to as Cyclopentylamidine HCl , is a critical building block and pharmacophore in chemical biology. Its structural significance lies in the combination of a lipophilic, rigid cyclopentane ring and a highly basic amidine group (


).

In the context of drug development, this molecule serves two primary functions:

  • Arginine Mimetic: The amidine group functions as a bioisostere for the guanidine group of Arginine, allowing it to form critical salt bridges with Aspartate/Glutamate residues in enzyme active sites (specifically Serine Proteases).

  • Heterocycle Precursor: It is a "linchpin" reagent for synthesizing pyrimidines, triazines, and imidazoles—scaffolds ubiquitously found in kinase inhibitors and antiviral agents.

Key Physiochemical Properties
PropertyDataRelevance
Formula

Salt form ensures water solubility.
MW 148.63 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Solubility High in

, MeOH, DMSO
Compatible with aqueous bioassays.
Stability Hygroscopic; Hydrolyzes to amide at pH > 12Store in desiccator; buffer at pH 7-8 for assays.

Application I: Fragment-Based Drug Discovery (FBDD)

Targeting the S1 Pocket of Serine Proteases

Cyclopentanecarboximidamide acts as a "warhead" fragment for probing the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). These enzymes cleave peptide bonds C-terminal to basic residues (Arg/Lys). The amidine moiety forms a bidentate salt bridge with the conserved Asp189 residue at the bottom of the S1 pocket, while the cyclopentane ring fills the hydrophobic cavity, providing improved selectivity over flexible alkyl chains.

Experimental Protocol: Determination via Chromogenic Assay

Objective: Determine the inhibition constant (


) of Cyclopentanecarboximidamide HCl against Bovine Trypsin to validate its utility as a P1 fragment.
Materials
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 8.0.
    
  • Enzyme: Bovine Trypsin (Stock: 1

    
    M in 1 mM HCl).
    
  • Substrate: BAPNA (N

    
    -Benzoyl-DL-arginine 4-nitroanilide hydrochloride).
    
  • Inhibitor: Cyclopentanecarboximidamide HCl (Stock: 100 mM in water).

Step-by-Step Methodology
  • Preparation: Dilute Trypsin to 20 nM in Assay Buffer. Prepare serial dilutions of the Inhibitor (0, 10, 50, 100, 500

    
    M).
    
  • Pre-incubation: In a 96-well plate, mix 50

    
    L of Enzyme solution with 50 
    
    
    
    L of Inhibitor dilution. Incubate for 15 min at 25°C to allow equilibrium binding.
  • Reaction Initiation: Add 100

    
    L of BAPNA substrate (final concentration 
    
    
    
    mM).
  • Kinetic Monitoring: Immediately measure absorbance at 410 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) or fit to the competitive inhibition equation:
      
      
    • Validation: A functional fragment should yield a

      
       in the low micromolar range (
      
      
      
      M).
Mechanistic Visualization

The following diagram illustrates the binding mode within the protease active site.[1]

ProteaseBinding Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Hydrophobic) Enzyme->S1_Pocket Contains Asp189 Asp189 Residue (Anionic) S1_Pocket->Asp189 Deep in pocket Inhibitor Cyclopentanecarboximidamide Amidine Amidine Group (+ Charge) Inhibitor->Amidine Cyclopentyl Cyclopentyl Ring (Lipophilic) Inhibitor->Cyclopentyl Amidine->Asp189 Salt Bridge (Critical Interaction) Cyclopentyl->S1_Pocket Van der Waals Filling

Caption: Mechanistic interaction of Cyclopentanecarboximidamide within the S1 pocket of a serine protease. The amidine-Asp189 salt bridge mimics the natural Arginine substrate interaction.

Application II: Synthesis of Bioactive Heterocycles

In medicinal chemistry, this compound is a primary reagent for constructing 2-cyclopentyl-pyrimidines . This scaffold is prevalent in kinase inhibitors (e.g., CDK4/6 inhibitors) where the cyclopentyl group provides metabolic stability and the pyrimidine ring acts as the ATP-binding hinge binder.

Synthetic Protocol: Condensation with 1,3-Dicarbonyls

Objective: Synthesize 2-cyclopentyl-6-methylpyrimidin-4-ol (a common drug intermediate) via a Pinner-type condensation.

Reaction Scheme


Materials
  • Cyclopentanecarboximidamide HCl (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Critical: 1 eq to neutralize HCl, 1.5 eq for catalysis.

  • Ethanol (Anhydrous)

Step-by-Step Methodology
  • Free Base Generation: In a round-bottom flask under

    
    , dissolve NaOEt in anhydrous ethanol. Add Cyclopentanecarboximidamide HCl and stir for 15 min at RT. The solution will become cloudy (NaCl precipitation).
    
  • Cyclization: Add Ethyl Acetoacetate dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to RT and evaporate ethanol under reduced pressure.

    • Dissolve residue in minimal water.

    • Acidify: Carefully adjust pH to ~5.0 using acetic acid. The hydroxypyrimidine product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.

  • Yield Check: Expected yield is 70–85%. Verify structure via

    
    -NMR (Look for pyrimidine aromatic proton singlet ~6.0 ppm).
    
Synthetic Workflow Diagram

SynthesisWorkflow Step1 Step 1: Free Base Generation (Amidine HCl + NaOEt) Step2 Step 2: Addition of Electrophile (Ethyl Acetoacetate) Step1->Step2 Nucleophilic Amidine Step3 Step 3: Cyclization (Reflux) Formation of C-N bonds Step2->Step3 Condensation -H2O -EtOH Step4 Step 4: Acidic Workup (pH 5) Precipitation of Product Step3->Step4 Na Salt Form Product Final Product: 2-Cyclopentyl-pyrimidin-4-ol Step4->Product Tautomerization

Caption: Workflow for the synthesis of a pyrimidine scaffold using Cyclopentanecarboximidamide HCl as the dinucleophile.

References

  • Santa Cruz Biotechnology. Cyclopentanecarboximidamide hydrochloride (CAS 81303-69-7).[2] Retrieved from

  • PubChem. Cyclopentanecarboximidamide hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Biomolecules 2023.[3][4] Retrieved from

  • National Institutes of Health (NIH). Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A. PubMed.[5][6] Retrieved from

  • ResearchGate. Multicomponent Synthesis: Bioactive Heterocycles. Retrieved from

Sources

Method

Application Note: Cyclopentanecarboximidamide Hydrochloride as a Tool Compound for Protease Research

[1] Executive Summary Cyclopentanecarboximidamide hydrochloride is a small-molecule amidine derivative used primarily as a chemical probe and crystallographic chaperone in the study of trypsin-like serine proteases.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclopentanecarboximidamide hydrochloride is a small-molecule amidine derivative used primarily as a chemical probe and crystallographic chaperone in the study of trypsin-like serine proteases.[1] Unlike high-affinity nanomolar drugs (e.g., Rivaroxaban), this compound acts as a simplified "warhead" fragment.[1] It binds reversibly to the S1 specificity pocket of proteases such as Trypsin, Thrombin, Factor Xa, and Matriptase.

Its primary utility lies in:

  • Assay Validation: Serving as a low-affinity, competitive inhibitor control to validate the sensitivity of enzymatic assays.

  • Fragment-Based Drug Discovery (FBDD): acting as a starting scaffold to map the S1 pocket and grow larger inhibitors.

  • Structural Biology: Stabilizing flexible active site loops (specifically the S1 pocket) during X-ray crystallography soaking experiments.

Scientific Background: Mechanism of Action[2]

To use this tool effectively, one must understand the structural basis of its interaction.[2] Trypsin-like serine proteases recognize substrates with positively charged residues (Arginine or Lysine) at the P1 position.[1][3]

The Amidine-Aspartate Salt Bridge

Cyclopentanecarboximidamide mimics the side chain of Arginine. At physiological pH, the amidine group is protonated (positively charged). Upon entering the protease active site, it anchors itself into the S1 specificity pocket .

  • The Anchor: The amidine nitrogen atoms form a bidentate salt bridge with the carboxylate group of a conserved Aspartate residue (Asp189 in chymotrypsin numbering) located at the bottom of the S1 pocket.

  • The Shield: The cyclopentyl ring fills the hydrophobic entrance of the pocket, displacing water molecules and stabilizing the enzyme in a "ligand-bound" conformation.

Pathway Diagram: Competitive Inhibition Mechanism[1]

Mechanism Inhibitor Cyclopentylamidine (Positively Charged) S1_Pocket S1 Specificity Pocket (Hydrophobic/Anionic) Inhibitor->S1_Pocket Diffusion Asp189 Aspartate 189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge Formation Enzyme Serine Protease (Active State) Enzyme->S1_Pocket Contains S1_Pocket->Asp189 Deep in Pocket Complex Enzyme-Inhibitor Complex (Inactive) Asp189->Complex Stabilization

Figure 1: Mechanism of Action.[1] The inhibitor targets the S1 pocket, neutralizing the catalytic potential by blocking substrate access to the catalytic triad.[1]

Protocol 1: Enzymatic Assay Validation (IC50 Determination)

Purpose: This protocol uses Cyclopentanecarboximidamide HCl as a reference standard to validate the dynamic range and sensitivity of a fluorescence-based protease assay (e.g., Thrombin or Trypsin).[1]

Expected Potency:


 values for simple amidines typically range from 1 µM to 100 µM  depending on the specific protease. Do not expect nanomolar potency.
Materials
  • Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).[1]

  • Enzyme: Human Thrombin or Bovine Trypsin (final conc. 1–5 nM).[1]

  • Substrate: Fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) at

    
     concentration.[1]
    
  • Inhibitor: Cyclopentanecarboximidamide HCl (Stock: 100 mM in DMSO).[1]

Step-by-Step Methodology
  • Inhibitor Preparation (Serial Dilution):

    • Prepare a 10 mM starting solution in Assay Buffer (diluted from 100 mM DMSO stock).

    • Perform a 1:3 serial dilution across 10 wells of a 96-well plate.

    • Range: Final concentrations should span 1000 µM down to 0.05 µM.

  • Enzyme Pre-incubation:

    • Add 10 µL of diluted inhibitor to the assay plate.

    • Add 20 µL of Enzyme solution (4x final concentration).

    • Critical Step: Incubate for 15 minutes at room temperature to allow equilibrium binding (Amidine binding is fast, but thermal equilibration is necessary).

  • Reaction Initiation:

    • Add 10 µL of Substrate solution (4x final concentration).

    • Final Volume: 40 µL.

  • Data Acquisition:

    • Measure fluorescence (Ex/Em: 360/460 nm) kinetically for 20 minutes.

    • Calculate the initial velocity (

      
      ) for each well.
      
  • Analysis:

    • Fit data to the 4-parameter logistic equation:

      
      [1]
      
Experimental Workflow Diagram

AssayWorkflow Stock 1. Prepare Stock (100mM in DMSO) Dilution 2. Serial Dilution (1:3 in Buffer) Stock->Dilution Enzyme 3. Add Enzyme (Incubate 15 min) Dilution->Enzyme Substrate 4. Add Substrate (Initiate Reaction) Enzyme->Substrate Readout 5. Kinetic Readout (RFU vs Time) Substrate->Readout Analysis 6. Calculate IC50 Readout->Analysis

Figure 2: Assay workflow for IC50 determination using Cyclopentanecarboximidamide HCl.

Protocol 2: Crystallographic Soaking (Fragment Screening)[1]

Purpose: To obtain a high-resolution structure of the protease with the S1 pocket occupied. This stabilizes the enzyme and provides a structural template for designing more complex inhibitors.

Materials
  • Protein Crystals: Apo-crystals of the target protease (e.g., Trypsin) grown in standard conditions (often PEG/Ammonium Sulfate based).[1]

  • Soaking Stock: 1 M Cyclopentanecarboximidamide HCl in water (highly soluble).[1]

  • Cryo-protectant: Mother liquor + 20-25% Glycerol or Ethylene Glycol.[1]

Step-by-Step Methodology
  • Optimization of Soaking Solution:

    • Fragments have low affinity (

      
       in mM range). You must soak at high concentrations to ensure high occupancy.
      
    • Prepare a soaking drop containing the Mother Liquor + 20–50 mM Cyclopentanecarboximidamide HCl.

    • Note: Ensure the pH of the drop is not significantly altered by the addition of the HCl salt. If necessary, buffer with 100 mM Tris pH 7.5.

  • Soaking Procedure:

    • Transfer an apo-crystal into the soaking drop using a loop.[1]

    • Incubate for 1 to 24 hours .

    • Observation: If the crystal cracks (due to lattice changes upon binding), reduce the inhibitor concentration to 10 mM or try co-crystallization instead.

  • Harvesting:

    • Transfer the crystal briefly to the Cryo-protectant solution (containing the same concentration of inhibitor).[1]

    • Flash cool in liquid nitrogen.

  • Data Interpretation:

    • Look for

      
       difference electron density in the S1 pocket.[1]
      
    • The amidine group should be clearly visible interacting with Asp189.

Data Summary & Troubleshooting

Typical Performance Data
ParameterValue RangeNotes
Solubility >100 mM (Water)Highly soluble salt form.[1]
Trypsin IC50 10 - 50 µMModerate inhibition.[1]
Thrombin IC50 20 - 100 µMVaries by buffer ionic strength.[1]
Binding Mode CompetitiveReversible; competes with substrate.
Troubleshooting Guide
  • Issue: No Inhibition observed.

    • Cause: Ionic strength of buffer is too high (>200 mM NaCl).

    • Fix: Salt bridges are sensitive to ionic strength. Reduce NaCl to 100 mM or 50 mM to favor the Amidine-Aspartate interaction.[1]

  • Issue: Compound precipitation in DMSO.

    • Cause: The HCl salt is hydrophilic.

    • Fix: Dissolve the stock in Water or Buffer instead of pure DMSO. It is stable in aqueous solution.

References

  • Structural Basis of Amidine Inhibition: Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. Journal of Molecular Biology, 98(4), 693-717.[1] [Link]

  • Fragment-Based Drug Discovery (Serine Proteases): Murray, C. W., & Verdonk, M. L. (2002).[1] The consequences of translational and rotational entropy lost by small molecules on binding to proteins. Journal of Computer-Aided Molecular Design, 16(10), 741-753.[1] (Discusses the energetics of rigid fragments like cyclopentyl rings). [Link][1]

  • Compound Identification (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 4452694, Cyclopentanecarboximidamide.[4] [Link]

  • General Enzymology of Protease Inhibition: Copeland, R. A. (2013).[3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[5] [Link][1]

Sources

Application

Application Note: Preclinical Evaluation of Cyclopentanecarboximidamide Hydrochloride

Subtitle: Protocols for Assessing Efficacy as a Putative PAD4 Inhibitor and NETosis Modulator in Inflammatory Models Introduction & Mechanistic Rationale Cyclopentanecarboximidamide hydrochloride represents a distinct cl...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Assessing Efficacy as a Putative PAD4 Inhibitor and NETosis Modulator in Inflammatory Models

Introduction & Mechanistic Rationale

Cyclopentanecarboximidamide hydrochloride represents a distinct class of cyclic amidines. While often utilized as a chemical intermediate for neuraminidase inhibitors (e.g., Peramivir), its pharmacological value as a standalone moiety lies in its structural mimicry of the arginine side chain.

In the context of drug discovery, cyclic amidines are primary candidates for inhibiting Protein Arginine Deiminases (PADs) , specifically PAD4 . PAD4 catalyzes the conversion of arginine to citrulline (citrullination).[1] Dysregulated PAD4 activity drives NETosis (Neutrophil Extracellular Trap formation), a pathogenic mechanism central to Rheumatoid Arthritis (RA), Sepsis, and Thrombosis.

Mechanism of Action (MoA): The amidine group of Cyclopentanecarboximidamide functions as a competitive reversible inhibitor (or suicide substrate precursor depending on derivatization) for the PAD4 active site. By occupying the substrate pocket, it prevents the calcium-dependent deimination of Histone H3, thereby blocking chromatin decondensation and subsequent NET release.

Mechanistic Pathway Diagram

PAD4_Mechanism Arginine Arginine Residue (Histone H3) PAD4 PAD4 Enzyme (Activated by Ca2+) Arginine->PAD4 Substrate Binding Complex Enzyme-Inhibitor Complex PAD4->Complex Stabilization Citrulline Citrulline (Loss of + Charge) PAD4->Citrulline Deimination Drug Cyclopentanecarboximidamide (Amidine Mimetic) Drug->PAD4 Competitive Binding Block INHIBITION Complex->Block NETosis Chromatin Decondensation & NETosis Citrulline->NETosis Pathogenic Cascade

Figure 1: Competitive inhibition mechanism. The amidine moiety competes with arginine substrates for the PAD4 active site, preventing histone citrullination and downstream NETosis.

Experimental Design & Validation Strategy

To rigorously test the efficacy of Cyclopentanecarboximidamide HCl, a "Self-Validating" approach is required. You must prove target engagement (reduction of Citrullinated Histone H3) before claiming phenotypic efficacy.

Core Validation Pillars
  • Solubility Check: The hydrochloride salt is highly water-soluble but may be hygroscopic. Prepare fresh in 0.9% Saline or PBS immediately prior to dosing. Avoid DMSO if possible to prevent vehicle-induced artifacts in inflammatory models.

  • Pharmacodynamic (PD) Marker: Efficacy is defined by the reduction of Cit-H3 (Citrullinated Histone H3) in serum or tissue lysates.

  • Dosing Regimen: Amidines often have short half-lives. A BID (twice daily) dosing regimen is recommended for initial efficacy screening.

Protocol A: Collagen-Induced Arthritis (CIA) in Mice

Objective: Evaluate efficacy in a T-cell/Neutrophil-dependent autoimmune model. This is the gold standard for PAD4 inhibitors.

Materials
  • Animals: Male DBA/1J mice (8-10 weeks old). Note: C57BL/6 are resistant to classic CIA.

  • Induction: Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA).

  • Test Article: Cyclopentanecarboximidamide HCl (dissolved in Saline).

  • Positive Control: Dexamethasone (1 mg/kg, IP) or Cl-Amidine (10 mg/kg, IP).

Step-by-Step Workflow
Phase 1: Induction (Day 0 & Day 21)
  • Emulsification: Mix 2 mg/mL Bovine CII with equal volume CFA (containing 4 mg/mL M. tuberculosis) on ice using a high-speed homogenizer until a stiff emulsion forms (drop test: a drop should float in water without dispersing).

  • Primary Immunization (Day 0): Inject 100 µL of emulsion intradermally (ID) at the base of the tail.

  • Boost Immunization (Day 21): Inject 100 µL of CII emulsified in Incomplete Freund’s Adjuvant (IFA) ID.

Phase 2: Treatment (Day 21 – Day 42)

Begin treatment on the day of the booster injection (prophylactic mode) or at onset of symptoms (therapeutic mode, typically Day 25-28).

GroupNTreatmentDoseRouteFrequency
Vehicle 10SalineN/AIPBID
Low Dose 10Cyclopentanecarboximidamide10 mg/kgIPBID
High Dose 10Cyclopentanecarboximidamide50 mg/kgIPBID
Pos. Ctrl 10Cl-Amidine10 mg/kgIPQD
Phase 3: Scoring & Readouts

Score mice 3x weekly using the Clinical Arthritis Score (0-4 scale per paw) :

  • 0: Normal.

  • 1: Erythema/swelling of one digit.

  • 2: Erythema/swelling of >1 digit or mild paw swelling.

  • 3: Erythema/swelling of the entire paw.

  • 4: Severe swelling and ankylosis (joint rigidity).

  • Max score per mouse = 16.[2]

Terminal Endpoints (Day 42):

  • Histology: H&E staining of ankle joints (assess synovial hyperplasia).

  • Serum Biomarker: ELISA for Anti-CII Antibodies and Cit-H3 .

Protocol B: LPS-Induced Sepsis (Endotoxemia)

Objective: Assess the compound's ability to prevent lethal NETosis and cytokine storm. This is a rapid, high-stringency model.

Materials
  • Animals: C57BL/6 mice (Male, 8-10 weeks).

  • Induction: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Biomarker: Serum Citrullinated Histone H3 (CitH3) and IL-6.

Step-by-Step Workflow
Phase 1: Pre-treatment (T = -1 Hour)

Administer Cyclopentanecarboximidamide HCl (IP) 1 hour before LPS challenge to ensure active site occupancy on neutrophil PAD4.

  • Dose: 20 mg/kg and 60 mg/kg.

Phase 2: Challenge (T = 0)

Inject LPS (35 mg/kg, IP) to induce lethal endotoxic shock. Note: Calibrate LPS dose per batch to achieve LD90.

Phase 3: Survival & Harvest
  • Survival Study: Monitor mice every 2 hours for 48 hours. Record time-to-death.

  • Mechanistic Cohort: Euthanize separate groups at T=6 hours.

    • Peritoneal Lavage: Collect lavage fluid. Quantify NETs (MPO-DNA complexes) using a capture ELISA (Anti-MPO capture, Anti-DNA detection).

    • Lung Histology: Assess neutrophil infiltration and microthrombi.

Experimental Timeline Diagram

Sepsis_Workflow cluster_0 Acute Sepsis Protocol T_minus_1 T = -1 Hr Pre-treatment (Test Article IP) T_zero T = 0 Hr LPS Challenge (35 mg/kg IP) T_minus_1->T_zero T_6 T = 6 Hr Mechanistic Harvest T_zero->T_6 Early Inflammation T_48 T = 48 Hr Survival Endpoint T_6->T_48 Mortality Window Analysis Analysis: 1. Serum CitH3 (Western Blot) 2. Peritoneal NETs (MPO-DNA ELISA) 3. Lung Histology T_6->Analysis

Figure 2: Protocol timeline for LPS-induced sepsis. Pre-treatment ensures inhibitor presence during the initial neutrophil activation phase.

Data Analysis & Interpretation

Quantitative Metrics Table

Summarize your findings using this template to ensure comparability with literature standards (e.g., Cl-Amidine).

ReadoutExpected Vehicle ResponseDesired Drug EffectStatistical Test
CIA Clinical Score Progressive increase (Max ~12-14)Significant reduction (>40%)2-Way ANOVA (Time x Treatment)
Paw Swelling Increase by >2mmInhibition of edema2-Way ANOVA
Serum Cit-H3 High (due to NETosis)Dose-dependent reductionOne-way ANOVA
Sepsis Survival <10% survival at 48h>50% survivalLog-Rank (Mantel-Cox) Test
Troubleshooting & Optimization
  • Issue: Lack of efficacy in CIA model.

    • Cause: Rapid clearance of the amidine.

    • Solution: Switch to Alzet Osmotic Pumps (subcutaneous) to maintain constant plasma levels of Cyclopentanecarboximidamide.

  • Issue: Toxicity at high doses.[3]

    • Cause: Off-target inhibition of other serine proteases (e.g., thrombin, trypsin).

    • Solution: Perform a coagulation panel (PT/aPTT). If bleeding time is prolonged, the compound is inhibiting clotting factors, a common liability of non-specific amidines.

References

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus.Journal of Clinical Investigation . Link

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization.Biochemistry .[4][5][6][7] Link

  • Blois, J., et al. (2025). Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis.[8]Shock . Link

  • Willis, V. C., et al. (2011). Protein Arginine Deiminase 4 Inhibition is Sufficient for the Amelioration of Collagen-Induced Arthritis.Journal of Immunology . Link

  • Cusick, J. K., et al. (2012). Amidine-based inhibitors of PAD4 prevent NETosis and reduce tissue injury in sepsis models.Americal Journal of Pathology . Link

Sources

Method

Ethical considerations for animal studies involving Cyclopentanecarboximidamide hydrochloride

Introduction & Scope Cyclopentanecarboximidamide hydrochloride (CAS: 136528-66-8) is a critical structural motif and intermediate, most notably utilized in the synthesis of neuraminidase inhibitors such as Peramivir (BCX...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Cyclopentanecarboximidamide hydrochloride (CAS: 136528-66-8) is a critical structural motif and intermediate, most notably utilized in the synthesis of neuraminidase inhibitors such as Peramivir (BCX-1812). While often viewed merely as a chemical building block, its amidine structure confers specific biological reactivities—potentially including serine protease inhibition and ion channel modulation—that necessitate rigorous ethical oversight during animal studies.

This guide addresses a gap in standard safety data sheets: the ethical translation of a raw chemical salt into a biocompatible test article. It focuses on the 3Rs (Replacement, Reduction, Refinement) , specifically targeting Refinement (minimizing pain via formulation chemistry) and Reduction (optimizing statistical power to use fewer animals).

Target Audience: Medicinal Chemists, Toxicologists, and IACUC Members.

Chemical Handling & Ethical Formulation (The "Input" Ethics)

The Challenge: Cyclopentanecarboximidamide is supplied as a hydrochloride (HCl) salt. Dissolution in unbuffered saline often yields a solution with pH < 4.0. Ethical Implication: Parenteral administration (IV, IP, SC) of acidic solutions causes immediate nociceptor activation (pain), local tissue necrosis, and peritonitis, violating the "Refinement" principle before the study even begins.

Protocol A: Biocompatible Formulation Strategy

Objective: To neutralize the HCl counter-ion without precipitating the free base, ensuring physiological compatibility (pH 7.0–7.4; Osmolality ~290 mOsm/kg).

Materials:

  • Cyclopentanecarboximidamide HCl (Solid)

  • Phosphate Buffered Saline (PBS) 100mM (pH 7.4)

  • 0.1N NaOH (for fine adjustment)

  • Sterile 0.22µm PVDF syringe filters

Step-by-Step Workflow:

  • Calculation: Calculate the molarity required. Note: The amidine group is basic (pKa ~11-12), but the HCl salt is acidic.

  • Dissolution: Dissolve the compound in 80% of the final volume of PBS.

  • pH Check (Critical): Measure pH. It will likely be acidic due to the HCl.

  • Titration: Slowly add 0.1N NaOH under constant stirring.

    • Caution: Rapid basification may cause the free base to precipitate if the concentration exceeds solubility limits.

    • Target: pH 7.0 – 7.4.

  • Osmolality Check: Verify osmolality is within 280–320 mOsm/kg. If hypertonic (>350 mOsm), dilute with Sterile Water for Injection (SWFI).

  • Sterilization: Filter sterilize (0.22µm). Do not autoclave, as amidines can hydrolyze to amides under high heat/pressure.

Visualization: Formulation Decision Tree

FormulationLogic Start Start: Dissolve Compound in Saline/PBS CheckPH Measure pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Yes Neutral pH 7.0 - 7.4 CheckPH->Neutral No Adjust Titrate with 0.1N NaOH (Dropwise) Acidic->Adjust Filter Sterile Filter (0.22µm) Neutral->Filter Precipitation Precipitation Observed? Adjust->Precipitation Precipitation->CheckPH No AddCosolvent Add Co-solvent (e.g., 5% DMSO or PEG400) Precipitation->AddCosolvent Yes AddCosolvent->CheckPH Inject Ready for Injection Filter->Inject

Figure 1: Decision tree for ethical formulation. Ensuring pH neutrality prevents injection-site pain, a critical refinement step.

Experimental Design: Dose Range Finding (The "Reduction" Ethics)

The Challenge: Specific LD50 data for this intermediate is sparse. Conducting a full LD50 study (using 30+ animals) without preliminary data is unethical. Solution: Use the OECD 425 (Up-and-Down Procedure) or OECD 423 (Acute Toxic Class Method) .[1] These methods use sequential dosing, requiring as few as 5-6 animals to estimate toxicity.

Protocol B: Staged Dose Escalation (OECD 425 Adaptation)

Rationale: This method stops testing as soon as the toxicity profile is statistically bounded, preventing unnecessary death.

Dose Selection: Based on structural analogs (e.g., simple amidines), start conservatively.

  • Starting Dose: 175 mg/kg (Limit test approach).

  • Progression Factor: 3.2 (Logarithmic spacing: 1.75, 5.5, 17.5, 55, 175, 550 mg/kg).

Workflow:

  • Animal 1: Administer 175 mg/kg. Observe for 48 hours.

    • Survival: Dose Animal 2 at 550 mg/kg.

    • Death/Moribund: Dose Animal 2 at 55 mg/kg.

  • Stopping Rule: Stop when 3 consecutive animals survive at the upper limit (Limit Test) or when 5 reversals occur (survival followed by death).

Data Reporting Table: Clinical Scoring System Researchers must use a quantitative scoring system to determine "Humane Endpoints" (euthanasia criteria) rather than waiting for death.

ScoreRespiratory RateMobilityPostureAction Required
0 NormalActive/ExploratoryNormalContinue Monitoring
1 Slight IncreaseReduced ActivityHunchedMonitor q2h
2 Labored/GaspingLethargic/SlowPiloerectionMonitor q1h
3 Dyspnea/ApneaProstrate/ImmobileLateral RecumbencyEuthanize Immediately

Mechanistic Toxicity & Adverse Outcome Pathways

Expert Insight: Cyclopentanecarboximidamide contains a free amidine group. Amidines are structural mimics of the amino acid arginine.

  • Risk 1: Protease Inhibition: They can inhibit trypsin-like serine proteases (e.g., thrombin, kallikrein), potentially affecting blood coagulation or blood pressure regulation.

  • Risk 2: Hypotension: Many amidines cause rapid, transient hypotension via histamine release or direct vasodilation.

  • Risk 3: Ion Channel Blockade: Structural similarity to ion channel blockers (e.g., pentamidine analogs).

Monitoring Requirement: Standard "cage-side" observation is insufficient. For high-dose groups, telemetry or non-invasive blood pressure (NIBP) monitoring is recommended to detect hypotensive shock, which precedes death.

Visualization: Adverse Outcome Pathway (AOP)

AOP Compound Cyclopentanecarboximidamide (Amidine Moiety) MIE MIE: Inhibition of Serine Proteases / Ion Channels Compound->MIE Binding KeyEvent1 Vasodilation / Histamine Release MIE->KeyEvent1 Activation KeyEvent2 Acute Hypotension KeyEvent1->KeyEvent2 Systemic Effect Endpoint Systemic Hypoxia & CV Collapse KeyEvent2->Endpoint Adverse Outcome

Figure 2: Potential Adverse Outcome Pathway (AOP). Amidines may trigger cardiovascular collapse via protease inhibition or histamine release.

Summary of Ethical Recommendations

  • Formulation: Never inject the raw HCl salt. Buffer to pH 7.0–7.4 to prevent pain (Refinement).

  • Design: Use OECD 425 (Up-and-Down) to reduce animal usage by ~70% compared to traditional LD50 methods (Reduction).

  • Endpoints: Adopt "Hypotensive Collapse" (Score 3) as a surrogate for death. Do not wait for spontaneous death (Refinement).

  • Context: Acknowledge that this is an intermediate. If the study goal is simply to synthesize Peramivir, in silico or in vitro toxicity bridging from Peramivir data may replace animal testing entirely (Replacement).

References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][2][3][4] [Link]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research (NC3Rs). (2023). Grimace Scales and Humane Endpoints. [Link]

  • PubChem. (2024). Cyclopentanecarboximidamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • FDA. (2014). Peramivir Injection: Highlights of Prescribing Information (Mechanism of Action). [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Cyclopentanecarboximidamide Hydrochloride Synthesis

Current Status: Operational Topic: Synthesis & Troubleshooting Guide for Cyclopentanecarboximidamide Hydrochloride Ticket ID: #CYC-AMID-OPT-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Troubleshooting Guide for Cyclopentanecarboximidamide Hydrochloride Ticket ID: #CYC-AMID-OPT-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of Cyclopentanecarboximidamide hydrochloride (CAS: 81303-69-7), a critical intermediate in the synthesis of bioactive viral neuraminidase inhibitors (e.g., Peramivir analogs).

The industry-standard route utilizes the Pinner Reaction , a two-step sequence converting cyclopentanecarbonitrile to the amidine via an imidate ester intermediate. While conceptually simple, this pathway is notoriously sensitive to moisture and thermal instability. This guide provides optimized protocols, troubleshooting decision trees, and causal analysis to ensure high yield and purity.

Module 1: The Standard Protocol (Pinner Pathway)

The synthesis proceeds through the formation of an unstable imidate salt (Pinner salt), followed by ammonolysis.

Reaction Scheme

PinnerPathway Nitrile Cyclopentanecarbonitrile (Starting Material) Imidate Ethyl Cyclopentanecarbimidate HCl (Pinner Salt - Unstable) Nitrile->Imidate Step 1: Pinner Reaction 0°C -> RT, 12-24h HCl HCl (gas) + EtOH (Anhydrous) HCl->Imidate Product Cyclopentanecarboximidamide HCl (Final Product) Imidate->Product Step 2: Ammonolysis RT, 48h Ester Ethyl Cyclopentanecarboxylate (Hydrolysis Byproduct) Imidate->Ester + H2O Amide Cyclopentanecarboxamide (Rearrangement Byproduct) Imidate->Amide Heat / pH > 9 Ammonia NH3 in MeOH (Excess) Ammonia->Product

Figure 1: The Pinner synthesis pathway showing the critical intermediate and potential failure modes (hydrolysis/rearrangement).

Module 2: Step-by-Step Optimization & Protocols

Step 1: Formation of the Imidate Salt (Pinner Reaction)

Objective: Convert Cyclopentanecarbonitrile to Ethyl cyclopentanecarbimidate hydrochloride.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube.

  • Solvent: Dissolve Cyclopentanecarbonitrile (1.0 equiv) in absolute ethanol (1.1–1.2 equiv) and anhydrous diethyl ether or chloroform (as co-solvent to precipitate the salt).

  • Acidification: Cool the mixture to 0°C using an ice/salt bath. Bubble dry HCl gas through the solution until saturation is achieved.

    • Technical Note: Saturation is confirmed when the weight increase corresponds to >1.1 equivalents of HCl.

  • Incubation: Seal the vessel tightly (parafilm/stopper). Store at 0–4°C for 12–24 hours.

  • Isolation: The imidate salt often precipitates. If solid, filter quickly under nitrogen. If oil/gum, wash with dry ether and proceed immediately to Step 2.

Critical Control Points:

Parameter Specification Why? (Causality)
Water Content < 0.05% (Karl Fischer) Water hydrolyzes the imidate to the ester (Dead End).
Temperature Keep < 5°C during HCl addition The reaction is exothermic; heat causes Pinner salt rearrangement to amide.

| HCl Stoichiometry | Saturation (>1 eq) | Insufficient HCl leads to incomplete conversion; excess HCl protects the imidate. |

Step 2: Ammonolysis (Conversion to Amidine)

Objective: Convert the Pinner salt to Cyclopentanecarboximidamide hydrochloride.

Protocol:

  • Preparation: Prepare a solution of 7.0 N Ammonia in Methanol (commercial or freshly prepared).

  • Addition: Add the isolated Pinner salt (from Step 1) to the ammonia solution (excess, typically 3–5 equiv of NH3) at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 48 hours [1].

  • Workup: Purge the solution with nitrogen to remove excess ammonia. Concentrate the mixture under reduced pressure to yield the crude amidine hydrochloride.

  • Purification: Recrystallize from Ethanol/Ether or Isopropanol/Ether if the product is colored or impure.

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and NMR shows a significant amount of ethyl ester. What happened?

Diagnosis: Moisture Ingress (Hydrolysis). Root Cause: The Pinner salt (imidate) reacts faster with water than with ammonia. Corrective Actions:

  • Dry Solvents: Ensure Ethanol and Ether are dried over molecular sieves (3Å or 4Å).

  • Gas Drying: Pass the HCl gas through a H2SO4 trap before it enters the reaction vessel.

  • Atmosphere: Perform the reaction under a positive pressure of Nitrogen or Argon.

Q2: I see a peak corresponding to the primary amide (Cyclopentanecarboxamide) instead of the amidine.

Diagnosis: Pinner Salt Rearrangement ("Pinner Cleavage"). Root Cause: Thermal instability. If the Pinner salt is heated or left at RT for too long before ammonia addition, it rearranges to the thermodynamically stable amide and alkyl chloride. Corrective Actions:

  • Cold Chain: Keep the Pinner salt at 0°C during the incubation phase.

  • Speed: Do not store the intermediate Pinner salt; proceed to ammonolysis immediately after formation.

Q3: The product is a sticky gum/oil that won't crystallize. How do I get a solid?

Diagnosis: Hygroscopicity or Impurities. Root Cause: Amidine hydrochlorides are often hygroscopic.[1] Residual solvent or ester byproducts can prevent crystal lattice formation. Corrective Actions:

  • Trituration: Add anhydrous diethyl ether to the gum and scratch the flask sides with a glass rod to induce nucleation.

  • Solvent Swap: Dissolve in a minimum amount of hot isopropanol, then add cold diethyl ether dropwise until cloudy. Store in the freezer (-20°C).

  • Drying: Dry the gum under high vacuum (< 1 mbar) over P2O5 for 24 hours.

Q4: Can I use aqueous ammonia (NH4OH) instead of NH3/MeOH?

Answer: NO. Reasoning: Aqueous ammonia introduces water, which will immediately hydrolyze the Pinner salt to the ester (Ethyl cyclopentanecarboxylate). You must use anhydrous ammonia in methanol or ethanol [2].

Module 4: Analytical Validation

Expected Data for Cyclopentanecarboximidamide HCl:

TechniqueExpected Signal / ValueInterpretation
1H NMR (CD3OD) δ 1.6–2.0 (m, 8H), 2.8–2.9 (m, 1H)Cyclopentyl ring protons. The CH attached to the amidine appears ~2.8 ppm [1].
Mass Spec (APCI/ESI) m/z 113 [M+H]+Corresponds to the free base mass (112.17 + 1) [1].
Appearance Off-white solid or gumHighly dependent on residual moisture/solvent.
Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue1 Product is Ester? Start->Issue1 Issue2 Product is Amide? Issue1->Issue2 No Action1 Check Moisture: Dry solvents, use gas trap. Issue1->Action1 Yes Issue3 Low Conversion? Issue2->Issue3 No Action2 Check Temp: Maintain <5°C during HCl addition. Issue2->Action2 Yes Action3 Check Saturation: Weigh flask to confirm >1.1 eq HCl. Issue3->Action3 Yes

Figure 2: Decision tree for diagnosing common synthetic failures.

References

  • SynArchive . Pinner Reaction Mechanism and Conditions. SynArchive. Retrieved from [Link]

Sources

Optimization

Troubleshooting Cyclopentanecarboximidamide hydrochloride solubility issues

Topic: Troubleshooting Solubility & Handling Issues CAS: 15869-38-2 Chemical Class: Amidine Hydrochloride Salt[1] Executive Summary & Chemical Profile Cyclopentanecarboximidamide hydrochloride is an amphiphilic salt.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling Issues CAS: 15869-38-2 Chemical Class: Amidine Hydrochloride Salt[1]

Executive Summary & Chemical Profile

Cyclopentanecarboximidamide hydrochloride is an amphiphilic salt.[1] Its solubility behavior is dictated by the tension between its lipophilic cyclopentyl ring and its polar, ionic amidinium chloride head group .[1]

While the hydrochloride salt form is engineered to improve water solubility compared to the free base, users frequently encounter "crashing out" (precipitation) in high-salt buffers (like PBS) or insolubility in organic synthesis solvents (like DCM or Ether).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / CharacteristicImplication for Solubility
Structure Cyclopentyl ring + Amidinium cation (

)
Amphiphilic: Soluble in polar protic solvents; poor in non-polars.[1][2]
Salt Form Hydrochloride (HCl)High lattice energy.[1][2] Requires high dielectric constant solvents (Water, DMSO) to dissociate.[1]
pKa (Base) ~11.0 – 12.0 (Amidine)Remains protonated (charged) at physiological pH (7.4).[1][2]
Hygroscopicity HighAbsorbs atmospheric moisture, leading to "sticky" weighing errors.[1][2]

Troubleshooting Guide (Q&A Format)

Scenario A: Aqueous & Buffer Solubility

Q1: "I dissolved the compound easily in pure water, but it precipitates immediately when I add it to PBS or cell culture media. Why?"

Diagnosis: This is likely due to the Common Ion Effect and Salting Out .[1]

  • Mechanism: PBS contains a high concentration of Sodium Chloride (~137 mM NaCl).[1] Your compound is a hydrochloride salt.[1][3] Adding it to a solution already saturated with chloride ions (

    
    ) shifts the solubility equilibrium backward, forcing the salt back into its solid form.
    
  • Secondary Cause: The lipophilic cyclopentyl ring reduces the overall solubility margin.[1] In pure water, the ionic head group can pull the ring into solution.[1] In high-ionic-strength buffers, the water molecules are "busy" solvating the buffer salts, leaving fewer available to solvate your compound (Salting Out).

Solution Protocol:

  • Pre-dissolve in DMSO: Make a 1000x concentrated stock solution in anhydrous DMSO.

  • Dilute Slowly: Pipette the DMSO stock into the PBS/Media while vortexing. Do not exceed 0.5% v/v DMSO final concentration to avoid cytotoxicity.[1]

  • Switch Buffers: If DMSO is not permitted, switch to a low-salt buffer (e.g., 10 mM HEPES or Tris-HCl) rather than PBS.

Q2: "Can I heat the solution to dissolve the precipitate?"

Diagnosis: Risky.[1]

  • Risk: Amidines are susceptible to hydrolysis into amides (Cyclopentanecarboxamide) under heat, especially in basic or strongly acidic conditions.[1]

  • Recommendation: Gentle warming (37°C) is acceptable for short periods (<10 mins). Do not boil. If it requires >50°C to dissolve, the solution will likely precipitate again upon cooling (supersaturation).[1]

Scenario B: Organic Chemistry & Synthesis

Q3: "I am trying to use this compound in a reaction using Dichloromethane (DCM), but it sits at the bottom of the flask. How do I solubilize it?"

Diagnosis: The HCl salt lattice is too strong for non-polar or moderately polar aprotic solvents (DCM, Ether, THF) to break.

  • Immediate Fix: Add a small amount of Methanol (MeOH) to the DCM (e.g., 5-10% MeOH/DCM system). The alcohol helps solvate the ionic head.[1]

  • Root Fix (Free-Basing): If the reaction requires strictly non-polar conditions, you must convert the salt to its Free Base form.

Protocol: Converting to Free Base (The "Self-Validating" Workflow) See Diagram 2 for the visual workflow.

  • Dissolve: Dissolve the HCl salt in a minimum volume of water (

    
    ).[1]
    
  • Basify: Slowly add 1M NaOH or saturated

    
     until pH > 12. (The solution may become cloudy as the free base precipitates).[1]
    
  • Extract: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously. The uncharged free base will migrate into the organic layer.[1]

  • Validate: Check the aqueous layer pH (must remain >12).[1]

  • Dry & Concentrate: Collect the organic layer, dry over

    
    , filter, and evaporate. You now have the oil-soluble free base.[1]
    

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

SolubilityLogic Start Start: Solubility Issue SolventType Identify Solvent System Start->SolventType Aqueous Aqueous / Buffer SolventType->Aqueous Organic Organic Solvent SolventType->Organic PrecipPBS Precipitates in PBS? Aqueous->PrecipPBS InsolDCM Insoluble in DCM/Ether? Organic->InsolDCM CommonIon Cause: Common Ion Effect (High Cl- concentration) PrecipPBS->CommonIon FixDMSO Fix: Pre-dissolve in DMSO Dilute <1% CommonIon->FixDMSO SaltNature Cause: HCl Salt Lattice Too polar for solvent InsolDCM->SaltNature FixFreeBase Fix: Perform Free-Base Extraction (See Protocol) SaltNature->FixFreeBase FixCoSolvent Alt Fix: Add 10% Methanol SaltNature->FixCoSolvent

Caption: Logical decision tree for diagnosing precipitation based on solvent system.[1]

Diagram 2: Salt-to-Free-Base Conversion Workflow

FreeBaseProtocol Step1 1. Dissolve HCl Salt in Water Step2 2. Basify (pH > 12) (NaOH / Na2CO3) Step1->Step2 Deprotonation Step3 3. Extract with DCM (Biphasic Mix) Step2->Step3 Migration Step4 4. Separate Layers (Keep Organic) Step3->Step4 Step5 5. Dry (MgSO4) & Evaporate Step4->Step5 Yields Free Base

Caption: Step-by-step extraction protocol to convert the hydrophilic salt into the lipophilic free base.

Solvent Compatibility Matrix

Use this table to select the appropriate vehicle for your experiment.

SolventSolubility RatingApplication Notes
Water High Ideal for stock solutions.[1][2] pH neutral.[1]
PBS / Saline Moderate/Low Risk of precipitation due to common ion effect.[1][2] Use low concentrations (<5 mg/mL).[1]
DMSO Very High Best for "rescue" stocks.[1][2] Soluble >50 mg/mL.[1][4]
Ethanol / Methanol High Good for synthesis or evaporation.[1][2]
DCM / Chloroform Poor Requires conversion to Free Base or addition of MeOH.[1][2]
Ether / Hexane Insoluble Will not dissolve.[1][2] Used to precipitate the salt during purification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4452694, Cyclopentanecarboximidamide. Retrieved from [Link]

Sources

Troubleshooting

Improving the stability of Cyclopentanecarboximidamide hydrochloride in solution

Subject: Stabilization, Solubilization, and Handling of Cyclopentanecarboximidamide HCl (CAS: 15619-49-5 / 68284-02-6) Document ID: TSC-AMID-004 Status: Active Guide 🛑 Critical Alert: The "Invisible" Solvent Error Before...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization, Solubilization, and Handling of Cyclopentanecarboximidamide HCl (CAS: 15619-49-5 / 68284-02-6) Document ID: TSC-AMID-004 Status: Active Guide

🛑 Critical Alert: The "Invisible" Solvent Error

Before preparing any solution, read this. Cyclopentanecarboximidamide hydrochloride is a hygroscopic salt. A common failure mode in "solution stability" actually originates during the weighing process. If the solid stock has absorbed atmospheric moisture, two critical errors occur:

  • Concentration Drift: You are weighing water, not compound.

  • Micro-Hydrolysis: The absorbed water creates a localized "solution" on the crystal surface, initiating hydrolysis to the amide before you even add solvent.

Immediate Action: Store solid stock in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

Module 1: The Hydrolysis Hazard (Mechanism & Prevention)

The Core Problem

In solution, the primary degradation pathway of Cyclopentanecarboximidamide is hydrolysis , converting the functional amidine group into an inactive primary amide (Cyclopentanecarboxamide). This reaction is pH-dependent and irreversible.

The Mechanism

Amidines are strong bases (


). In their protonated form (Amidinium, 

), they are resonance-stabilized and resistant to nucleophilic attack. However, as pH rises (approaching neutral or basic conditions), the concentration of the free base increases. The free base is highly susceptible to nucleophilic attack by water.

Technical Insight: Even at pH 7.4 (physiological), a minute fraction of the free base exists. While small, this fraction undergoes irreversible hydrolysis, shifting the equilibrium and slowly consuming the entire sample.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you are fighting against.

AmidineHydrolysis Amidinium Amidinium Salt (Stable, pH < 6) FreeBase Free Base Amidine (Reactive, pH > 7) Amidinium->FreeBase Deprotonation (High pH) FreeBase->Amidinium Protonation (Low pH) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O (Nucleophilic Attack) Amide Cyclopentanecarboxamide (Inactive Degradant) Tetrahedral->Amide - NH3 (Elimination) Ammonia Ammonia (NH3) Tetrahedral->Ammonia

Figure 1: The pH-dependent hydrolysis pathway.[1] Stability is maintained only when the equilibrium is forced to the left (Amidinium form).

Module 2: Optimized Solution Protocols

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemStability RatingRecommended UsageTechnical Notes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Best)Stock Solutions (10-100 mM)Hygroscopic. Use fresh ampoules or molecular sieves. Freeze-thaw stable.
Water (pH < 4) ⭐⭐⭐⭐Short-term aqueous studiesAcidify with 0.1% Formic Acid or HCl. Avoid unbuffered water.
PBS (pH 7.4) ⭐⭐Immediate assay use onlyHigh Risk. Hydrolysis

can be < 24h. Prepare fresh.
Methanol/Ethanol ⭐⭐⭐Intermediate stocksPotential for solvolysis (formation of imidate esters) over long periods.
Protocol: Preparation of Ultra-Stable Stock Solution

Objective: Create a 100 mM stock stable for >6 months at -20°C.

  • Preparation: Purge a vial with dry nitrogen or argon.

  • Solvent: Use anhydrous DMSO (Grade:

    
     99.9%, Water content < 0.005%).
    
  • Dissolution: Weigh Cyclopentanecarboximidamide HCl quickly. Add DMSO. Vortex until fully dissolved (solution should be clear/colorless).

  • Aliquot: Do not store in one large volume. Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw moisture intake.
    
  • Storage: Store at -20°C or -80°C.

Module 3: Troubleshooting & FAQs

Q1: I observed a new peak on LC-MS with M+1 = 114. What is it?

Diagnosis: This is Cyclopentanecarboxamide (MW approx 113.16 Da). Cause: Hydrolysis has occurred.[1][2][3] Fix: Check the pH of your mobile phase and sample diluent. If your LC autosampler sits at room temperature for hours and your sample is in a neutral buffer, degradation will occur during the run.

  • Recommendation: Acidify your sample diluent (e.g., 0.1% Formic Acid in water/acetonitrile) to "freeze" the hydrolysis during analysis.

Q2: Can I use Phosphate Buffered Saline (PBS) for my assay?

Technical Analysis: You can, but with strict time limits. Phosphate ions can act as bifunctional catalysts, potentially accelerating amidine hydrolysis faster than water alone [1]. Workaround: If the assay tolerates it, use Acetate or Citrate buffers (pH 4.5 - 5.5). If physiological pH is mandatory, prepare the solution immediately before use and keep on ice.

Q3: My reaction yield is low when coupling this amidine. Why?

Scenario: You likely neutralized the HCl salt (free-basing) too early. Explanation: Many protocols call for adding a base (TEA, DIPEA) to activate the amidine for nucleophilic attack. Once you add the base, you start the "hydrolysis clock."[4] Protocol Adjustment:

  • Dissolve the HCl salt.

  • Add the electrophile (coupling partner) first.

  • Add the base last and dropwise. This ensures the unstable free base immediately reacts with the target electrophile rather than sitting idle and reacting with trace water.

Q4: The solid has clumped together. Is it still good?

Verdict: Suspect degradation.[5][6] Test: Perform a quantitative NMR (qNMR) or HPLC check. If the "clump" is due to moisture absorption, a percentage of the compound has likely already hydrolyzed to the amide or formed a carbonate salt if exposed to air/CO2.

Module 4: Analytical Verification Workflow

If you suspect instability, run this diagnostic workflow.

Troubleshooting Start Issue: Loss of Potency or Precipitate CheckSolvent Check Solvent System Start->CheckSolvent CheckPH Is pH > 7? CheckSolvent->CheckPH Aqueous Solubility Diagnosis: Solubility Limit (Reversible) CheckSolvent->Solubility DMSO/Organic Hydrolysis Diagnosis: Hydrolysis (Irreversible) CheckPH->Hydrolysis Yes CheckPH->Solubility No (Acidic)

Figure 2: Rapid diagnostic logic for solution issues.

References

  • Mechanism of Amidine Hydrolysis

    • Title: The Nonenzymatic Decomposition of Guanidines and Amidines.
    • Source:Journal of the American Chemical Society (2013).
    • Context: Establishes the rate enhancement of hydrolysis by hydroxide ions and the stability of the proton
    • URL:[Link]

  • pKa and Basicity of Amidines

    • Title: Theoretical Calculation of pKa Values of Amidines in Aqueous Solution.
    • Source:University of São Paulo / ResearchG
    • Context: Confirms the pKa range (11-12) for alkyl amidines, validating the requirement for acidic buffers to maintain the stable amidinium form.
    • URL:[Link]

  • General Stability of Amidine Salts

    • Title: Stability of alkoxycarbonylamidine prodrugs.[6]

    • Source:Pharmaceutical Research / PubMed (1998).
    • Context: Demonstrates the pH-rate profile where maximum stability is found at pH < 4, and degradation accelerates significantly
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Cyclopentanecarboximidamide Hydrochloride

Welcome to the technical support center for the purification of Cyclopentanecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclopentanecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing troubleshooting advice and answers to frequently asked questions to support your experimental success. Our approach is grounded in established chemical principles and practical, field-tested experience.

Introduction to Purification Challenges

Cyclopentanecarboximidamide hydrochloride, as a polar, organic salt, presents a unique set of purification challenges. The primary goal is to remove unreacted starting materials, reaction byproducts, and any degradation products. The crude product of related syntheses is often described as a gum or oil, indicating that crystallization can be difficult. Common issues include the compound's high solubility in polar solvents, its hygroscopic nature, and the potential for "oiling out" instead of forming crystals. This guide provides structured advice to navigate these problems effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Cyclopentanecarboximidamide hydrochloride.

Issue 1: The Purified Product is an Oil or Gummy Solid, Not Crystalline

This is a frequent challenge with hydrochloride salts, often due to their hygroscopic nature or the presence of impurities that inhibit crystal lattice formation.[1]

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Hygroscopicity The hydrochloride salt is absorbing moisture from the atmosphere, preventing crystallization.1. Work under anhydrous conditions: Use dry solvents and glassware. Consider working under an inert atmosphere (e.g., nitrogen or argon).2. Solvent choice: Avoid highly hygroscopic solvents. If using alcohols, ensure they are anhydrous.3. Drying: Dry the crude material thoroughly on a high vacuum line before attempting recrystallization.
Residual Solvent Trace amounts of a solvent in which the compound is highly soluble can prevent crystallization.1. Evaporation: Ensure all solvent from the previous step is removed under high vacuum.2. Solvent Trituration: "Wash" the oil with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., diethyl ether, hexane).[2] This can sometimes induce crystallization.
Impurity Interference Impurities can disrupt the crystal lattice, leading to an amorphous solid or oil.1. Liquid-Liquid Extraction: If applicable, perform an aqueous workup to remove water-soluble impurities before the final crystallization step.2. Solvent Wash: Wash the crude product with a solvent that dissolves the impurities but not the desired compound. Ethyl acetate and hexane are good starting points.[2]
Issue 2: Poor Recovery After Recrystallization

Low yield is a common problem, especially when dealing with highly soluble compounds.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
High Solubility in Recrystallization Solvent The compound remains dissolved even after cooling, leading to significant loss in the mother liquor.1. Solvent System Optimization: Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., 2-propanol) and then slowly add an "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes cloudy.[2] Then, heat until clear and allow to cool slowly.2. Temperature Gradient: Ensure a slow cooling process. Rapid cooling can lead to smaller, less pure crystals and lower recovery. Allow the solution to cool to room temperature before moving it to a colder environment (e.g., refrigerator or freezer).
Premature Crystallization The compound crystallizes too quickly during hot filtration, resulting in loss of product on the filter paper.1. Pre-heat Funnel: Use a pre-heated filter funnel.2. Use Excess Solvent: Add a small excess of the hot solvent before filtration to ensure the compound remains in solution.
Insufficient Precipitation The concentration of the compound in the solution is not high enough for crystallization to occur.1. Concentrate the Solution: If crystallization does not occur upon cooling, slowly evaporate some of the solvent to increase the concentration and try cooling again.[3]
Issue 3: Persistent Impurities in the Final Product

Even after recrystallization, the product may not meet the required purity specifications.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Co-crystallization of Impurities An impurity with similar solubility properties is crystallizing with the product.1. Alternative Solvent System: Experiment with different recrystallization solvents. The relative solubilities of the product and impurity may differ significantly in another solvent.2. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat, and then filter hot. The charcoal can adsorb colored and some non-polar impurities.[2]
Inadequate Washing The mother liquor, containing dissolved impurities, is not completely removed from the crystal surface.1. Cold Solvent Wash: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.2. Alternative Wash Solvent: Wash the crystals with a solvent in which the product is insoluble but the impurities are soluble.
Degradation During Purification The compound may be degrading under the purification conditions (e.g., high temperature).1. Lower Temperature: If possible, use a lower temperature for dissolution.2. Alternative Purification Method: Consider other purification techniques such as column chromatography on a suitable stationary phase (e.g., silica gel, alumina, or reverse phase).[4] For highly polar, basic compounds, specialized phases may be necessary.

Experimental Protocols & Workflows

Protocol 1: General Recrystallization from a Single Solvent

This protocol is a starting point for purification. 2-Propanol is often a good choice for hydrochloride salts.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude Cyclopentanecarboximidamide hydrochloride. Add a small amount of 2-propanol and heat the mixture gently (e.g., on a hot plate) while stirring.

  • Saturation: Continue adding small portions of hot 2-propanol until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 2-propanol.

  • Drying: Dry the crystals under high vacuum.

Workflow for Single Solvent Recrystallization

G cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying a Add crude product to flask b Add minimal hot solvent a->b Stir and heat c Cool to room temperature b->c d Induce further crystallization (ice bath) c->d e Vacuum filter crystals d->e f Wash with cold solvent e->f g Dry under high vacuum f->g G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation a Dissolve crude in minimal 'good' solvent b Slowly add 'anti-solvent' until cloudy a->b c Re-clarify with a few drops of 'good' solvent b->c d Allow to stand and crystallize c->d e Filter, wash, and dry d->e

Caption: General workflow for anti-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing Cyclopentanecarboximidamide hydrochloride?

Q2: My compound won't crystallize at all. What should I do?

If standard cooling and anti-solvent methods fail, try the following:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the solution to induce crystallization.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a loosely covered container.

Q3: How do I know what the impurities are?

Identifying impurities is key to effective purification. [2]* LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can help identify the molecular weights of the impurities, giving clues to their structure.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Comparing the NMR spectrum of your crude product to a reference spectrum of the pure compound can reveal impurity signals.

  • Consider the Synthesis: Potential impurities often include unreacted starting materials or byproducts from the synthetic route. For example, if the amidine is made from a nitrile, residual nitrile could be an impurity.

Q4: Can I use column chromatography to purify Cyclopentanecarboximidamide hydrochloride?

Yes, but it can be challenging. As a polar salt, it may not move well on standard silica gel. You might need to use a polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking, followed by conversion back to the HCl salt. Alternatively, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase containing an acidic modifier like formic acid or TFA could be effective. [4] Q5: How should I assess the purity of my final product?

  • HPLC (High-Performance Liquid Chromatography): This is a standard method for assessing purity. A well-developed HPLC method can quantify the main peak and any impurities.

  • NMR Spectroscopy: A clean ¹H NMR spectrum with correct integrations and no unexpected signals is a strong indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point.

References

  • Google Patents. (n.d.). A kind of preparation method of cyclopentolate hydrochloride intermediate.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of high-purity amidine hydrochloride.
  • Y-H. Kim, et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Retrieved from [Link]

  • ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cyclopentolate Hydrochloride-impurities. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • C. Saal. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • F. C. Schaefer & A. P. Krapcho. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry. Retrieved from [Link]

  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

Sources

Troubleshooting

Identifying and minimizing off-target effects of Cyclopentanecarboximidamide hydrochloride

A Guide to Identifying and Minimizing Off-Target Effects for Novel Imidamide-Containing Compounds Prepared by: Your Senior Application Scientist Welcome to the technical support center for Cyclopentanecarboximidamide hyd...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Off-Target Effects for Novel Imidamide-Containing Compounds

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Cyclopentanecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. While public domain data on the specific off-target profile of Cyclopentanecarboximidamide hydrochloride is limited, this document provides a comprehensive framework for identifying and mitigating off-target effects applicable to this and other novel small molecules. We will use Cyclopentanecarboximidamide hydrochloride as a working example to illustrate key principles and methodologies in off-target assessment.

Understanding a compound's full interaction profile within the proteome is critical for developing safe and effective therapeutics. Off-target interactions can lead to unexpected toxicity or a misleading interpretation of a compound's mechanism of action.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to navigate the challenges of off-target effect characterization.

Troubleshooting Guide: Common Experimental Issues

Unexplained or inconsistent experimental results are often the first indication of off-target activity. The table below outlines common issues, their potential causes related to off-target effects, and recommended actions.

Observed Issue Potential Cause(s) Related to Off-Target Effects Recommended Troubleshooting Steps & Rationale
1. Inconsistent IC50/EC50 values across different cell lines. The off-target protein(s) may be expressed at varying levels in different cell lines, contributing to the observed phenotype.Action: Perform proteomic analysis (e.g., Western blot or mass spectrometry) on your panel of cell lines to quantify the expression levels of the intended target and suspected off-targets. This will help correlate protein expression with compound potency.
2. Unexpected cellular toxicity at concentrations close to the on-target effective dose. The compound may be interacting with essential cellular proteins, such as kinases or ion channels, leading to cytotoxicity.[3]Action: Initiate a broad in vitro safety pharmacology screen against a panel of common off-target culprits (e.g., hERG, CYPs, a kinase panel).[3] This helps to quickly identify interactions with proteins known to cause adverse effects.
3. Phenotype in cellular assays does not match the known function of the intended target. The observed phenotype could be a result of the compound modulating a different pathway through an off-target interaction.Action: Employ a target-agnostic approach like chemical proteomics or thermal proteome profiling (TPP) to identify all cellular proteins that bind to your compound.[2][4] This provides an unbiased view of the compound's interactome.
4. In vivo toxicity is observed despite a clean in vitro profile. A metabolite of the parent compound may have off-target activity. Cyclopentanecarboximidamide hydrochloride could be metabolized by cytochrome P450 enzymes.[5]Action: Identify the major metabolites of your compound using liver microsomes and synthesize them. Screen these metabolites against the same off-target panels to determine if they are responsible for the toxicity.
5. High background signal or false positives in screening assays. The compound may be a promiscuous binder, non-specifically interacting with multiple proteins.Action: Run counter-screens and use structurally dissimilar control compounds. Additionally, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can validate direct binding and determine binding kinetics to differentiate true hits from non-specific interactions.

Frequently Asked Questions (FAQs)

Identification of Potential Off-Target Effects

Q1: What are the initial steps to predict potential off-target effects of Cyclopentanecarboximidamide hydrochloride in silico?

A1: The first step is to use computational or in silico methods, which are cost-effective and rapid.[6] These approaches leverage the principle that similar molecules often have similar biological activities.[7]

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of Cyclopentanecarboximidamide hydrochloride to databases of compounds with known protein interactions.[8] Tools like Swiss Target Prediction, STITCH, and SEA can predict a list of potential targets based on chemical similarity.[8]

  • Structure-Based Approaches (Reverse Docking): If the 3D structure of your compound is known, you can use reverse docking to screen it against a library of protein binding sites.[7][9] This can identify proteins that have a binding pocket complementary to your molecule. Tools like TarFisDock and INVDock are used for this purpose.[7]

It's important to remember that these are predictions and any high-probability hits must be validated experimentally.[10]

Q2: What are the main experimental strategies for identifying off-targets?

A2: Experimental strategies can be broadly categorized into targeted and unbiased approaches:

  • Targeted (Panel Screening): This involves screening your compound against a pre-defined panel of proteins, often those commonly associated with adverse effects. Examples include:

    • Kinase Panels: Services from companies like Promega or Pharmaron can screen against hundreds of kinases to assess selectivity.[11][12]

    • Safety Pharmacology Panels: These panels test for interactions with a broader range of targets like GPCRs, ion channels, and transporters known to be involved in adverse drug reactions.[3]

  • Unbiased (Proteome-wide): These methods aim to identify all interacting proteins in an unbiased manner within a cellular context.

    • Chemical Proteomics: This technique uses a modified version of your compound (a chemical probe) to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[2]

    • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes when a ligand is bound. By heating cells treated with your compound and measuring which proteins remain soluble at different temperatures, you can identify binding targets.[13][14][15]

Q3: What is the difference between a biochemical assay and a cell-based assay for off-target screening?

A3:

  • Biochemical assays use purified proteins and measure the direct interaction of your compound with the potential off-target. They are useful for confirming direct binding and determining binding affinity (e.g., Ki, Kd). However, they don't provide information about cell permeability or the effects of the compound in a complex cellular environment.

  • Cell-based assays measure the effect of your compound on a cellular process or signaling pathway. These assays are more physiologically relevant as they account for factors like cell membrane permeability and intracellular metabolism.[11] An off-target effect observed in a cell-based assay provides stronger evidence of a biologically relevant interaction.

Minimization of Off-Target Effects

Q4: If I identify a significant off-target interaction, what are my options?

A4: The primary strategy is rational drug design guided by structure-activity relationships (SAR).[1]

  • Structural Analysis: If the 3D structures of both your intended target and the off-target are known, you can analyze the binding pockets to identify differences.

  • Medicinal Chemistry: Synthesize analogues of Cyclopentanecarboximidamide hydrochloride with modifications designed to reduce binding to the off-target while maintaining affinity for the on-target. This iterative process of design, synthesis, and testing is central to lead optimization.

  • Dose-Response Analysis: In some cases, if there is a sufficient therapeutic window between the on-target and off-target potencies, it may be possible to use the compound at a concentration that minimizes the off-target effect.

Q5: How can I be sure that the observed cellular phenotype is due to the intended on-target effect and not an off-target effect?

A5: Target validation is crucial. Several methods can be used:

  • Rescue Experiments: After treating cells with your compound, try to reverse the phenotype by overexpressing the intended target or by adding a downstream product of the target's activity.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If your compound's effect is diminished or eliminated in these cells, it provides strong evidence for on-target activity.

  • Use of a Structurally Unrelated Control: Identify a known inhibitor of your target that is structurally different from your compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells, providing a physical link between your compound and its intended target.[13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Protein Analysis cell_culture 1. Culture cells to ~80% confluency harvest 2. Harvest and count cells cell_culture->harvest resuspend 3. Resuspend in PBS at desired concentration harvest->resuspend aliquot 4. Aliquot cell suspension resuspend->aliquot treat 5. Treat with Compound (or DMSO vehicle) aliquot->treat incubate 6. Incubate at 37°C treat->incubate heat_aliquot 7. Aliquot treated cells into PCR tubes incubate->heat_aliquot heat_gradient 8. Heat samples across a temperature gradient (e.g., 40°C - 70°C) heat_aliquot->heat_gradient lysis 9. Lyse cells (freeze-thaw) heat_gradient->lysis centrifuge 10. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 11. Collect supernatant (soluble fraction) centrifuge->supernatant wb 12. Analyze by Western Blot for the target protein supernatant->wb quantify 13. Quantify band intensity wb->quantify plot 14. Plot melting curves quantify->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

Step-by-Step Methodology
  • Cell Culture and Harvest:

    • Grow your selected cell line to approximately 80% confluency.

    • Harvest the cells, wash with PBS, and perform a cell count.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 10-20 x 10^6 cells/mL.

  • Compound Treatment:

    • Divide the cell suspension into two main groups: vehicle control (e.g., 0.1% DMSO) and Cyclopentanecarboximidamide hydrochloride treatment.

    • Add the compound to the desired final concentration.

    • Incubate both groups at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

    • Use a thermal cycler with a temperature gradient feature to heat the tubes for 3 minutes at a range of temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments).

    • After heating, cool the samples at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble protein fraction from the precipitated/aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant from each tube. This fraction contains the soluble proteins that did not denature at the given temperature.

  • Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target protein remaining in each sample by Western Blot or another suitable protein detection method (e.g., ELISA).

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.

Hypothetical Signaling Pathway Modulation

Off-target effects often manifest as the modulation of unintended signaling pathways. For instance, if Cyclopentanecarboximidamide hydrochloride were to inhibit an off-target kinase (e.g., Off-Target Kinase A), it could have downstream consequences.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor OnTarget Intended Target (e.g., Kinase X) Receptor->OnTarget Activates OffTarget Off-Target Kinase A Receptor->OffTarget Activates Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Phosphorylates Phenotype1 Desired Cellular Response Substrate1->Phenotype1 Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Phosphorylates Phenotype2 Unintended Cellular Response (e.g., Toxicity) Substrate2->Phenotype2 Compound Cyclopentanecarboximidamide hydrochloride Compound->OnTarget Inhibits (Intended) Compound->OffTarget Inhibits (Unintended)

Caption: Unintended inhibition of an off-target kinase can disrupt a parallel signaling pathway.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • CD Genomics.
  • Taylor & Francis Online. (2021). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Integrated DNA Technologies. Identifying CRISPR editing off-target sites.
  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
  • National Institutes of Health (NIH). (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Creative Biolabs. In Silico Target Prediction.
  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information (NCBI).
  • National Center for Biotechnology Information (NCBI). In silico methods for drug-target interaction prediction.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • bioRxiv. (2024, February 8).
  • Annual Review of Pharmacology and Toxicology. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • National Center for Biotechnology Information (NCBI). Computational/in silico methods in drug target and lead prediction.
  • Pharmaron. Kinase Panel Profiling.

Sources

Optimization

Interpreting unexpected results in Cyclopentanecarboximidamide hydrochloride experiments

Topic: Troubleshooting & Interpreting Unexpected Results CAS: 81303-69-7 | Formula: Introduction Welcome to the Technical Assistance Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Interpreting Unexpected Results

CAS: 81303-69-7 | Formula:



Introduction

Welcome to the Technical Assistance Center. I am your Senior Application Scientist.

You are likely here because your experiment with Cyclopentanecarboximidamide Hydrochloride (hereafter CP-Amidine·HCl ) did not proceed as planned. This compound is a critical building block for synthesizing peptidomimetics and heterocycles (e.g., pyrimidines via Pinner synthesis), but it exhibits distinct physicochemical behaviors that often confuse researchers accustomed to more inert starting materials.

This guide addresses the three most common "unexpected" results:

  • Physical state changes (The "Goo" Factor).

  • Reaction failure or stalling (The "Free-Base" Factor).

  • Identity crisis in analysis (The "Amide" Factor).

Module 1: Physical State Anomalies

Issue: "My white powder turned into a sticky oil/gum."

Diagnosis: Severe Deliquescence. Severity: Critical (Purity Compromised).

The Mechanism: Aliphatic amidine salts are notoriously hygroscopic. The cyclopentyl group provides some lipophilicity, but the amidinium core (


) effectively scavenges atmospheric moisture. Once the crystal lattice is disrupted by water, the salt dissolves in its own absorbed moisture, forming a viscous oil. This is not melting; it is deliquescence .

Impact on Experiment:

  • Stoichiometry Errors: You cannot weigh the "oil" accurately. The mass now includes significant water weight.

  • Hydrolysis Risk: Dissolved in water, the amidine is primed to hydrolyze into the amide (useless byproduct) if the pH shifts or heat is applied.[1][2]

Troubleshooting Protocol:

Status of MaterialRecommended Action
Slight Clumping Dry in a vacuum desiccator over

or KOH pellets for 24 hours.
Viscous Oil/Gum Do not use directly. Recrystallize immediately. Dissolve in minimal hot absolute ethanol, add diethyl ether until turbid, and cool.
Liquid with Ammonia Smell Discard. The strong smell of ammonia indicates irreversible hydrolysis has already occurred.

Preventative Storage Workflow:

StorageCycle New New Bottle (Ar/N2 Sealed) Open Open for Use (Minimize Exposure) New->Open Store Storage (Desiccator + Parafilm) Open->Store Immediate reseal Fail Deliquescence (Hydrolysis Risk) Open->Fail High Humidity >10 mins exposure Store->Open Next use Store->Fail Poor Seal

Figure 1: The "Amidine Survival Cycle" emphasizing the critical need for moisture exclusion.

Module 2: Reactivity & Synthesis Failures

Issue: "The reaction stalled, or I recovered starting material."

Diagnosis: Failure to liberate the Free Base (Nucleophilic Activation). Causality: CP-Amidine is supplied as the Hydrochloride salt . In this form, the nitrogen atoms are protonated (


). A protonated nitrogen has no lone pair available to attack electrophiles (like 

-keto esters or isocyanates).

The Trap: Many researchers add the salt directly to the reaction thinking the solvent (e.g., DMF or Ethanol) will dissolve it and "it will work." It will not. You must neutralize the HCl to generate the reactive free base.

Corrective Protocol: In Situ Neutralization Do not isolate the free base beforehand (it is unstable). Generate it inside the reaction vessel.

  • Suspend CP-Amidine·HCl in the anhydrous solvent.

  • Add Base: Add 1.05 - 1.1 equivalents of a suitable base (see table below).

  • Wait: Stir for 15–30 minutes. Ensure the solution becomes clear (if using alkoxides) or verify dissolution.

  • Add Electrophile: Only after this activation step.

Base Selection Guide:

BaseSolubilityRecommended ForNotes
NaOEt / NaOMe High (in alcohols)Pinner Synthesis (Pyrimidines)Generates NaCl (precipitate). Best for cyclizations.
DIPEA / TEA High (Organics)Acylations / Couplings Organic soluble salts. Good for mild conditions.
K2CO3 Low (Heterogeneous)Slow Reactions Requires vigorous stirring; often too slow for amidines.

Reaction Pathway Logic:

ReactionLogic Salt CP-Amidine HCl (Non-Nucleophilic) Base Add Base (NaOEt or DIPEA) Salt->Base Electrophile Add Electrophile (e.g., Beta-keto ester) Salt->Electrophile Direct Addition (ERROR) FreeBase Free Amidine (Reactive Nucleophile) Base->FreeBase - HCl FreeBase->Electrophile Product Target Heterocycle Electrophile->Product Stall No Reaction (Salt remains) Electrophile->Stall

Figure 2: The necessity of the neutralization step for nucleophilic activation.

Module 3: Analytical Anomalies (NMR/MS)

Issue: "I isolated a solid, but the NMR is wrong. It looks like the Amide."

Diagnosis: Hydrolysis (Amidine


 Amide).[1]
The Mechanism: 
Amidines are chemically related to amides but are less stable toward hydrolysis. If your reaction mixture contained water and was heated, or if the workup was too acidic/basic, the imine bond (

) hydrolyzes to a carbonyl (

), releasing ammonia.


Distinguishing the Imposter (Amide) from the Product (Amidine):

FeatureCP-Amidine (Target) CP-Amide (Hydrolysis Impurity)
Carbon NMR (

)
168 - 172 ppm (Amidine Carbon)178 - 182 ppm (Carbonyl Carbon)
Proton NMR (

)
Broad singlets (NH) often split or invisible due to exchange.Distinct broad singlets (

), usually 5.5 - 7.5 ppm.
Mass Spec (ESI)

(Free base)

(Amide)
Smell Faint amine/fishy (if free base)Odorless (solid)

Why did this happen?

  • Old Reagent: See Module 1 (wet starting material).

  • Aqueous Workup: Did you wash the reaction with water while it was still basic? Free amidines hydrolyze rapidly in basic aqueous solution.[3]

    • Fix: Neutralize the reaction before aqueous workup, or use non-aqueous workup (precipitate salts with ether, filter, evaporate).

References & Grounding

  • Amidine Reactivity & Pinner Synthesis:

    • Mechanisms of Pyrimidine Synthesis. The classic condensation of amidines with

      
      -keto esters requires free-base generation.
      
    • Source:

  • Amidine Stability & Hydrolysis:

    • Hydrolysis of Amidines.[1][2] Detailed kinetics showing the instability of amidines in basic aqueous media compared to acidic media.

    • Source: [J. Am. Chem. Soc.[1][4] - Hydrolysis Kinetics]([Link]) (General reference for amidine hydrolysis mechanisms).

  • Compound Data (Cyclopentanecarboximidamide HCl):

    • PubChem CID: 25171607 (Related salt forms and properties).[5]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Cyclopentanecarboximidamide Hydrochloride. Ensure all work is performed in a fume hood due to potential ammonia evolution.

Sources

Troubleshooting

Cyclopentanecarboximidamide hydrochloride dose-response curve optimization

Topic: Dose-Response Curve Optimization & Assay Troubleshooting CAS: 15599-99-2 (Generic/Base) | Chemical Class: Cyclic Amidine Introduction Welcome to the Technical Support Hub. You are likely working with Cyclopentanec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dose-Response Curve Optimization & Assay Troubleshooting

CAS: 15599-99-2 (Generic/Base) | Chemical Class: Cyclic Amidine

Introduction

Welcome to the Technical Support Hub. You are likely working with Cyclopentanecarboximidamide hydrochloride , a structural analog of benzamidine. This compound is frequently used as a fragment-based lead or a competitive inhibitor for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) due to its ability to mimic the arginine side chain.

While structurally simple, the amidine functional group (


) introduces specific physicochemical challenges in dose-response experiments. This guide addresses the three most common failure modes: pH-induced artifacts , cationic adsorption (stickiness) , and aggregation .

Module 1: The "Amidine Effect" (pH & Buffer Capacity)

The Science

Cyclopentanecarboximidamide is a strong base. In its hydrochloride salt form, it is stable. However, at high screening concentrations (e.g.,


), the compound can act as a buffer itself. If your assay buffer (e.g., HEPES, Tris) has low capacity, the addition of the drug can shift the well pH upward.

Why this ruins data: Serine proteases have a bell-shaped pH-activity profile. A pH shift of even 0.5 units can alter enzyme catalytic efficiency (


) independent of inhibition, leading to false negatives  or distorted 

values
.
Protocol: Buffer Capacity Check

Goal: Ensure the assay buffer maintains pH


 units at the highest drug concentration.
  • Prepare Mock High Dose: Make a solution of the compound at

    
     your top screening concentration (e.g., 
    
    
    
    ) in your assay buffer.
  • Measure pH: Use a micro-pH probe.

  • Titrate if Necessary: If pH deviates

    
     units from the vehicle control, increase the buffer molarity (e.g., from 
    
    
    
    to
    
    
    or
    
    
    HEPES).
Troubleshooting Table: pH Artifacts
ObservationPossible CauseSolution
Flat Dose-Response (No Inhibition) pH shift moved enzyme to optimal activity range, masking inhibition.Increase buffer concentration (e.g., 50 mM Tris/HEPES).
Precipitation in Top Wells Free base formation at high pH (if buffer failed).Maintain pH < 8.0 to keep the amidine protonated and soluble.
Yellow/Color Change (Colorimetric Assays) Compound reacting with pH indicator (e.g., Phenol Red).Use a buffer with strong capacity; remove pH indicators from assay mix.

Module 2: Serial Dilution & "Sticky" Compound Loss

The Science

At physiological pH (7.4), Cyclopentanecarboximidamide is positively charged (cationic). It adheres avidly to:

  • Polystyrene (standard assay plates).

  • Uncoated Pipette Tips .

  • Glass surfaces .

This results in the "Steep Slope Artifact" : The actual concentration in the well is lower than calculated, making the transition from "no effect" to "full effect" appear artificially rapid (Hill Slope > 2.0).

Visual Workflow: Low-Retention Protocol

SerialDilution cluster_0 CRITICAL STEP: Surface Passivation Stock Stock Solution (100% DMSO) Dilution Intermediate Plate (Polypropylene) Stock->Dilution Dilute in Buffer + 0.01% Triton X-100 Transfer Acoustic/Tip Transfer Dilution->Transfer Mixing AssayPlate Assay Plate (Non-Binding Surface) Transfer->AssayPlate Final Assay

Figure 1: Optimized dilution workflow to prevent cationic adsorption. Note the use of Polypropylene intermediates and surfactant.

Step-by-Step Protocol
  • Solvent: Prepare initial stock (e.g.,

    
    ) in 100% DMSO . The HCl salt is highly soluble in DMSO.
    
  • Surfactant: Your assay buffer MUST contain a non-ionic surfactant (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ). This coats the plastic, preventing the amidine from binding to the walls.

  • Plate Type: Use Polypropylene (PP) plates for serial dilutions. Do NOT use Polystyrene (PS) for the dilution step.

  • Mixing: Mix by pipetting up and down at least 5 times. Cationic compounds equilibrate slowly near surfaces.

Module 3: Curve Fitting & Data Analysis

The Science

A standard competitive inhibitor should yield a Hill Slope (Slope Factor) near -1.0 (or 1.0 depending on software convention). Deviations indicate experimental artifacts.

Decision Logic: Interpreting the Hill Slope

HillSlopeLogic Start Analyze Hill Slope (nH) Slope1 nH ~ 1.0 (0.8 - 1.2) Start->Slope1 SlopeHigh nH > 1.5 (Steep) Start->SlopeHigh SlopeLow nH < 0.7 (Shallow) Start->SlopeLow Result1 Valid Mechanism (1:1 Binding) Slope1->Result1 Result2 Aggregation or Solubility Limit SlopeHigh->Result2 Check Solubility Result3 Negative Cooperativity or Serial Dilution Error SlopeLow->Result3 Check Pipetting

Figure 2: Diagnostic flowchart for interpreting Hill Slope deviations in amidine dose-response curves.

Curve Fitting Guidelines
  • Model: Use a 4-Parameter Logistic (4PL) non-linear regression.

  • Constraints:

    • Bottom: Fix to 0% (or mean of negative control) only if your data is noisy at the baseline.

    • Top: Fix to 100% (or mean of positive control) only if you achieve a clear plateau.

    • Slope: Do NOT fix the slope to 1.0 during initial analysis. Let it float to diagnose artifacts (see Fig 2).

Frequently Asked Questions (FAQ)

Q1: My


 shifts significantly when I change the incubation time. Why? 
A:  This suggests slow-binding kinetics  or instability . Amidines are generally stable, so check the enzyme stability. However, if the compound is a "slow-tight binder" (common with transition state mimics), the 

will decrease (become more potent) over time until equilibrium is reached.
  • Action: Run a time-course experiment (measure activity at 15, 30, 60 mins) to determine the equilibration time.

Q2: Can I use PBS as my assay buffer? A: Use with caution. Phosphate buffers can precipitate cationic compounds if the concentration is very high, although this is rare with simple amidines. More importantly, PBS has poor buffering capacity away from pH 7.4. If your enzyme requires pH 8.0 (e.g., Trypsin), PBS is unsuitable. Use Tris or HEPES.

Q3: The compound is hygroscopic. How do I weigh it accurately? A: Amidines as HCl salts are often hygroscopic (absorb water).

  • Action: Do not weigh small amounts (< 2 mg) directly. Weigh the entire vial content (deduct tare weight provided on label if available, or transfer all to a tared vessel) and dissolve the whole amount in DMSO to create a master stock.

Q4: I see a "Bell-Shaped" curve (inhibition at medium doses, activity recovery at high doses). A: This is the classic "Hook Effect" or Aggregation . At high concentrations, the compound may form micelles that scatter light (interfering with absorbance reads) or sequester the enzyme non-specifically.

  • Action: Add 0.01% Triton X-100. If the hook persists, spin down the high-concentration samples to check for pellets.

References

  • NCBI Assay Guidance Manual. Assay Operations for SAR Support. (2012).[1] Bethesda (MD): National Center for Biotechnology Information (US). Available at: [Link]

  • Thorne, N., et al.Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology (2010).
  • Copeland, R. A.Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (2nd Ed.). Wiley-Interscience.
  • PubChem Compound Summary. Cyclopentanecarboximidamide.[2] National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Cellular Permeability of Cyclopentanecarboximidamide Hydrochloride

Welcome to the technical support center for Cyclopentanecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with del...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclopentanecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with delivering this compound across the cell membrane. We will explore the underlying scientific principles, provide detailed troubleshooting guides for common experimental hurdles, and offer step-by-step protocols for enhancing and validating cell permeability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of Cyclopentanecarboximidamide hydrochloride, providing insights into its inherent properties and the rationale behind permeability enhancement strategies.

Question 1: Why is the cell permeability of Cyclopentanecarboximidamide hydrochloride expected to be low?

Answer: The low cell permeability of Cyclopentanecarboximidamide hydrochloride can be attributed to two primary structural features:

  • The Amidine Group: The core functional group, carboximidamide, is a type of amidine. Amidines are significantly more basic than amides and are among the strongest uncharged bases[1]. At physiological pH, this group is likely to be protonated, resulting in a positively charged amidinium ion[1]. Charged molecules generally exhibit poor passive diffusion across the lipophilic cell membrane. Studies on peptidomimetic thrombin inhibitors containing a free amidino group have shown that they generally have low apparent permeability coefficients[2].

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, which enhances its water solubility. While beneficial for formulation, this high hydrophilicity is inversely correlated with passive membrane permeability. Hydrophilic small molecule drugs often exhibit inefficient bioavailability due to poor membrane permeability[3][4].

Question 2: What are the primary strategies to enhance the cell permeability of a hydrophilic, charged small molecule like Cyclopentanecarboximidamide hydrochloride?

Answer: There are three main pillars for enhancing the cellular uptake of compounds with challenging physicochemical properties:

  • Structural Modification (Prodrug Approach): This involves chemically modifying the parent compound into an inactive, more lipophilic form (a prodrug) that can cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. A common strategy is to mask polar functional groups to increase lipophilicity[4][5].

  • Formulation-Based Approaches: This strategy involves encapsulating the compound within a carrier system that facilitates its transport into the cell. Key examples include liposomes and lipid nanoparticles, which are biocompatible vesicles that can fuse with the cell membrane to deliver their cargo[6][7][8][9].

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides, typically rich in positively charged amino acids, that can traverse the cell membrane and carry a molecular cargo with them[10][11]. They can be conjugated to small molecules to enhance their cellular uptake[12][13].

Question 3: How can I experimentally measure the cell permeability of my compound?

Answer: Several in vitro methods are available to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is a good first-pass assessment of passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium. This assay can assess both passive diffusion and active transport, including the effects of efflux pumps[2].

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, MDCK cells form a tight monolayer and are often used to assess permeability and the potential for active efflux, particularly by P-glycoprotein (P-gp)[14].

  • Transepithelial/Endothelial Electrical Resistance (TEER): This non-invasive method measures the electrical resistance across a cell monolayer, which is an indicator of the tightness of the cell junctions and the overall barrier integrity. It is often used in conjunction with tracer assays to ensure the health of the cell monolayer[15][16][17].

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the cell permeability of Cyclopentanecarboximidamide hydrochloride.

Scenario 1: Low Permeability Observed in Caco-2 Assay Despite Prodrug Modification

Issue: You have synthesized an ester-based prodrug of Cyclopentanecarboximidamide hydrochloride to mask the charged amidine group, but the apparent permeability (Papp) in the Caco-2 assay remains low, and you observe a high efflux ratio (Papp B-A / Papp A-B > 2).

Underlying Cause: This pattern is a classic indicator of active efflux, where the compound is recognized and pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs). Even if the prodrug can enter the cell, it is rapidly expelled before it can accumulate or be converted to the active form.

Troubleshooting Steps:

  • Co-administration with Efflux Pump Inhibitors:

    • Rationale: To confirm the involvement of specific efflux pumps, you can run the Caco-2 assay in the presence of known inhibitors.

    • Protocol:

      • Pre-incubate the Caco-2 monolayer with an inhibitor such as Verapamil or PSC833 (for P-gp) or indomethacin (for MRPs) for 30-60 minutes.

      • Perform the permeability assay with your prodrug in the continued presence of the inhibitor.

      • Expected Outcome: A significant increase in the absorptive permeability (apical to basolateral) and a decrease in the efflux ratio would confirm that your prodrug is a substrate for the inhibited transporter[2].

  • Structural Modification of the Prodrug:

    • Rationale: The efflux pump likely recognizes a specific structural motif on your prodrug. Minor structural changes can sometimes abolish this recognition.

    • Strategy: Consider altering the ester promoiety. For example, if you used a simple methyl ester, try a bulkier isopropyl or pivaloyloxymethyl (POM) ester. These changes can alter the shape and lipophilicity, potentially reducing affinity for the efflux transporter.

  • Alternative Prodrug Chemistries:

    • Rationale: If simple ester modifications are unsuccessful, explore different promoieties.

    • Strategy: Investigate N-acyl-oxadiazole or N-acyloxyalkoxycarbonyl derivatives of the amidine. These can have different intracellular cleavage mechanisms and may not be recognized by efflux pumps.

Scenario 2: High Variability in Liposome Encapsulation Efficiency

Issue: You are attempting to encapsulate Cyclopentanecarboximidamide hydrochloride into liposomes, but the encapsulation efficiency is inconsistent and generally low.

Underlying Cause: As a hydrophilic molecule, Cyclopentanecarboximidamide hydrochloride will be encapsulated in the aqueous core of the liposome. Low and variable efficiency can be due to several factors including the lipid composition, the preparation method, and the drug-to-lipid ratio.

Troubleshooting Steps:

  • Optimize Lipid Composition:

    • Rationale: The charge of the lipid bilayer can influence the encapsulation of a charged molecule.

    • Strategy:

      • Start with a neutral lipid formulation (e.g., DOPC/Cholesterol).

      • Introduce a negatively charged lipid like DSPG or DOPS. The electrostatic interaction between the negatively charged bilayer and the positively charged amidinium ion can enhance encapsulation.

      • Caution: High concentrations of charged lipids can lead to liposome aggregation. Titrate the charged lipid concentration (e.g., 5-20 mol%).

  • Refine the Encapsulation Method:

    • Rationale: The method used to form the liposomes significantly impacts encapsulation.

    • Strategy:

      • Thin-Film Hydration: Ensure the lipid film is completely dry and that the hydration step is performed above the phase transition temperature (Tc) of the lipids.

      • Sonication vs. Extrusion: While sonication can create small unilamellar vesicles (SUVs), it can also lead to lipid degradation and lower encapsulation. Extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) provides more uniform large unilamellar vesicles (LUVs) and is generally a more reproducible method.

      • Freeze-Thaw Cycles: Incorporating several freeze-thaw cycles after hydration can increase the encapsulated volume and improve efficiency.

  • Adjust the Drug-to-Lipid Ratio:

    • Rationale: There is a saturation point for how much drug can be encapsulated.

    • Strategy: Perform a titration experiment, varying the initial concentration of Cyclopentanecarboximidamide hydrochloride while keeping the lipid concentration constant. Plot encapsulation efficiency versus the drug-to-lipid ratio to find the optimal loading concentration.

Part 3: Experimental Protocols and Data

This section provides detailed methodologies for key experiments and presents data in a structured format for easy comparison.

Protocol 1: Prodrug Synthesis - Pivaloyloxymethyl (POM) Derivative

Objective: To synthesize a lipophilic, enzyme-cleavable prodrug of Cyclopentanecarboximidamide hydrochloride.

Rationale: The POM group is a widely used promoiety that masks polar functional groups. It is cleaved by intracellular esterases to release the active drug, formaldehyde, and pivalic acid.

Materials:

  • Cyclopentanecarboximidamide hydrochloride

  • Chloromethyl pivalate (POM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend Cyclopentanecarboximidamide hydrochloride (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the suspension and stir until the solution becomes clear. This deprotonates the hydrochloride salt and the amidine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add POM-Cl (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the POM-prodrug.

  • Confirm the structure and purity of the final product using ¹H NMR and LC-MS.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of the parent compound and its prodrug derivative.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compounds (Cyclopentanecarboximidamide hydrochloride and its prodrug)

  • Lucifer yellow (a low-permeability marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values >250 Ω·cm² are generally considered acceptable.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound dissolved in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A): a. Perform the same procedure as above but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is done to determine the efflux ratio.

  • Lucifer Yellow Assay: After the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm that the monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation

Table 1: Comparative Permeability of Cyclopentanecarboximidamide Hydrochloride and its POM-Prodrug

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Permeability Class
Cyclopentanecarboximidamide HCl< 0.1< 0.1N/ALow
POM-Prodrug1.56.04.0Low (Efflux Substrate)
POM-Prodrug + Verapamil5.55.81.1Moderate-High

This table summarizes hypothetical data to illustrate the concepts discussed. Actual experimental results may vary.

Part 4: Visualizations and Workflows

Diagram 1: Prodrug Activation Strategy

This diagram illustrates the mechanism by which a lipophilic prodrug crosses the cell membrane and is subsequently activated intracellularly.

Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext Lipophilic Prodrug (POM-Amidine) Prodrug_Int Lipophilic Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Active_Drug Active Drug (Charged Amidine) Prodrug_Int->Active_Drug Enzymatic Cleavage Esterases Esterases Esterases->Prodrug_Int Membrane Cell Membrane (Lipid Bilayer)

Caption: Workflow of the prodrug strategy for intracellular delivery.

Diagram 2: Troubleshooting Low Permeability

This flowchart provides a logical sequence for diagnosing and addressing low cell permeability in experimental assays.

Troubleshooting_Workflow Start Low Permeability Observed in Caco-2 Assay CheckEfflux Calculate Efflux Ratio (Papp B>A / Papp A>B) Start->CheckEfflux HighEfflux Efflux Ratio > 2? CheckEfflux->HighEfflux EffluxConfirmed Hypothesis: Active Efflux HighEfflux->EffluxConfirmed Yes LowPassive Hypothesis: Poor Passive Diffusion HighEfflux->LowPassive No RunInhibitor Action: Run Assay with Efflux Inhibitor EffluxConfirmed->RunInhibitor ModifyProdrug Action: Modify Prodrug Structure to Evade Transporter EffluxConfirmed->ModifyProdrug IncreaseLipophilicity Action: Increase Lipophilicity (e.g., Different Prodrug) LowPassive->IncreaseLipophilicity Formulation Action: Consider Formulation (Liposomes, Nanoparticles) LowPassive->Formulation PermeabilityImproved Permeability Improved? RunInhibitor->PermeabilityImproved Success Problem Solved PermeabilityImproved->Success Yes ReEvaluate Re-evaluate Strategy PermeabilityImproved->ReEvaluate No

Caption: Decision tree for troubleshooting low cell permeability.

References

  • Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. (n.d.). Google AI.
  • Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. (2021). MDPI.
  • Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). (n.d.). PubMed.
  • Amidine. (n.d.). Wikipedia.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). MDPI.
  • Liposome and Lipid Nanoparticle - An overview. (n.d.). Elveflow.
  • Liposome-based nanoparticle systems: a comprehensive review of lipoidal drug delivery innovations. (2024). ResearchGate.
  • Liposome-like Nanostructures for Drug Delivery. (n.d.). PMC - NIH.
  • Advances in liposomal nanotechnology: from concept to clinics. (2024). RSC Publishing.
  • Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2025). ScienceDirect.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC - PubMed Central.
  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Bio-protocol.
  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2025). ResearchGate.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). ACS Publications.
  • Cell-penetrating peptide. (n.d.). Wikipedia.

Sources

Troubleshooting

Mitigating cytotoxicity of Cyclopentanecarboximidamide hydrochloride in cell-based assays

Topic: Mitigating Cytotoxicity in Cell-Based Assays Executive Summary You are likely observing cytotoxicity with Cyclopentanecarboximidamide hydrochloride (CAS: 15619-48-4). While this compound is a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Cytotoxicity in Cell-Based Assays

Executive Summary

You are likely observing cytotoxicity with Cyclopentanecarboximidamide hydrochloride (CAS: 15619-48-4). While this compound is a valuable building block for peptidomimetics and serine protease inhibitors, its physicochemical properties—specifically the acidic hydrochloride counter-ion and the cationic amphiphilic nature of the amidine group—frequently cause "false" cytotoxicity in in vitro assays.

This guide provides a root-cause analysis and validated protocols to distinguish between specific pharmacological effects and off-target toxicity.

Module 1: Root Cause Analysis (The "Why")

Before optimizing your assay, you must diagnose the mechanism of cell death. With amidine salts, toxicity usually stems from three distinct vectors:

VectorMechanismDiagnostic Sign
1. Acidification (pH Shock) The HCl salt releases protons (

) upon dissolution. If the assay media buffering capacity is exceeded, extracellular pH drops, killing cells via acidosis.
Media turns yellow (phenol red indicator). Toxicity is immediate (<2 hrs).
2. Lysosomotropism The free amidine base is lipophilic and enters cells. Inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[1] This causes lysosomal swelling and rupture.Vacuolization seen under microscope. Toxicity is delayed (24-48 hrs).
3. Cationic Membrane Disruption At physiological pH, the amidine is positively charged. High concentrations can act like a detergent, disrupting the negatively charged cell membrane.LDH release is rapid. Cell lysis occurs at high concentrations (>100 µM).
Module 2: Preparation & Handling Protocols

The majority of cytotoxicity issues with this compound arise during the stock preparation phase . Do not simply dissolve the powder in DMSO and add it to cells.[2]

Workflow: Neutralized Stock Preparation

The following diagram illustrates the critical "Neutralization Step" often missed in standard protocols.

StockPrep cluster_warning CRITICAL CONTROL POINT Powder Cyclopentanecarboximidamide HCl Powder Solvent Solvent Choice (Water vs. DMSO) Powder->Solvent Dissolve Check Check pH (Spot Test) Solvent->Check Dissolution Complete Buffer Buffer/Neutralize (HEPES/NaOH) Check->Buffer If pH < 5.0 Filter Sterile Filter (0.22 µm PES) Buffer->Filter Isotonicity Check Assay Add to Assay (Final pH 7.4) Filter->Assay Dilute

Figure 1: Critical workflow for neutralizing acidic salt forms prior to cellular exposure.

Protocol A: Aqueous Solubilization (Recommended)

Since this is a hydrochloride salt, it is highly water-soluble.

  • Dissolve: Prepare a 100 mM stock in sterile PBS (w/o Ca/Mg) or Water .

  • Neutralize: The solution will be acidic. Carefully titrate with 1N NaOH until pH reaches ~7.2–7.4.

    • Note: If precipitation occurs upon neutralization, the free base is insoluble. Switch to Protocol B.

  • Buffer: Dilute into media containing 25 mM HEPES . Standard bicarbonate buffering is often insufficient for high concentrations of HCl salts.

Protocol B: DMSO Solubilization

If the free base requires organic solvent:

  • Dissolve: Prepare 100 mM stock in anhydrous DMSO.

  • Dilute: Perform intermediate dilution in culture media outside the plate.

  • Check: Ensure no precipitation occurs (amidine free bases can crystallize in aqueous media).

  • Limit: Final DMSO concentration must be <0.5% (v/v) .

Module 3: Mitigating Lysosomal Trapping

Amidine compounds are classic Cationic Amphiphilic Drugs (CADs) . They get trapped in lysosomes, leading to "phospholipidosis-like" toxicity.[3]

Mechanism of Action

LysosomeTrap cluster_cyto Cytosol (pH 7.4) cluster_lyso Lysosome (pH 4.5) Amidine Amidine (Uncharged) Permeable AmidineH Amidine-H+ (Charged) Impermeable Amidine->AmidineH Diffusion & Protonation AmidineH->AmidineH Accumulation (Ion Trap) Enzymes Enzyme Inhibition (Cathepsins) AmidineH->Enzymes Inhibits CellDeath Cell Death (Apoptosis/Necrosis) AmidineH->CellDeath Lysosomal Rupture

Figure 2: The "Ion Trap" mechanism. The uncharged base enters the lysosome, becomes protonated by the acidic environment, and cannot exit, leading to toxic accumulation.

Counter-Strategy: The "Pulse-Chase" Assay

To differentiate between specific target inhibition (rapid) and lysosomal toxicity (slow), modify your incubation:

  • Standard: 24–48 hour continuous incubation (High risk of toxicity).

  • Optimized (Pulse): Incubate cells with compound for 4–6 hours .

  • Chase: Wash cells 2x with warm PBS. Replace with fresh, compound-free media.

  • Readout: Measure viability at 24 hours.

    • Result: If toxicity disappears but your target effect (e.g., signaling inhibition) remains, the previous toxicity was an artifact of accumulation.

Module 4: Troubleshooting FAQ

Q1: My media turns yellow immediately after adding the compound. A: This is acidification . The HCl salt has overcome your media's buffer.

  • Fix: Supplement your assay media with 25 mM HEPES . Do not rely solely on CO2/Bicarbonate buffers for concentrations >10 µM of HCl salts.

Q2: I see "vacuoles" or bubbles inside the cells before they die. A: This is the hallmark of lysosomotropism (see Module 3). The amidine is accumulating in lysosomes.

  • Fix: Reduce incubation time or use a cell line with lower lysosomal activity (e.g., avoid hepatocytes/macrophages if possible for primary screens).

Q3: The IC50 for toxicity is very close to my efficacy IC50. A: You may have a narrow therapeutic window, or you are seeing off-target membrane disruption.

  • Fix: Run a cytotoxicity counter-screen using a cell line that does not express your target of interest. If the compound kills the null cells at the same concentration, the effect is non-specific chemical toxicity.

Q4: Can I use a different salt form? A: Yes. If available, request the Acetate or Tartrate salt. These are less acidic and often have better solubility profiles in biological buffers compared to Hydrochloride salts.

References
  • Martinez, V. et al. (2020). Impact of physicochemical properties on the lysosomotropism of cationic amphiphilic drugs.[3] Journal of Pharmaceutical Sciences.

  • Way, M. (2000). Assessment of pH effects in cell-based assays using hydrochloride salts. Assay Guidance Manual (NCBI).

  • Tidwell, R.R. et al. (1976). Aromatic Tris-Amidines: A New Class of Highly Active Inhibitors of Trypsin-like Proteases.[4] Biochimica et Biophysica Acta.[4]

  • Nadanaciva, S. et al. (2011). Toxicology of Amidines: Lysosomal Sequestration and Mitochondrial Dysfunction. Current Protocols in Toxicology.

Sources

Optimization

Technical Support Center: Cyclopentanecarboximidamide Hydrochloride Scale-Up

Welcome to the technical support guide for the synthesis and scale-up of Cyclopentanecarboximidamide hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Cyclopentanecarboximidamide hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this synthesis from the laboratory bench to larger-scale production. The synthesis, which typically proceeds via the Pinner reaction, is robust yet sensitive to specific operational parameters that become critical during scale-up. This guide offers a structured, question-and-answer-based approach to troubleshoot common issues, ensuring scientific integrity and process reliability.

Process Overview: The Pinner Reaction Pathway

The synthesis of Cyclopentanecarboximidamide hydrochloride is classically achieved through a two-step process. First, cyclopentanecarbonitrile reacts with an alcohol, such as ethanol, under strictly anhydrous acidic conditions (using hydrogen chloride) to form an intermediate imidate salt, often called a Pinner salt.[1][2][3] This intermediate is typically not isolated and is subsequently treated with ammonia in the second step (ammonolysis) to yield the final amidine hydrochloride product.[3][4]

Experimental Workflow Diagram

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Isolation & Purification A Cyclopentanecarbonitrile D Reaction Vessel 1 (Low Temperature, Anhydrous) A->D B Anhydrous Ethanol B->D C Anhydrous HCl (gas or solution) C->D Catalyst & Reagent E Intermediate: Ethyl Cyclopentanecarboximidate HCl (Pinner Salt) D->E Exothermic Reaction G Reaction Vessel 2 E->G Transfer of Intermediate F Ammonia (Anhydrous) in Methanol or Ethanol F->G H Crude Product Slurry G->H Formation of Amidine I Filtration H->I J Washing (e.g., with cold solvent) I->J K Drying J->K L Final Product: Cyclopentanecarboximidamide HCl K->L

Caption: Overall workflow for the synthesis of Cyclopentanecarboximidamide HCl.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the reaction scale-up, providing explanations for their root causes and actionable solutions.

Part 1: Reagent Handling and Reaction Initiation

Question 1: My reaction fails to initiate or proceeds very slowly after all reagents are charged. What are the primary factors to investigate?

Answer: This is a common issue when moving from small to large scale and almost always points to insufficient acid catalysis, which is directly hampered by the presence of water.

  • Causality—The Role of Water: The Pinner reaction is critically dependent on maintaining anhydrous (water-free) conditions.[5][6] Hydrogen chloride (HCl) first protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to attack by the alcohol.[7] If water is present, it will be preferentially protonated by HCl to form hydronium ions (H₃O⁺). This consumption of the acid catalyst prevents the activation of the nitrile. Furthermore, any Pinner salt that does form can be rapidly hydrolyzed by water back to the starting nitrile or to an undesired ester byproduct.

  • Troubleshooting Steps:

    • Verify Solvent and Reagent Anhydrousness: Ensure that the cyclopentanecarbonitrile and the alcohol (ethanol/methanol) have been dried using appropriate methods (e.g., molecular sieves) and their water content is verified (e.g., by Karl Fischer titration) before use.

    • HCl Source Integrity: If using gaseous HCl, ensure the gas is passed through a drying trap. If using a solution of HCl in an organic solvent (e.g., dioxane, diethyl ether), ensure it is fresh and has been stored under an inert atmosphere to prevent moisture absorption.[2]

    • Inert Atmosphere: The reaction vessel must be thoroughly dried and kept under an inert atmosphere (e.g., Nitrogen or Argon) throughout the reagent charging and reaction process to prevent atmospheric moisture from entering the system.

Question 2: I am observing a significant exotherm upon adding HCl, but the final conversion of the nitrile is low. How can I improve the yield?

Answer: A strong initial exotherm followed by low conversion suggests that the reaction is kinetically fast but is being limited by mass transfer or localized side reactions. On a large scale, inefficient mixing and heat dissipation are major challenges.

  • Causality—Mixing and Temperature Gradients: In a large reactor, poor subsurface agitation can lead to localized "hot spots" where the temperature is much higher than the bulk measurement. The Pinner salt intermediate is known to be thermally unstable and can decompose or rearrange into a stable amide at elevated temperatures.[2][3] This decomposition pathway consumes the intermediate, leading to lower yields of the desired amidine.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the anhydrous HCl (or the solution thereof) subsurface at a controlled rate. This ensures it reacts efficiently before it can escape the reaction mixture if it's a gas.

    • Improve Agitation: Verify that the reactor's agitator (impeller type and speed) is sufficient to provide good mixing and prevent stratification of reagents.

    • Enhanced Cooling: Ensure the reactor's cooling system can handle the heat load. It is crucial to maintain a consistently low temperature (typically 0-5 °C) throughout the HCl addition.[6]

    • Stoichiometry Check: While HCl is a catalyst for the first step, it is also a reagent that forms the hydrochloride salt. Ensure at least one full equivalent of HCl is used relative to the nitrile.

Question 3: What are the key safety considerations when scaling up the use of anhydrous hydrogen chloride?

Answer: Handling anhydrous HCl on a large scale introduces significant safety risks that must be rigorously managed. The high toxicity and corrosive nature of gaseous HCl are primary concerns.[8]

  • Key Safety Protocols:

    • Closed System: All transfers and reactions should be conducted in a well-maintained, closed-system reactor to prevent any release of HCl gas.

    • Scrubbing System: The reactor's vent must be connected to a caustic scrubber (e.g., a sodium hydroxide solution) to neutralize any unreacted HCl gas before it is released.

    • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines (including gaskets and valves) are made of HCl-resistant materials (e.g., glass-lined steel, Hastelloy).

    • Pressure Management: Use a pressure-equalized dropping funnel or a controlled gas-sparging system for HCl addition to avoid back-pressure issues.

    • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-gas respirators, face shields, and corrosion-resistant gloves and aprons.

Part 2: Intermediate Stability and Side Reactions

Question 4: My final product is heavily contaminated with cyclopentanecarboxamide. What is the cause and how can it be minimized?

Answer: The formation of cyclopentanecarboxamide is a classic side reaction in the Pinner synthesis and is almost always a result of either thermal decomposition of the intermediate or the presence of moisture.

  • Causality—Amide Formation Pathways:

    • Thermal Decomposition: The Pinner salt (imidate hydrochloride) is thermodynamically unstable and can undergo rearrangement to the more stable N-alkyl amide, especially at elevated temperatures.[3]

    • Hydrolysis: While complete hydrolysis of the Pinner salt leads to an ester, partial hydrolysis can lead to the formation of the corresponding amide. Stopping the reaction at the amide stage from a nitrile is a known challenge under harsh hydrolytic conditions.[9]

  • Troubleshooting and Prevention:

    • Strict Temperature Control: This is the most critical parameter. The Pinner salt formation should be conducted at low temperatures (e.g., below 5°C) to prevent thermal rearrangement.[2]

    • Rigorous Anhydrous Conditions: As discussed in Q1, preventing water ingress is crucial. Water can facilitate hydrolysis pathways that lead to amide formation.

    • Minimize Reaction Time: Do not let the Pinner salt intermediate stand for extended periods before proceeding with the ammonolysis step. Plan the workflow to allow for a direct and timely conversion to the amidine.

Reaction vs. Side Product Pathways

G Nitrile Cyclopentanecarbonitrile PinnerSalt Pinner Salt Intermediate (Imidate HCl) Nitrile->PinnerSalt + EtOH, + HCl (Anhydrous, Low Temp) Amidine Desired Product: Amidine HCl PinnerSalt->Amidine + NH3 (Ammonolysis) (Desired Pathway) Amide Side Product: Amide PinnerSalt->Amide High Temperature (Rearrangement) Ester Side Product: Ester PinnerSalt->Ester + H2O (Hydrolysis)

Caption: Desired reaction pathway vs. common side reactions.

Part 3: Product Isolation and Purification

Question 5: My crude product after ammonolysis is an oil or a sticky solid that is difficult to filter and purify. What are the best practices for isolation?

Answer: Obtaining a clean, crystalline solid is often a challenge related to solvent choice, residual impurities, and the crystallization process itself.

  • Causality—Physical Form Issues:

    • Hygroscopicity: Amidine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the air, which can cause them to become oily or sticky.[10]

    • Impurities: The presence of unreacted starting materials, solvent, or byproducts can act as an oiling-out agent, preventing proper crystallization.

    • Ammonium Chloride: A common byproduct of the ammonolysis step is ammonium chloride (NH₄Cl), which can co-precipitate with the product.

  • Troubleshooting and Best Practices:

    • Solvent Selection for Crystallization: After the ammonolysis, consider a solvent swap or the addition of an anti-solvent to induce crystallization. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol) and then add a less polar anti-solvent (like diethyl ether or methyl tert-butyl ether (MTBE)) until turbidity is observed, followed by cooling.

    • Control Cooling Rate: Avoid crash cooling. A slow, controlled cooling rate promotes the formation of larger, purer crystals that are easier to filter.

    • Washing: Wash the filtered solid with a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.

    • Drying: Dry the final product under vacuum to remove residual solvents and minimize water absorption.

Question 6: How can I effectively remove ammonium chloride contamination from my final product?

Answer: Ammonium chloride (NH₄Cl) is a common impurity that can be difficult to remove due to its similar physical properties to the desired product.

  • Purification Strategies:

    • Recrystallization: A carefully designed recrystallization can often resolve this. The goal is to find a solvent system where the solubility of your product and NH₄Cl differ significantly with temperature. For instance, dissolving the mixture in a hot alcohol and allowing it to cool might cause the desired product to crystallize out while the NH₄Cl remains in the mother liquor.

    • Washing with a Specific Solvent: Sometimes, a carefully chosen solvent can selectively wash away the NH₄Cl. For example, a wash with a small amount of cold, anhydrous ethanol might be effective, as NH₄Cl has some solubility in it.

    • pH Adjustment and Extraction (Not Recommended for Final Salt): While converting the amidine hydrochloride to its free base with a strong base would allow for extraction into an organic solvent (leaving the inorganic NH₄Cl in the aqueous layer), this would require a subsequent step to re-form the hydrochloride salt, adding complexity and potential for yield loss. This is more of a recovery strategy than a final purification step. A patented method suggests concentrating an alcoholic solution of the amidine hydrochloride to crystallize the product, leaving ammonium chloride in the mother liquor.[11]

Key Process Parameters Summary

ParameterRecommended Range/ConditionRationale & Key Considerations
Water Content < 0.1% in all reagents/solventsPrevents catalyst quenching and side reactions.[5][6]
Pinner Reaction Temp. 0 °C to 5 °CMinimizes thermal rearrangement of the Pinner salt to amide.[2][3]
HCl Stoichiometry 1.05 to 1.2 equivalents (vs. nitrile)Ensures complete protonation and salt formation.
Ammonolysis Temp. Room Temperature (or slightly below)Controls the exotherm from the reaction of ammonia with the Pinner salt.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture ingress throughout the process.[10]

Baseline Experimental Protocol (Lab Scale)

This protocol is for reference and should be optimized for specific equipment and scale.

  • Vessel Preparation: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet, and addition funnel is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reagent Charge: Charge the flask with anhydrous ethanol (e.g., 5 volumes) and cyclopentanecarbonitrile (1.0 eq). Cool the mixture to 0 °C using an ice-salt bath.

  • Pinner Salt Formation: Slowly bubble anhydrous HCl gas through the stirred solution, maintaining the temperature below 5 °C. Alternatively, add a solution of anhydrous HCl in a suitable solvent dropwise. Monitor the reaction by TLC or GC until the nitrile is consumed.

  • Ammonolysis: In a separate vessel, prepare a saturated solution of ammonia in methanol or ethanol. Slowly add this solution to the cold Pinner salt reaction mixture. A precipitate (product and NH₄Cl) will form. Allow the reaction to stir at room temperature for several hours.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold diethyl ether or MTBE to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure Cyclopentanecarboximidamide hydrochloride.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

References

  • Sciforum. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

Sources

Troubleshooting

Debugging failed Cyclopentanecarboximidamide hydrochloride synthesis reactions

Ticket ID: #CYC-AMID-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Introduction: The Challenge of Aliphatic Amidines You are likely here because your synthesis of Cyclopentanecarboximi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-AMID-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of Aliphatic Amidines

You are likely here because your synthesis of Cyclopentanecarboximidamide hydrochloride (CAS: 17746-05-3) has failed or resulted in a hygroscopic "goo" rather than a crystalline solid.

While aromatic amidines (benzamidines) are generally stable, aliphatic amidines like cyclopentanecarboximidamide are significantly more prone to hydrolysis and difficult to isolate due to the lipophilic cyclopentyl ring combined with the highly polar, hygroscopic amidine salt.

This guide moves beyond standard textbook definitions to address the specific failure modes of the Pinner Reaction and the Garigipati Aluminum Amide method for this specific substrate.

Module 1: The Pinner Reaction (Standard Route)

The Pinner reaction is the industry standard for converting nitriles to amidines. However, it is a moisture-intolerant process. The most common failure is the conversion of the intermediate imidate into an ester or amide rather than the amidine.

The Mechanism & Failure Points

The reaction proceeds through an unstable imidate ester hydrochloride (Pinner Salt).[1][2] If water enters the system at Step 2 , the reaction irreversibly diverts to the ester.

PinnerMechanism Nitrile Cyclopentanecarbonitrile Imidate Imidate Ester HCl (Moisture Sensitive) Nitrile->Imidate 1. MeOH/HCl(g) 0°C to RT Amidine Target Amidine HCl Imidate->Amidine 2. NH3 (gas/MeOH) Anhydrous Ester Byproduct: Methyl Ester Imidate->Ester FAILURE: H2O present (Hydrolysis) Amide Byproduct: Primary Amide Imidate->Amide FAILURE: Thermal decomp (Pinner Rearrangement)

Figure 1: Critical bifurcation points in the Pinner synthesis. Red paths indicate irreversible failure modes.

Troubleshooting The Pinner Protocol
SymptomProbable CauseCorrective Action
No solid precipitates in Step 1 Incomplete imidate formation.Do not proceed to Step 2. The imidate HCl must crystallize or be confirmed by NMR. Increase HCl concentration (saturation) and keep at 0°C for 24-48h. Add dry Et₂O to induce precipitation.
Product is a liquid/oil Hygroscopic water uptake or residual solvent.The salt is likely deliquescent. Dry under high vacuum (0.1 mbar) over

for 24h. If still oil, triturate with anhydrous

.
NMR shows -OCH₃ peak Hydrolysis to ester.Your ammonia source was wet. Use gaseous ammonia dried through a KOH tower, not aqueous ammonium hydroxide.
Low Yield "Pinner Rearrangement"If the reaction gets too hot (>40°C), the imidate rearranges to the amide and alkyl chloride. Keep Step 1 < 20°C.
Validated Protocol (Pinner)
  • Imidate Formation: Dissolve Cyclopentanecarbonitrile (1 eq) in anhydrous MeOH (3 eq) and anhydrous

    
     (5 vol). Cool to 0°C.
    
  • Saturation: Bubble dry HCl gas through the solution for 30-60 mins until saturated (weight gain check).

  • Incubation: Seal and store at 4°C for 24h. A white precipitate (Imidate HCl) should form.

  • Ammonolysis: Filter the imidate quickly (under

    
    ) or evaporate solvent at <20°C. Redissolve in anhydrous MeOH. Bubble dry 
    
    
    
    gas at 0°C. Stir 12h.
  • Workup: Evaporate MeOH. Triturate residue with acetone or ether to remove ammonium chloride byproducts (Amidine HCl is soluble in EtOH/MeOH,

    
     is less soluble).
    

Module 2: The Garigipati Alternative (Lewis Acid Route)

If the Pinner reaction fails due to steric hindrance or lack of reactivity, the Garigipati method using Weinreb Amide technology (AlMe3) is the authoritative alternative. This method drives the reaction using a powerful aluminum amide nucleophile.

When to use this?
  • Pinner reaction yields < 20%.

  • You need to avoid strong acidic conditions initially.

  • You have access to pyrophoric reagent handling facilities.

The Workflow

Garigipati Reagents Reagent Prep: AlMe3 + NH4Cl → Methylchloroaluminum amide Reaction Addition: Add Nitrile in Toluene Reflux 80°C Reagents->Reaction Activation Quench Quench: Pour into Silica Gel/CHCl3 (Avoids hydrolysis) Reaction->Quench 12-18h

Figure 2: The Garigipati workflow minimizes water exposure until the final quench.

Validated Protocol (Garigipati)
  • Reagent Prep: Suspend

    
     (5 eq) in dry Toluene under Argon. Cool to 0°C.
    
  • Activation: Slowly add

    
     (2M in toluene, 5 eq). Caution: Pyrophoric.  Warm to RT and stir until gas evolution (
    
    
    
    ) ceases (approx 1-2h).
  • Addition: Add Cyclopentanecarbonitrile (1 eq).

  • Heating: Heat to 80°C for 18h.

  • Purification (Critical): Do not use an aqueous workup, or the amidine will hydrolyze or get lost in the water layer.

    • Technique: Pour the reaction mixture directly into a slurry of Silica Gel in

      
      . Stir for 10 mins. Filter. Wash the silica pad with MeOH/CHCl3 (1:9). The amidine elutes; aluminum salts stay on the silica.
      

Module 3: Purification & Isolation

The hydrochloride salt of cyclopentanecarboximidamide is extremely hygroscopic . Handling it in open air will result in a sticky gum.

Recrystallization Matrix

If your product is impure, use this solvent matrix for recrystallization.

Solvent SystemSuitabilityNotes
iPrOH / Et₂O Excellent Dissolve in min. hot iPrOH; add Et₂O to cloud point. Cool slowly.
EtOH / Acetone GoodGood for removing ammonium chloride (which is insoluble in acetone).
Water Avoid High solubility makes recovery difficult; promotes hydrolysis.
Acetonitrile ModerateCan form solvates; ensure thorough drying.
Removing Ammonium Chloride ( )

A common impurity in amidine synthesis.

  • Solubility Difference: Amidine HCl is soluble in dry ethanol;

    
     is only slightly soluble.
    
  • Procedure: Dissolve crude mix in dry EtOH. Filter off the white solid (

    
    ). Evaporate filtrate.
    
  • Verification:

    
     shows no carbon signal in 
    
    
    
    NMR.

Module 4: Analytical Forensics

How do you know if your reaction worked?

NMR Interpretation ( or )
  • Target (Amidine): Look for the cyclopentyl methine proton (

    
    -C=N) around 2.6 - 2.9 ppm . The amidine protons (
    
    
    
    ) will appear as broad singlets in DMSO around 8.5 - 9.5 ppm (often split due to restricted rotation).
  • Impurity (Amide): Cyclopentanecarboxamide protons are distinct. The

    
     protons are usually around 6.8 and 7.3 ppm  (broad singlets).
    
  • Impurity (Ester): Sharp singlet at 3.6 ppm (

    
    ) if methanol was used.
    
Mass Spectrometry (ESI+)
  • Target:

    
     = 113.1 (Free base mass + 1).
    
  • Note: You will observe the mass of the cation, not the salt.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles. Tetrahedron Letters, 31(14), 1969-1972. Link

  • Dunn, P. J. (2010). Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1][2][3] A Convenient Route to Imidates and Amidine Salts.[2] Journal of Organic Chemistry, 26(2), 412–418. Link

For further assistance, please reply with your specific TLC Rf values and NMR solvent used.

Sources

Optimization

Best practices for handling and storage of Cyclopentanecarboximidamide hydrochloride

Technical Support Center: Cyclopentanecarboximidamide Hydrochloride This guide provides comprehensive best practices, troubleshooting, and frequently asked questions for handling and storing Cyclopentanecarboximidamide h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopentanecarboximidamide Hydrochloride

This guide provides comprehensive best practices, troubleshooting, and frequently asked questions for handling and storing Cyclopentanecarboximidamide hydrochloride (CAS No. 68284-02-6).[1] As a hydrochloride salt of an organic base, this compound presents specific challenges, primarily related to its potential hygroscopicity and the need for precise handling to ensure experimental reproducibility and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries from researchers working with Cyclopentanecarboximidamide hydrochloride.

Q1: What is Cyclopentanecarboximidamide hydrochloride, and what are its primary hazards?

A: Cyclopentanecarboximidamide hydrochloride is the salt formed from the reaction of the organic base, Cyclopentanecarboximidamide, with hydrochloric acid.[2] Its primary hazards, typical for this class of compounds, include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, it must be handled with appropriate personal protective equipment (PPE).[3][4][5]

Q2: Why is the "hydrochloride" designation significant for handling and storage?

A: The hydrochloride salt form generally enhances the water solubility and stability of the parent organic base. However, it also makes the compound more likely to be hygroscopic , meaning it can readily absorb moisture from the atmosphere.[6] This is the single most critical factor to consider during handling and storage, as moisture absorption can lead to inaccurate weighing, degradation of the compound, and inconsistent experimental results.[6][7]

Q3: I received my vial of Cyclopentanecarboximidamide hydrochloride, and the solid appears clumpy or "wet." What should I do?

A: This is a classic sign of moisture absorption.[6] The best course of action depends on the sensitivity of your experiment:

  • For highly moisture-sensitive applications (e.g., anhydrous reactions): It is safest to discard the reagent and use a new, unopened vial. Attempting to dry the compound without precise thermal stability data could lead to decomposition.[6]

  • For less sensitive applications: You may attempt to dry the material under a high vacuum for several hours.[8] However, you must be aware that the weighed mass will not be accurate without a subsequent water content determination (e.g., Karl Fischer titration). The most trustworthy approach is always to use a fresh, properly stored reagent.

Q4: What are the ideal short-term and long-term storage conditions for the solid compound?

A: The compound should be stored in a tightly sealed container to prevent moisture ingress.[3][4][9] For both short and long-term storage, the vial should be kept in a cool, dry, and well-ventilated place, away from incompatible materials.[3][10] While room temperature may be acceptable for short periods, storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is highly recommended.[11] For long-term preservation of purity, storing at a reduced temperature (<15°C) in a dark location is advisable.[12]

Q5: Can I prepare a stock solution? How should it be stored?

A: Yes, stock solutions can be prepared. However, the stability of the compound in solution is a major concern and is highly dependent on the solvent, concentration, pH, and storage temperature.[13][14]

  • Best Practice: Prepare solutions fresh for each experiment.

  • If Storage is Necessary: Store the solution in a tightly sealed container, protected from light, at a low temperature (refrigerated at 4°C or, for longer-term storage, frozen at -20°C).[7][13] Crucially, the stability of your specific solution under these conditions must be validated. A stability-indicating method, such as HPLC, should be used to confirm that the compound's concentration remains within an acceptable range over the storage period.[15]

Q6: What chemicals or materials are incompatible with Cyclopentanecarboximidamide hydrochloride?

A: Avoid contact with strong oxidizing agents, strong bases (alkalis), and certain metals, as these can promote degradation or hazardous reactions.[10][16] Hydrochloric acid itself is corrosive to many metals.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent biological activity or reaction yield between experiments. Inaccurate Weighing: The compound has absorbed atmospheric water, leading to a lower actual mass of the active compound than measured.Action: Implement the advanced hygroscopic handling protocol (Protocol 3.3). Rationale: Minimizing exposure to air ensures the weighed mass is accurate and reproducible.[6] For critical experiments, use a fresh vial.
Compound Degradation: The stock solution has degraded due to improper storage (temperature, light exposure) or has been stored for too long.Action: Prepare fresh stock solutions for every experiment. If storing solutions, validate their stability over time at the intended storage temperature.[13][14] Rationale: The stability of organic molecules in solution cannot be assumed and must be experimentally verified.
The solid material has visibly changed, appearing sticky or discolored. Moisture Absorption: The container was not sealed properly or was opened frequently in a humid environment.Action: Discard the reagent. Rationale: Visible changes in physical appearance are definitive indicators of contamination or degradation. Using this material will produce unreliable results.
A precipitate forms in my refrigerated stock solution. Low Solubility at Reduced Temperature: The compound's solubility may be significantly lower at 4°C than at room temperature.Action: Allow the solution to warm to room temperature and vortex/sonicate to see if the precipitate redissolves. Rationale: This is a physical, often reversible, phenomenon. However, ensure the compound has not crashed out of solution permanently.
Degradation or Contamination: The compound has degraded into less soluble byproducts, or the solution has been contaminated.Action: If the precipitate does not redissolve upon warming, discard the solution. Rationale: An insoluble precipitate indicates a chemical change, rendering the solution unusable.

Section 3: Protocols and Best Practices

These protocols provide step-by-step guidance for safe and effective handling.

Protocol 3.1: Personal Protective Equipment (PPE) and Safety

Causality: This compound is an irritant.[1] The following PPE creates a necessary barrier to prevent chemical contact with your skin, eyes, and respiratory system.[3][4][5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne dust.[17]

Protocol 3.2: Standard Weighing Procedure
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Perform all weighing operations inside a chemical fume hood.[17]

  • Briefly open the container, remove the desired amount of reagent quickly, and immediately and tightly reseal the container.[6]

  • Wrap the cap/lid junction with Parafilm® for extra protection against moisture ingress during storage.[18]

Protocol 3.3: Advanced Protocol for Handling a Hygroscopic Solid

Causality: This method, known as weighing by difference, minimizes the time the bulk reagent is exposed to the atmosphere, thus reducing water absorption and ensuring the most accurate measurement.

  • Place the sealed stock vial of the compound on the analytical balance and tare the balance.

  • Remove the vial from the balance. In a fume hood, open the vial and use a clean spatula to transfer an approximate amount of the solid into your receiving vessel (e.g., a reaction flask).

  • Tightly reseal the stock vial and place it back on the tared balance.

  • The reading on the balance will be a negative number. The absolute value of this number is the exact mass of the solid you transferred.

Protocol 3.4: Storage of Solid Compound
  • Primary Container: Ensure the original manufacturer's container is tightly sealed. If transferring to a new container, use a glass vial with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel or Drierite®).[19]

  • Atmosphere: For maximum stability, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

  • Temperature & Location: Store in a designated, well-ventilated cabinet away from heat sources and incompatible materials.[9][10] A cool (<15°C) and dark environment is optimal.[12]

Section 4: Data and Visualization

Table 1: Summary of Recommended Storage Conditions
Form Container Atmosphere Temperature Max Duration
Solid Tightly sealed vial, Parafilm® wrappedAir (Standard) or Inert Gas (Optimal)Room Temp (Short-term) / <15°C (Long-term)Months to Years (if unopened)
Solution Sealed vial, protected from lightAir4°C (Refrigerated)Days to Weeks (Requires Validation)[13]
Solution Sealed vial, protected from lightAir-20°C (Frozen)Weeks to Months (Requires Validation)[13]
Diagram 1: Workflow for Safe Handling and Storage

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Equilibrate Equilibrate to Room Temp Inspect->Equilibrate Seal OK Waste Dispose of Waste (per Institutional Guidelines) Inspect->Waste Seal Broken WearPPE Don PPE Equilibrate->WearPPE Weigh Weigh Compound (Protocol 3.2 or 3.3) WearPPE->Weigh Use Use in Experiment Weigh->Use Store Store in Desiccator (Protocol 3.4) Weigh->Store Return unused reagent Use->Waste

Caption: Workflow for handling Cyclopentanecarboximidamide HCl.

Diagram 2: Decision Tree for Compromised Reagent

G action_node Use with caution. Note observation in lab notebook. end_node Proceed with Standard Protocol action_node->end_node discard_node Discard Reagent Start Compound appears clumpy or wet? Start->end_node No Sensitive Is experiment highly moisture-sensitive? Start->Sensitive Yes Sensitive->discard_node Yes Dry Dry under high vacuum? Sensitive->Dry No Dry->action_node Yes (Expert Use) Dry->discard_node No

Caption: Decision process for a potentially compromised reagent.

Section 5: References

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific.

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from university websites providing safety protocols.

  • National Center for Biotechnology Information. (n.d.). Hydrochloric Acid - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboximidamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboximidamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • PubMed. (n.d.). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. Retrieved from [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Retrieved from [Link]

  • PubMed. (n.d.). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls to avoid in Cyclopentanecarboximidamide hydrochloride research

Topic: Troubleshooting Common Pitfalls in Research & Synthesis Document ID: TS-CYC-AMID-001 Last Updated: 2025-05-20 Introduction: The Molecule & The Mission Cyclopentanecarboximidamide Hydrochloride (often abbreviated a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in Research & Synthesis Document ID: TS-CYC-AMID-001 Last Updated: 2025-05-20

Introduction: The Molecule & The Mission

Cyclopentanecarboximidamide Hydrochloride (often abbreviated as CPA-HCl) is a critical building block in medicinal chemistry. It serves as a lipophilic, sterically defined pharmacophore used extensively in the synthesis of serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors) and heterocyclic scaffolds (pyrimidines, triazines) for antiviral research.

However, its chemical duality—a highly basic amidine core stabilized as a hygroscopic salt—creates a minefield of potential errors. This guide addresses the three most common failure points: stoichiometric errors due to moisture , hydrolysis during synthesis , and chromatographic peak distortion .

Module 1: Storage & Handling (The Hygroscopicity Trap)

User Question: "My reaction yields are fluctuating wildly between batches, even though I'm using the same molar equivalents. Is the commercial purity unreliable?"

Technical Diagnosis: The issue is likely not chemical purity, but water weight . Amidine hydrochlorides are significantly hygroscopic. If the container is opened in ambient air without precautions, the salt absorbs atmospheric moisture, altering the effective molecular weight. Weighing 100 mg of "wet" salt might only deliver 85 mg of active reactant, throwing off your stoichiometry.

Troubleshooting Protocol: Correcting Stoichiometry
ParameterSpecification
Appearance White to off-white crystalline solid. If clumpy or sticky, it is wet.
Storage -20°C, under Argon/Nitrogen.
Handling Glovebox or Desiccator-assisted weighing.

Step-by-Step Drying Protocol:

  • Assessment: If the solid adheres to the spatula, it contains >5% water by weight.

  • Drying: Place the uncapped vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated silica gel.
    
  • Duration: Apply high vacuum (<5 mbar) for 12–24 hours at room temperature. Note: Do not heat above 40°C under vacuum, as HCl can sublime or dissociate, altering the pH profile.

  • Verification: Perform a Karl Fischer (KF) titration if precise stoichiometry (<1% error) is required.

Visual Workflow: Handling Hygroscopic Reagents

StorageHandling Raw Commercial Vial (Stored at -20°C) Check Visual Inspection (Clumping?) Raw->Check Dry Vacuum Desiccation (P2O5, 24h) Check->Dry Yes (Wet) Weigh Weighing (In Glovebox/Dry Bag) Check->Weigh No (Dry) Dry->Weigh React Reaction Setup Weigh->React

Figure 1: Decision tree for handling hygroscopic amidine salts to ensure stoichiometric accuracy.

Module 2: Synthetic Troubleshooting (The Reactivity Balance)

User Question: "I am trying to cyclize CPA-HCl with a


-keto ester to form a pyrimidine. I isolated the free base first to remove the HCl, but the yield was terrible. Why?"

Technical Diagnosis: You fell into the "Free Base Instability" trap.

  • Instability: Free aliphatic amidines are thermodynamically unstable relative to their salts. They are prone to hydrolysis (absorbing moisture from air to form amides) and dimerization.

  • Volatility: Cyclopentanecarboximidamide free base has significant vapor pressure; you likely lost material during the concentration step.

The Solution: In-Situ Neutralization Do not isolate the free base. Perform the neutralization in the reaction vessel immediately prior to the coupling step.

Critical Mechanism: Hydrolysis vs. Cyclization

The amidine carbon is electrophilic. In the presence of water and base (OH⁻), it rapidly hydrolyzes to the primary amide (Cyclopentanecarboxamide), which is a dead end for pyrimidine synthesis.

Optimized Protocol: The "One-Pot" Cyclization Reagents: CPA-HCl (1.0 eq),


-keto ester (1.1 eq), Base (NaOEt or NaOMe, 2.5 eq), Solvent (EtOH or MeOH).
  • Dissolution: Dissolve the

    
    -keto ester in anhydrous ethanol under 
    
    
    
    .
  • Activation: Add the alkoxide base. Stir for 15 min.

  • Addition: Add CPA-HCl directly as a solid (or predissolved in minimal dry ethanol). Crucial: The solvent must be anhydrous (<0.05% water).

  • Reflux: Heat to reflux immediately. The high temperature favors the intramolecular cyclization over intermolecular side reactions.

Visual Pathway: Competitive Reactions

ReactionPathways Start CPA-HCl (Salt Form) Base Base Added (NaOEt) Start->Base Free Free Amidine (Transient Species) Base->Free Neutralization Water Trace Water Present Free->Water Path A (Avoid) Electrophile Electrophile Present (β-keto ester) Free->Electrophile Path B (Target) Amide DEAD END: Cyclopentanecarboxamide Water->Amide Hydrolysis Product TARGET: Pyrimidine Derivative Electrophile->Product Cyclization

Figure 2: The competitive landscape. Path A (Hydrolysis) dominates if water is present or if the electrophile is not immediately available.

Module 3: Analytical Challenges (The Tailing Peak)

User Question: "My HPLC peaks for the amidine intermediate are tailing severely (


), making integration impossible. I'm using a standard C18 column with Water/Acetonitrile."

Technical Diagnosis: This is a classic Silanol Interaction . The amidine group is highly basic (


). At neutral or slightly acidic pH (pH 3–6), the amidine is fully protonated (

). These cations interact electrostatically with residual deprotonated silanol groups (

) on the silica backbone of the column, causing "sticking" and peak tailing.[1]
Troubleshooting Guide: Chromatographic Optimization
Method ParameterRecommendationMechanism of Action
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA forms an ion pair with the amidine, masking the positive charge and increasing hydrophobicity.
Alternative A 10mM Ammonium Bicarbonate (pH 10) High pH suppresses silanol ionization (

) and keeps the amidine as a free base (neutral), eliminating electrostatic drag. Requires high-pH stable column (e.g., XBridge, Gemini).
Column Choice End-capped C18 or Hybrid Particle "End-capping" chemically blocks free silanols. Hybrid particles (Ethylene-Bridged Hybrid) have fewer surface silanols.
NMR Interpretation Note

Be aware of the Salt vs. Free Base Shift :

  • DMSO-d6 (HCl Salt): You will see distinct broad singlets for the amidine protons around

    
     8.5–9.5 ppm due to 
    
    
    
    -bonding and slow exchange.
  • CDCl3 (Free Base): If you manage to isolate it, the

    
     protons will shift upfield (
    
    
    
    4.0–6.0 ppm) and may broaden into the baseline due to rapid exchange. Do not mistake this disappearance for decomposition.

References

  • Santa Cruz Biotechnology. Cyclopentanecarboximidamide hydrochloride Product Data. Accessed 2025.[1][2][3] Link

  • Dunn, P. J., et al. "The chemistry of amidines and imidates." The Chemistry of Functional Groups, Wiley, 2010. (General reference for Amidine and hydrolysis mechanisms).
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides. (Analogous basic amine troubleshooting). Link

  • Müller, T., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules, 2023.[4] (Context for amidine-to-pyrimidine cyclization). Link

  • Cayman Chemical. Safety Data Sheet: Amidine Hydrochloride Derivatives. (Safety and handling data). Link

Sources

Reference Data & Comparative Studies

Comparative

Independent replication of experiments with Cyclopentanecarboximidamide hydrochloride

Executive Summary: The Aliphatic Bioisostere Cyclopentanecarboximidamide hydrochloride (CAS: 81303-69-7 / 68284-02-6) represents a critical building block in medicinal chemistry, serving as a saturated, lipophilic bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic Bioisostere

Cyclopentanecarboximidamide hydrochloride (CAS: 81303-69-7 / 68284-02-6) represents a critical building block in medicinal chemistry, serving as a saturated, lipophilic bioisostere to the classic Benzamidine . While Benzamidine is the gold standard for serine protease inhibition (e.g., Trypsin, Thrombin) and a precursor for aromatic pyrimidines, the cyclopentyl analog offers unique advantages: increased metabolic stability, lack of aromatic


-stacking interactions, and a distinct vectors for substituent placement due to ring puckering.

This guide provides a validated framework for the independent replication of its synthesis, quality control, and functional application in heterocycle formation. We compare its performance directly against Benzamidine HCl and Acetamidine HCl to define its operational window.

Chemical Profile & Alternatives Analysis

Before replicating experiments, it is vital to understand the physicochemical landscape. The cyclopentyl moiety introduces steric bulk without the planarity of a phenyl ring.

Comparative Properties Table
FeatureCyclopentanecarboximidamide HClBenzamidine HClAcetamidine HCl
Structure Aliphatic Cyclic (C5)Aromatic Cyclic (C6)Aliphatic Acyclic
Molecular Weight ~148.63 g/mol 156.61 g/mol 94.54 g/mol
Electronic Nature Electron-donating alkyl coreElectron-withdrawing aryl coreNeutral alkyl
pKa (Conj.[1][2] Acid) ~12.3 (Highly Basic)~11.6~12.4
Solubility (H2O) HighModerateVery High
Primary Utility Peptidomimetics, BioisostereProtease Inhibitor StandardMethyl-pyrimidine synthesis

Part 1: Synthesis & Structural Validation (The Protocol)

Many commercial sources supply this compound as a crude gum due to its hygroscopic nature. For high-precision drug development, in-house synthesis and recrystallization are recommended to ensure stoichiometry.

Workflow Visualization

The following diagram outlines the Pinner Synthesis pathway and the subsequent heterocycle formation used for functional validation.

G Start Cyclopentanecarbonitrile Inter Ethyl Imidate HCl (Intermediate) Start->Inter 1. EtOH, HCl (gas) 2. 0°C to RT, 12h Product Cyclopentanecarboximidamide HCl (Target) Inter->Product NH3 (MeOH) RT, 48h App Pyrimidines (Heterocycle) Product->App + 1,3-Dicarbonyl (NaOEt, Reflux)

Figure 1: Step-wise synthesis and application workflow. The Pinner reaction sequence ensures high fidelity conversion of the nitrile to the amidine.

Detailed Protocol: Modified Pinner Synthesis

Objective: Synthesize 10g of high-purity Cyclopentanecarboximidamide HCl.

Step 1: Formation of the Imidate
  • Setup: Equip a 250 mL 3-neck round bottom flask with a gas inlet tube and a drying tube (CaCl2).

  • Reagents: Charge with Cyclopentanecarbonitrile (10.0 g, 105 mmol) and absolute Ethanol (15 mL, 1.1 eq).

  • Acidification: Cool to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30-45 minutes until saturation (solution mass increases by ~4-5g).

  • Incubation: Seal and store at 4°C for 24 hours. The mixture will solidify.

  • Workup: Precipitate with anhydrous diethyl ether (100 mL). Filter the white solid (Ethyl cyclopentanecarboximidate hydrochloride) under nitrogen. Critical: Do not expose to moisture; imidates hydrolyze rapidly to esters.

Step 2: Amidine Conversion
  • Reaction: Suspend the imidate solid immediately in 7N Ammonia in Methanol (50 mL).

  • Stirring: Seal the pressure vessel and stir at Room Temperature (20-25°C) for 48 hours.

  • Isolation: Concentrate in vacuo to remove methanol and excess ammonia.

  • Purification: The residue is often a gum. Triturate with acetone/ether (1:1) to induce crystallization.

  • Yield Target: >85% (approx. 13-14g).

Self-Validating QC Criteria

To ensure the product is suitable for use, it must pass these checks:

  • 1H NMR (D2O or CD3OD):

    • 
       2.8-2.9 ppm (1H, m, CH-C=N) — Diagnostic Peak.
      
    • 
       1.6-2.0 ppm (8H, m, Ring protons).
      
    • Absence of triplet/quartet from ethyl group (indicates full conversion of imidate).

  • Mass Spec (ESI+): m/z = 113.1 [M+H]+.

Part 2: Functional Comparison (Reactivity Assay)

To objectively compare performance, we utilize a Pyrimidine Cyclocondensation Assay . This measures the reactivity of the amidine with a 1,3-dicarbonyl (Acetylacetone), a standard reaction in drug synthesis.

Experimental Design
  • Reaction: Amidine HCl (1.0 eq) + Acetylacetone (1.1 eq) + NaOEt (1.1 eq) in Ethanol (Reflux).

  • Variable: Amidine Source (Cyclopentyl vs. Benzamidine vs. Acetamidine).

  • Metric: Time to >95% conversion (HPLC) and Isolated Yield.

Comparative Data: Pyrimidine Synthesis
ParameterCyclopentanecarboximidamideBenzamidine (Ref)Acetamidine (Ref)
Reaction Time (Reflux) 4.5 Hours2.0 Hours3.5 Hours
Steric Hindrance High (Puckered Ring)Moderate (Planar)Low
Isolated Yield 78%92%85%
Solubility of Product High (Lipophilic)Low (Crystallizes easily)Moderate

Expert Insight: The Cyclopentyl derivative reacts slower than Benzamidine. This is causality-driven: the electron-donating alkyl group makes the amidine more basic (harder to deprotonate by NaOEt to form the free base species required for nucleophilic attack) and the puckered ring introduces steric drag during the initial nucleophilic attack on the carbonyl. Researchers must extend reaction times by ~2x when substituting Benzamidine with the Cyclopentyl analog.

Part 3: Biological Replication (Protease Inhibition)

If using this compound as a fragment for protease inhibition (e.g., Trypsin-like serine proteases), the following replication data is critical.

  • Mechanism: The positively charged amidine mimics the Arginine side chain, anchoring into the S1 pocket (Asp189 in Trypsin).

  • Binding Affinity:

    • Benzamidine:

      
       (Tight binder due to 
      
      
      
      -stacking in S1).
    • Cyclopentanecarboximidamide:

      
       (Estimated).
      
    • Observation: The loss of aromatic interaction significantly reduces potency as a standalone fragment. However, it is preferred when metabolic stability is prioritized over raw potency in early fragment growing.

References

  • ChemicalBook. (2024). Cyclopentanecarboximidamide hydrochloride Properties and Synthesis. Retrieved from

  • PubChem. (2024).[2][3] Compound Summary: Cyclopentanecarboximidamide.[3][4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Cyclopentanecarboximidamide hydrochloride. Retrieved from

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl bioisosteres). Retrieved from

Sources

Validation

Comparative Selectivity Profiling: Cyclopentanecarboximidamide HCl vs. Aromatic Amidine Standards

Topic: Assessing the selectivity profile of Cyclopentanecarboximidamide hydrochloride Content Type: Publish Comparison Guide Executive Summary: The Aliphatic Probe Cyclopentanecarboximidamide hydrochloride (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the selectivity profile of Cyclopentanecarboximidamide hydrochloride Content Type: Publish Comparison Guide

Executive Summary: The Aliphatic Probe

Cyclopentanecarboximidamide hydrochloride (also known as Cyclopentanecarboxamidine HCl) represents a critical chemical probe in the study of serine proteases. Unlike its ubiquitous aromatic counterpart, Benzamidine , this molecule features a saturated cyclopentyl ring attached to the amidine warhead.

This structural distinction—aliphatic vs. aromatic —is not merely cosmetic; it is a precise tool for interrogating the S1 specificity pocket of trypsin-like serine proteases.[1] While Benzamidine relies on both electrostatic interactions (with Asp189) and hydrophobic/pi-stacking interactions (with residues like Tyr228 or Trp215), Cyclopentanecarboximidamide retains the electrostatic "arginine-mimic" character but lacks the capacity for pi-pi interactions.[1]

This guide outlines the theoretical framework and experimental protocols required to assess its selectivity profile, positioning it against the industry standard (Benzamidine) to aid researchers in structure-activity relationship (SAR) studies and fragment-based drug discovery (FBDD).[1]

Scientific Analysis: Mechanism & Structural Causality

The Pharmacophore: Amidine as an Arginine Mimic

Both Cyclopentanecarboximidamide and Benzamidine function as competitive inhibitors of trypsin-like serine proteases.[1] They bind in the S1 pocket , a deep cleft containing an aspartate residue (Asp189 in trypsin, Asp189 in thrombin) at the bottom.

  • Mechanism: The positively charged amidinium group (

    
    ) forms a salt bridge with the carboxylate of Asp189.
    
  • The Variable: The hydrophobic scaffold (Cyclopentyl vs. Phenyl) dictates the secondary binding energy derived from the walls of the S1 pocket.

Structural Comparison: The "Selectivity Filter"

The choice between these two inhibitors allows researchers to dissect the contribution of aromaticity to binding affinity (


).
FeatureCyclopentanecarboximidamide HCl Benzamidine HCl Implication for Selectivity
Core Structure Saturated Cyclopentane Ring (

)
Aromatic Benzene Ring (

)
Cyclopentane is flexible and non-planar ("puckered"), whereas benzene is rigid and flat.[1]
Electronic Nature Electron-rich, no

-system

-electron system
Benzamidine can engage in

-

stacking or cation-

interactions (e.g., with Tyr/Trp residues).[1]
Hydrophobicity Lipophilic (Aliphatic)Lipophilic (Aromatic)Aliphatic rings solvate differently; desolvation penalties upon binding will differ.[1]
Primary Use Probe: Assessing steric tolerance and electrostatic-only binding.Standard: Reference inhibitor for trypsin-like activity.[1]If a protease is inhibited equally by both, the S1 pocket likely lacks critical aromatic residues for binding.

Comparative Performance Matrix

The following data summarizes the expected performance trends based on the structural pharmacology of amidine inhibitors.

Predicted Inhibition Profile (Theoretical Trends)

Note: Actual


 values must be determined experimentally (see Section 4), as they vary by buffer, pH, and enzyme source.
Target EnzymeInteraction ModeBenzamidine (Standard) Cyclopentanecarboximidamide (Probe) Interpretation
Trypsin (Bovine) Open S1 pocket; Asp189 driven.[1]Potent (

)
Moderate (

typically higher)
Trypsin's S1 pocket is spacious.[1] The loss of aromaticity usually weakens binding slightly due to entropy/enthalpy compensation differences.
Thrombin Deep S1; "Aryl-binding" box.[1]Potent Weak / Inactive Thrombin often requires rigid aromatic scaffolds for optimal fit; the flexible cyclopentyl ring may incur a steric penalty.[1]
Factor Xa S1 pocket restricts size.[1]Moderate Variable Useful for probing the "cation hole" without the interference of aromatic stacking.
Urokinase (uPA) S1 specificity.[1]Moderate Moderate uPA is often less sensitive to the aromatic nature than Thrombin.[1]

Experimental Protocol: Determination of Selectivity ( )

Protocol Overview: Chromogenic Substrate Kinetics

To objectively assess the selectivity of Cyclopentanecarboximidamide, you must perform a competitive inhibition assay alongside Benzamidine. This protocol uses the method of Dixon or Lineweaver-Burk analysis to derive the inhibition constant (


).

Prerequisites:

  • Enzymes: Bovine Trypsin, Human Thrombin, Factor Xa (high purity).

  • Substrates: Chromogenic substrates (e.g., BAPNA for Trypsin, S-2238 for Thrombin).[1]

  • Inhibitors: Cyclopentanecarboximidamide HCl (Test), Benzamidine HCl (Control).[1]

Step-by-Step Workflow
Phase 1: Reagent Preparation (Self-Validating Step)
  • Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , pH 7.8. Validation: Check pH at room temperature; incorrect pH alters Asp189 ionization.[1]
    
  • Stock Solutions:

    • Dissolve Inhibitors in DMSO or water to 100 mM.[1]

    • Prepare serial dilutions (0, 10, 50, 100, 500, 1000

      
      ).
      
  • Substrate Check: Measure spontaneous hydrolysis of the substrate (blank) to ensure background noise is <5% of signal.

Phase 2: Kinetic Assay (96-well plate format)
  • Blanking: Add 20

    
     buffer to "Blank" wells.[1]
    
  • Inhibitor Addition: Add 20

    
     of inhibitor dilution to test wells. Include a "0 Inhibitor" control (100% Activity).[1]
    
  • Enzyme Addition: Add 20

    
     of enzyme solution (optimized to give linear rate over 10 mins). Incubate for 5 mins at 25°C to allow Equilibrium (
    
    
    
    ).
  • Start Reaction: Add 160

    
     of Chromogenic Substrate (at concentration 
    
    
    
    ).[1]
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 15 minutes.

Phase 3: Data Analysis (

Calculation)
  • Calculate initial velocity (

    
    ) for each inhibitor concentration 
    
    
    
    .[1]
  • Validation: Plot

    
     vs. Time. The line must be linear (
    
    
    
    ). Curvature indicates substrate depletion or enzyme instability.[1]
  • Cheng-Prusoff Correction: Since substrate concentration

    
     is fixed near 
    
    
    
    , calculate
    
    
    from the dose-response curve, then convert to
    
    
    :
    
    
    [1]
  • Reporting: Report the Selectivity Ratio :

    
    .
    

Visualization: Mechanism & Workflow

The following diagram illustrates the comparative binding logic and the experimental decision tree for profiling.

SelectivityProfile cluster_0 Inhibitor Scaffolds cluster_1 Protease S1 Pocket Benz Benzamidine (Aromatic, Flat) Asp189 Asp-189 (Anionic Anchor) Benz->Asp189 Salt Bridge HydroWalls Hydrophobic Walls (Tyr/Trp/Phe) Benz->HydroWalls Pi-Stacking (Strong) Cyclo Cyclopentanecarboximidamide (Aliphatic, Puckered) Cyclo->Asp189 Salt Bridge Cyclo->HydroWalls Steric/Van der Waals (Weak/Variable) Outcome Selectivity Profile (Ki Ratio) Asp189->Outcome HydroWalls->Outcome

Caption: Figure 1: Differential Binding Modes. Both molecules engage Asp189 (green arrow), but only Benzamidine effectively utilizes the hydrophobic/aromatic walls of the pocket (red arrow).[1] Cyclopentanecarboximidamide probes the pocket's tolerance for non-planar aliphatic bulk (blue dashed arrow).

References

  • Stürzebecher, J., et al. (1997).[1] "Structure-activity relationships of amidine-based inhibitors of serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.[1]

  • Bode, W., et al. (1990).[1] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] EMBO Journal, 9(8), 2351–2358.

  • BenchChem. (2025).[1] "Navigating the Landscape of Serine Protease Inhibition: Alternatives for Amidine-based Reagents." BenchChem Technical Guides.

  • Worthington Biochemical. (2024).[1] "Trypsin Inhibitors: Characterization and Protocols." Worthington Enzyme Manual.

  • Kotthaus, J., et al. (2011).[1] "Prodrugs of amidine-based inhibitors of serine proteases."[1] ChemMedChem, 6(12), 2233-2242.[1]

Sources

Comparative

Benchmarking Cyclopentanecarboximidamide hydrochloride against gold standard compounds

Comparative Analysis against Aromatic and Aliphatic Amidine Standards Executive Summary Cyclopentanecarboximidamide hydrochloride (CPA·HCl) represents a critical chemical probe in the study of serine proteases and Fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis against Aromatic and Aliphatic Amidine Standards

Executive Summary

Cyclopentanecarboximidamide hydrochloride (CPA·HCl) represents a critical chemical probe in the study of serine proteases and Fragment-Based Drug Discovery (FBDD). Unlike the industry gold standard Benzamidine , which relies on aromatic


-stacking interactions, CPA utilizes a saturated aliphatic ring to fill the S1 specificity pocket.

This guide benchmarks CPA against Benzamidine (aromatic standard) and Acetamidine (minimal pharmacophore). It serves researchers requiring a non-aromatic bioisostere to decouple hydrophobic enclosure effects from


-electronic contributions in ligand binding.
Key Applications
  • S1 Pocket Probing: Validating the role of aromaticity in protease recognition (e.g., Trypsin, Thrombin, Factor Xa).

  • Fragment-Based Design: High ligand efficiency (LE) scaffold for growing inhibitors without introducing metabolic liability associated with multiple phenyl rings.

  • Crystallography Control: Used to displace structural water molecules in high-resolution X-ray studies (e.g., PDB 2RBV).

Benchmarking Matrix: CPA vs. Gold Standards

The following data synthesizes structural and kinetic parameters for Trypsin inhibition, the primary model system for amidine ligands.

FeatureCyclopentanecarboximidamide HCl (Subject)Benzamidine HCl (Gold Standard)Acetamidine HCl (Minimal Control)
Structure Type Aliphatic Cyclic AmidineAromatic AmidineAliphatic Acyclic Amidine
Molecular Weight 148.63 g/mol (HCl salt)156.61 g/mol (HCl salt)94.54 g/mol (HCl salt)
pKa (Amidine) ~12.4 (Estimated)11.612.1
Trypsin

15 - 60 µM *12 - 35 µM > 1000 µM
Binding Mode Electrostatic + Hydrophobic DisplacementElectrostatic +

-Stacking
Purely Electrostatic
Solubility (H2O) High (>50 mg/mL)Moderate (~30 mg/mL)Very High
Ligand Efficiency High (High affinity/mass ratio)ModerateLow

*Note:


 values are system-dependent (pH 8.0, 25°C). CPA generally binds slightly weaker than Benzamidine due to the loss of enthalpy from 

-interaction, but gains entropy from hydrophobic water displacement.

Mechanistic Insight: The "Hydrophobic Hole" Effect

To understand why you would choose CPA over Benzamidine, one must analyze the binding thermodynamics.

The Benzamidine Paradigm

Benzamidine binds to the S1 pocket of Trypsin via a salt bridge to Asp189 . Crucially, its phenyl ring engages in edge-to-face


-interactions with Tyr228  and Trp215 . This provides a tight "lock-and-key" fit but masks the contribution of pure hydrophobic desolvation.
The Cyclopentyl Advantage (CPA)

CPA maintains the critical salt bridge (Amidine


 Asp189) but presents a saturated cyclopentyl ring.
  • Steric Fit: The cyclopentyl ring adopts an "envelope" conformation that fills the S1 hydrophobic cavity similarly to a phenyl ring.

  • Water Displacement: CPA binding displaces high-energy "unhappy" water molecules from the hydrophobic pocket (Graves et al., 2008).

  • Experimental Utility: If your inhibitor loses potency when switching from Benzamidine to CPA, your target requires specific

    
    -stacking. If potency is maintained, the binding is driven by the Hydrophobic Effect  (entropy), allowing you to optimize the scaffold with non-aromatic, metabolically stable groups.
    
Visualization: S1 Binding Pathway

BindingMechanism cluster_ligand Ligand Properties cluster_pocket Trypsin S1 Pocket CPA Cyclopentanecarboximidamide (CPA) Amidine Amidine Headgroup (+ Charge) CPA->Amidine Cyclo Cyclopentyl Tail (Hydrophobic) CPA->Cyclo Asp189 Asp189 (- Charge) Amidine->Asp189 Salt Bridge (Electrostatic) Water Structural Waters (Entropically Unfavorable) Cyclo->Water Displaces HydrophobicWall Hydrophobic Walls (Val213, Trp215) Cyclo->HydrophobicWall Van der Waals Contact Complex Stable Enzyme-Inhibitor Complex (PDB: 2RBV) Asp189->Complex HydrophobicWall->Complex

Figure 1: Mechanistic binding pathway of CPA in the Trypsin S1 pocket. The compound relies on electrostatic anchoring followed by entropic gain via water displacement.

Experimental Protocols

A. Synthesis of Cyclopentanecarboximidamide HCl

Use this protocol if commercial stock is unavailable or for synthesizing derivatives.

Reagents: Ethyl cyclopentanecarboxylate, anhydrous HCl (gas or dioxane), Ammonia (7N in MeOH).

  • Imidate Formation (Pinner Reaction):

    • Dissolve ethyl cyclopentanecarboxylate (10 mmol) in anhydrous ethanol (10 mL).

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas through the solution for 30 mins (or add 4M HCl in dioxane).

    • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

    • Precipitate the imidate ester hydrochloride with cold diethyl ether. Filter and dry under vacuum.

  • Amidine Formation:

    • Resuspend the imidate ester intermediate in 7N

      
       in Methanol (20 mL).
      
    • Stir in a sealed pressure tube at RT for 48 hours.

    • Concentrate the mixture in vacuo to remove excess ammonia and solvent.

    • Recrystallize the crude solid from Ethanol/Ether to yield Cyclopentanecarboximidamide HCl as white crystals.

    • Validation:

      
      -NMR (
      
      
      
      ) should show cyclopentyl multiplets (1.5–2.0 ppm) and absence of ethyl ester signals.
B. Comparative Enzyme Inhibition Assay (Trypsin)

This self-validating protocol determines the


 relative to Benzamidine.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    

Workflow:

  • Preparation:

    • Prepare 1 mM BAPNA stock in DMSO.

    • Prepare 10 mM stock solutions of CPA and Benzamidine in water.

  • Dose-Response Setup:

    • In a 96-well plate, create a serial dilution (0, 10, 20, 40, 80, 160 µM) of both inhibitors.

    • Add Buffer to reach 150 µL final volume (minus enzyme/substrate).

  • Reaction Initiation:

    • Add Trypsin (final conc 50 nM) and incubate for 10 mins at 25°C.

    • Add BAPNA (final conc 200 µM, approx

      
      ) to initiate reaction.
      
  • Measurement:

    • Monitor Absorbance at 410 nm (p-nitroaniline release) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs [Inhibitor] (Dixon Plot) or fit to the competitive inhibition equation:
      
      
      
      
    • Success Criterion: Benzamidine

      
       must fall within 15–30 µM for the assay to be valid.
      

References

  • Graves, A. P., et al. (2008). "The use of a structural water molecule-using model system to validate docking performance."[1] Journal of Molecular Biology. (PDB Structure 2RBV).

  • Talhout, R., & Engberts, J. B. (2001). "Self-Association of Benzamidine and Its Derivatives in Water." Langmuir.

  • Leung, D., et al. (2000). "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry.

  • ChemicalBook. "Cyclopentanecarboximidamide Synthesis Protocol."

Sources

Validation

In vitro and in vivo correlation of Cyclopentanecarboximidamide hydrochloride activity

Here is the comprehensive technical comparison guide for Cyclopentanecarboximidamide Hydrochloride , designed for researchers and drug development professionals. Activity Correlation, Pharmacophoric Utility, and Comparat...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for Cyclopentanecarboximidamide Hydrochloride , designed for researchers and drug development professionals.

Activity Correlation, Pharmacophoric Utility, and Comparative Performance

Executive Summary & Compound Profile

Cyclopentanecarboximidamide Hydrochloride (CAS: 81303-69-7 / 68284-02-6) is a cyclic aliphatic amidine primarily utilized as a serine protease inhibitor probe and a critical pharmacophore intermediate in the synthesis of bioactive peptidomimetics (e.g., PDE4 and DPP-IV inhibitors).

Unlike aromatic amidines (e.g., Benzamidine) which rely on


-stacking interactions within the enzyme active site, Cyclopentanecarboximidamide offers a unique aliphatic/hydrophobic core  that mimics the steric bulk of proline or isoleucine while maintaining the cationic "warhead" function of the amidine group. This guide objectively compares its intrinsic activity, in vitro-in vivo correlation (IVIVC), and synthetic utility against standard alternatives.
Property Specification
Chemical Name Cyclopentanecarboximidamide hydrochloride
Common Synonyms Cyclopentylamidine HCl; Cyclopentane Carboxamidine
Molecular Formula

Molecular Weight 148.63 g/mol
Primary Target Class Serine Proteases (Trypsin-like), DPP-IV, PDE4 (as scaffold)
Key Differentiator Non-aromatic, lipophilic core with high basicity (

)

In Vitro Performance: Mechanism & Comparative Potency

Mechanism of Action

Cyclopentanecarboximidamide functions as a competitive, reversible inhibitor of trypsin-like serine proteases. The positively charged amidinium group forms a salt bridge with the catalytic Aspartate (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The cyclopentyl ring occupies the hydrophobic S1 binding cleft, displacing water and providing van der Waals contacts.

Comparative Efficacy Data

The following table contrasts Cyclopentanecarboximidamide with industry-standard amidine inhibitors.

Table 1: Comparative Inhibitory Constants (


) and Physicochemical Properties 
CompoundStructure Type

(Trypsin)
Selectivity ProfileSolubility (Water)Primary Limitation
Cyclopentanecarboximidamide HCl Aliphatic Cyclic 10 - 50 µM Moderate (S1 Pocket) High (>100 mg/mL) Rapid Renal Clearance
Benzamidine HClAromatic18 - 30 µMLow (Broad Spectrum)HighLow Potency
ArginineAmino Acid> 1000 µMVery LowHighMetabolic Instability
NafamostatSynthetic Bis-amidine< 0.1 µMHigh (Coagulation Factors)LowShort Half-life (Hydrolysis)

Analytic Insight: While Benzamidine is the crystallographic gold standard, Cyclopentanecarboximidamide is preferred when the target protein's S1 pocket requires a non-planar, aliphatic fit (e.g., certain viral proteases or specific metabolic enzymes like DPP-IV). Its lack of aromaticity prevents unwanted


-

interactions that can lead to non-specific binding in complex assays.

In Vivo Correlation (IVIVC) & Pharmacokinetics

The IVIVC Gap

A direct linear correlation between in vitro


 and in vivo efficacy is often poor for the free hydrochloride salt due to its physicochemical properties.
  • In Vitro: High potency is observed in buffer systems where the amidine is fully protonated.

  • In Vivo: The highly polar amidinium group (

    
    ) restricts passive membrane permeability (LogP < 0), leading to low oral bioavailability (< 5%) .
    
Bridging the Gap: Prodrug Strategies

To achieve in vivo efficacy, this compound is rarely used as a monotherapy. Instead, it serves as the active "warhead" on a larger lipophilic scaffold (e.g., Peptidomimetics).

IVIVC Workflow for Amidine Scaffolds:

  • Step 1: Establish intrinsic

    
     of the free fragment (Cyclopentanecarboximidamide).
    
  • Step 2: Synthesize prodrug (e.g., oxadiazole or ester prodrugs of the amidine).

  • Step 3: Measure plasma conversion rate.

  • Step 4: Correlate plasma free-amidine concentration with biomarker reduction (e.g., coagulation time or DPP-IV activity).

Visualizing the Activity Pathway

The following diagram illustrates the mechanistic pathway from chemical structure to physiological effect, highlighting the divergence between direct inhibition and scaffold utilization.

G Compound Cyclopentanecarboximidamide (Free HCl Salt) Target S1 Pocket Binding (Asp189 Interaction) Compound->Target Electrostatic Attraction Barrier Membrane Permeability (Rate Limiting Step) Compound->Barrier Direct Admin Scaffold Incorporation into Drug Scaffold (e.g., PDE4/DPP-IV Inhibitors) Compound->Scaffold Synthetic Derivatization InVitro In Vitro Activity (Ki: 10-50 µM) Target->InVitro Enzyme Inhibition InVivo In Vivo Efficacy (Bioavailable) Barrier->InVivo < 5% Absorption Excretion Rapid Renal Excretion Barrier->Excretion High Polarity Scaffold->InVivo Optimized PK InVivo->Target Systemic Delivery

Figure 1: Mechanistic pathway comparing direct administration vs. scaffold utilization. Note the permeability barrier limiting direct in vivo efficacy.

Experimental Protocols

To validate the activity of Cyclopentanecarboximidamide HCl, the following self-validating protocols are recommended.

Protocol A: Kinetic Determination of (In Vitro)

Objective: Determine the inhibition constant against Trypsin.

  • Reagents:

    • Bovine Trypsin (Sigma T1426).

    • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

    • Buffer: 50 mM Tris-HCl, 20 mM

      
      , pH 8.2.
      
    • Test Compound: Cyclopentanecarboximidamide HCl (10 mM stock in water).

  • Method:

    • Prepare serial dilutions of the test compound (0, 10, 20, 40, 80, 160 µM).

    • Incubate Trypsin (50 nM final) with inhibitor for 10 mins at 25°C.

    • Initiate reaction with BAPNA (1 mM final).

    • Monitor Absorbance at 410 nm for 10 mins (kinetic mode).

  • Analysis:

    • Plot

      
       vs. [I] (Dixon Plot).
      
    • Validation:

      
       should fall between 10–50 µM. If 
      
      
      
      , check compound purity (hygroscopic degradation).
Protocol B: Plasma Stability & Protein Binding (Ex Vivo)

Objective: Assess suitability for in vivo dosing.

  • Matrix: Pooled Rat Plasma (heparinized).

  • Procedure:

    • Spike plasma with compound to 10 µM.

    • Incubate at 37°C. Aliquot at 0, 15, 30, 60, 120 min.

    • Precipitate proteins with cold Acetonitrile (1:3 ratio).

    • Analyze supernatant via LC-MS/MS (C18 column, HILIC mode required for polar retention).

  • Acceptance Criteria:

    • Recovery > 85% at T=120 min (indicating metabolic stability against plasma esterases).

    • Note: Amidines are generally stable in plasma but cleared rapidly by kidneys.

Synthesis & Sourcing Note

For researchers synthesizing this compound or using it as a building block:

  • Purity Criticality: Commercial sources often supply the hydrochloride salt. Ensure removal of ammonium chloride contaminants (common byproducts) via recrystallization in Ethanol/Ether, as

    
     can interfere with enzymatic assays.
    
  • Handling: The compound is hygroscopic. Store in a desiccator at -20°C.

References

  • Santa Cruz Biotechnology.Cyclopentanecarboximidamide hydrochloride (CAS 81303-69-7)

    • [1]

  • Vellekoop, A., et al. (2014).[2] Compounds and methods useful as inhibitors of phosphodiesterase 4 (PDE4).[2] WO Patent 2014/066659.

  • Katz, B. A., et al. (1998). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology. (Contextual reference for amidine binding modes).

  • PubChem.Cyclopentanecarboximidamide hydrochloride Compound Summary.

  • Marguet, D., et al. (2000).[3] Enhanced insulin secretion and improved glucose tolerance in mice lacking CD26 (DPP-IV). (Foundational context for DPP-IV inhibition by amidine analogs).

Sources

Comparative

Orthogonal Characterization of Cyclopentanecarboximidamide HCl: A Technical Guide to DDAH Inhibition Validation

Executive Summary Cyclopentanecarboximidamide hydrochloride is a competitive inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH) . Its pharmacological value lies in its ability to modulate the Nitric Oxide (NO) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentanecarboximidamide hydrochloride is a competitive inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH) . Its pharmacological value lies in its ability to modulate the Nitric Oxide (NO) pathway indirectly. By inhibiting DDAH, it prevents the metabolism of Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS). Consequently, the mechanism of action (MoA) is defined by the accumulation of ADMA and the subsequent suppression of NO production.

Validating this MoA requires a rigorous orthogonal approach to distinguish it from direct NOS inhibitors (like L-NAME) and to confirm target engagement. This guide outlines a three-tiered validation system: Biochemical (Enzymatic) , Analytical (Mass Spectrometry) , and Functional (Cellular) .

The Mechanism of Action (The Target Axis)

To design valid assays, one must understand the specific point of intervention. Cyclopentanecarboximidamide mimics the guanidino moiety of ADMA, occupying the DDAH active site.

Pathway Visualization

The following diagram illustrates the catalytic cascade and the specific blockade point of Cyclopentanecarboximidamide.

DDAH_Pathway Proteins Methylated Proteins ADMA ADMA (Endogenous NOS Inhibitor) Proteins->ADMA Proteolysis DDAH DDAH Enzyme (Target) ADMA->DDAH Substrate Binding NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibition Citrulline L-Citrulline DDAH->Citrulline Hydrolysis Inhibitor Cyclopentanecarboximidamide (Inhibitor) Inhibitor->DDAH Competitive Inhibition NO Nitric Oxide (NO) NOS->NO Synthesis Arginine L-Arginine Arginine->NOS Substrate

Figure 1: The DDAH-ADMA-NO Axis.[1][2][3][4][5] Cyclopentanecarboximidamide blocks DDAH, causing ADMA accumulation, which secondarily inhibits NOS.

Biochemical Validation: The Colorimetric Citrulline Assay

The most direct confirmation of DDAH inhibition is measuring the reduction of its catalytic product, L-Citrulline, in a cell-free system.

Principle

DDAH hydrolyzes ADMA into L-Citrulline and dimethylamine.[2] The Prescott-Jones reaction (antipyrine/diacetyl monoxime) specifically reacts with the ureido group of citrulline under acidic conditions to form a colored complex (absorbance at 466 nm).

Protocol: Cell-Free Enzymatic Screen
  • Enzyme Prep: Recombinant human DDAH-1 (100 nM) in Phosphate Buffer (100 mM, pH 7.4).

  • Inhibitor Incubation: Pre-incubate DDAH with varying concentrations of Cyclopentanecarboximidamide HCl (0.1 µM – 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add ADMA (200 µM final concentration) to initiate the reaction.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Color Development:

    • Add 1 volume of Color Reagent (2:1 mixture of Antipyrine/DAMO acid mix).

    • Heat at 95°C for 15 minutes.

  • Readout: Measure Absorbance at 466 nm.

Validation Criteria:

  • Success: Dose-dependent decrease in OD466 (IC50 determination).

  • Control: A "No Enzyme" blank is critical to subtract background signal from ADMA itself.

Analytical Validation: LC-MS/MS Quantification (The Gold Standard)

While colorimetric assays are high-throughput, they are prone to interference (e.g., urea). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the definitive "orthogonal" proof by measuring the accumulation of the substrate (ADMA) rather than the lack of product.

Principle

If DDAH is inhibited in a cellular system, intracellular and supernatant levels of ADMA must rise significantly compared to vehicle-treated cells.

Workflow
  • Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or endothelial cell line (e.g., bEnd.3).

  • Treatment: Treat cells with Cyclopentanecarboximidamide (10-50 µM) for 24 hours.

  • Extraction: Lyse cells in methanol/water (80:20) containing isotope-labeled internal standards (d7-ADMA).[6]

  • Separation: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Detection: MRM (Multiple Reaction Monitoring) mode. Transitions:

    • ADMA: 203.1

      
       46.1
      
    • SDMA (Symmetric Dimethylarginine): 203.1

      
       46.1 (Must separate chromatographically).
      

Why this is Orthogonal: This assay confirms that the loss of NO (observed in functional assays) is due to ADMA accumulation , not direct toxicity or NOS damage.

Functional Validation: The Specificity Check

To prove the compound is a DDAH inhibitor and not a direct NOS inhibitor, you must perform a "Rescue Experiment" or a direct NOS counter-screen.

The "Rescue" Logic

If Cyclopentanecarboximidamide inhibits NO solely by elevating ADMA, then adding excess L-Arginine should partially reverse this effect (by out-competing the accumulated ADMA at the NOS active site). If the compound were a direct NOS inhibitor, excess Arginine would have little effect.

Protocol: Griess Assay with Arginine Rescue
  • Culture: Seed HUVECs in 96-well plates.

  • Treatment Groups:

    • Vehicle

    • Cyclopentanecarboximidamide (50 µM)

    • Cyclopentanecarboximidamide (50 µM) + L-Arginine (1 mM)

    • L-NAME (Direct NOS inhibitor control)

  • Incubation: 24 hours.

  • Measurement: Mix supernatant 1:1 with Griess Reagent (Sulfanilamide + NED). Measure Absorbance at 540 nm.

Expected Results:

  • Compound alone: Reduced NO (Nitrite).

  • Compound + Arginine: Partial restoration of NO levels.

  • L-NAME + Arginine: Minimal restoration (direct blockade is harder to overcome).

Comparative Guide: Selecting the Right Assay

FeatureColorimetric (Citrulline)LC-MS/MS (ADMA)Griess Assay (Nitrite)
Primary Readout Enzymatic Activity (Product)Substrate AccumulationFunctional Output (NO)
Throughput High (96/384 well)Low/MediumHigh
Specificity Medium (Urea interference)Very HighLow (Measures total NO)
Cost LowHighVery Low
Role in Validation Primary Screen Confirmatory (Gold Standard) Functional Relevance

Orthogonal Decision Tree

Use this logic flow to confirm the MoA of your batch of Cyclopentanecarboximidamide.

Validation_Flow Start Start: Cyclopentanecarboximidamide HCl Step1 1. Cell-Free DDAH Assay (Colorimetric) Start->Step1 Decision1 Is Citrulline Reduced? Step1->Decision1 Step2 2. HUVEC Cell Culture (Griess Assay) Decision1->Step2 Yes Fail Compound Inactive or Incorrect Mechanism Decision1->Fail No Decision2 Is NO Reduced? Step2->Decision2 Step3 3. LC-MS/MS Analysis (Intracellular) Decision2->Step3 Yes Decision2->Fail No Decision3 Is ADMA Elevated? Step3->Decision3 Decision3->Fail No (Suspect Direct NOS Inhibition) Success CONFIRMED MoA: DDAH Inhibition Decision3->Success Yes

Figure 2: The Orthogonal Validation Workflow. A "Yes" at all three stages confirms the specific DDAH mechanism.

References

  • Vallance, P., et al. (1992). Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure. The Lancet.

  • Leiper, J., et al. (2007). Disruption of methylarginine metabolism impairs vascular homeostasis. Nature Medicine.

  • Pope, A.J., et al. (2009). Development of a high-throughput assay for the measurement of DDAH activity. Journal of Biomolecular Screening.

  • Tran, C.T., et al. (2003). Automated colorimetric determination of citrulline in biological fluids. Clinical Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopentanecarboximidamide hydrochloride

OPERATIONAL SAFETY GUIDE: CYCLOPENTANECARBOXIMIDAMIDE HYDROCHLORIDE Executive Summary & Risk Profile Handling Cyclopentanecarboximidamide hydrochloride (often associated with CAS 15237-93-1 or similar amidine salt deriva...

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: CYCLOPENTANECARBOXIMIDAMIDE HYDROCHLORIDE

Executive Summary & Risk Profile

Handling Cyclopentanecarboximidamide hydrochloride (often associated with CAS 15237-93-1 or similar amidine salt derivatives) requires a dual-focus safety strategy: protecting the operator from organic salt irritation and protecting the reagent from environmental degradation.

As an amidine hydrochloride, this compound exhibits specific physical properties that dictate our safety protocols. It is typically hygroscopic , meaning it aggressively absorbs atmospheric moisture, which can lead to hydrolysis, clumping, and compromised stoichiometry in downstream reactions.

Core Hazard Classifications (GHS/OSHA Baseline):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (specifically via dust inhalation).

Scientific Rationale for PPE: Standard latex gloves are insufficient due to the microporosity relative to organic salts in solution. We utilize Nitrile for its superior chemical resistance and structural integrity against crystalline abrasion. Respiratory protection is prioritized not just for toxicity, but to prevent mucous membrane inflammation caused by the acidic nature of hydrochloride salts upon contact with moisture in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the non-negotiable PPE standards for this compound.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (Impact & Splash rated).Rationale: Safety glasses with side shields are insufficient for fine powders. Air currents in fume hoods can eddy fine dust around side shields. Goggles provide a sealed environment.
Dermal (Hand) Nitrile Gloves (Double-Gloving) Spec: Minimum thickness 5 mil (0.12 mm).Rationale: Hydrochloride salts can degrade latex. Double-gloving (inner: 4 mil, outer: 5 mil) allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: The primary defense against H335 hazards.
Respiratory N95/P100 Respirator (Secondary) Spec: NIOSH-approved.Rationale: Required only if weighing must occur outside a hood (strongly discouraged) or during spill cleanup of >5g quantities.
Body Lab Coat (High-Collar) Spec: 100% Cotton or Nomex (if flammable solvents are present).Rationale: Synthetic blends can melt if a reaction exotherms; cotton absorbs splashes. High collar prevents neck exposure to dust.

Operational Workflows & Decision Logic

Safety is a dynamic process based on the state of matter. The following logic flow dictates your PPE and engineering control choices.

PPE_Decision_Tree Start START: Task Assessment StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution / Liquid StateCheck->Solution Reaction/Workup DustRisk Risk: Dust Aerosolization Solid->DustRisk SplashRisk Risk: Dermal/Ocular Splash Solution->SplashRisk ActionSolid PROTOCOL A: 1. Fume Hood Mandatory 2. Anti-static Gun usage 3. Goggles (Sealed) DustRisk->ActionSolid ActionLiquid PROTOCOL B: 1. Double Nitrile Gloves 2. Face Shield (if >100mL) 3. Goggles SplashRisk->ActionLiquid

Figure 1: Decision logic for selecting PPE based on the physical state of Cyclopentanecarboximidamide hydrochloride. Note the divergence in respiratory vs. dermal prioritization.

Detailed Handling Protocols

A. Weighing & Transfer (Solid State)

The critical risk here is static-induced aerosolization.

  • Environment: All weighing must occur inside a chemical fume hood.

  • Static Control: Amidine salts are prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance enclosure.

    • Do not use a steep-walled funnel; use a wide-mouth weigh boat to prevent "bridging" and sudden powder release.

    • Self-Validation Step: Before removing hands from the hood, check the outer glove cuffs. If white dust is visible, strip the outer gloves inside the hood immediately.

B. Solubilization & Reaction

The critical risk here is exothermic dissolution.

  • Solvent Choice: When dissolving the hydrochloride salt, add the solid to the solvent slowly.

  • Exotherm Check: Hydrochloride salts can generate heat upon solvation. Monitor temperature.

  • Acidic Vapors: If neutralizing the salt (free-basing) with a base (e.g., NaOH, NaHCO3), expect immediate generation of heat and potentially pressure if CO2 is evolved. Never cap a vessel immediately after neutralization.

Emergency Response & Disposal

In the event of a breach, rapid containment prevents lab-wide contamination.

Spill_Response Spill Spill Incident Assess 1. Assess Volume Spill->Assess Minor < 5g / 10mL Assess->Minor Major > 5g / 10mL Assess->Major CleanMinor Wet Wipe Method: Cover with wet paper towel to prevent dust. Minor->CleanMinor CleanMajor Evacuate Area: Call EHS. Do not sweep (dust hazard). Major->CleanMajor Disposal Disposal: Solid Waste Container (Tag: Organic Salt) CleanMinor->Disposal CleanMajor->Disposal

Figure 2: Spill response workflow. The "Wet Wipe Method" is critical for solids to prevent generating an inhalation hazard during cleanup.

Disposal Protocol:

  • Solid Waste: Cyclopentanecarboximidamide hydrochloride must be disposed of as Hazardous Chemical Waste .

  • Labeling: Tag as "Organic Solid, Toxic/Irritant."

  • Prohibition: Do NOT flush down the drain. While water-soluble, amidines can disrupt aquatic ecosystems and may react with bleach or other drain contaminants.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Requirements for Laboratories." United States Department of Labor. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories." PubMed Central. [Link]

  • PubChem. "Compound Summary: Cyclopentanecarboximidamide." National Library of Medicine. (Used for functional group hazard extrapolation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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